Product packaging for Albomycin epsilon(Cat. No.:CAS No. 12676-10-7)

Albomycin epsilon

Cat. No.: B15175557
CAS No.: 12676-10-7
M. Wt: 1002.8 g/mol
InChI Key: VQCJCCMAGPCDIK-DFBZBFILSA-N
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Description

Albomycin is a naturally occurring sideromycin antibiotic complex produced by Streptomyces griseus . As a sideromycin, its structure consists of a ferrichrome-like siderophore linked to a potent antibiotically active moiety, which allows it to be actively transported into bacterial cells via iron-uptake systems . This "Trojan horse" strategy makes it highly effective against a range of Gram-negative and Gram-positive pathogens, including Escherichia coli , Yersinia enterocolitica , Streptococcus pneumoniae , and Staphylococcus aureus . Inside the cell, the antibiotic warhead is released and identified as a nucleoside analogue (SB-217452) that acts as a powerful inhibitor of seryl-tRNA synthetase (SerRS) . By mimicking seryl-adenylate, it disrupts essential protein synthesis, leading to bacterial cell death . The unusual structural feature of its moiety is a cyclic thioether group, a rare 4’-thio cytidine derivative, which is critical for its biological activity; replacement of the sulfur with oxygen abolishes its efficacy . Research into Albomycin epsilon offers significant value in the study of novel antibiotic mechanisms, bacterial iron transport, and the development of strategies to overcome drug resistance. This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H56FeN11O17S B15175557 Albomycin epsilon CAS No. 12676-10-7

Properties

CAS No.

12676-10-7

Molecular Formula

C36H56FeN11O17S

Molecular Weight

1002.8 g/mol

IUPAC Name

(2R,3S)-2-[[(2S)-2-[[(2S)-5-[acetyl(oxido)amino]-2-[[(2S)-5-[acetyl(oxido)amino]-2-[[(2S)-5-[acetyl(oxido)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(4-imino-3-methyl-2-oxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoate;hydron;iron(3+)

InChI

InChI=1S/C36H56N11O17S.Fe/c1-17(49)45(62)12-5-8-20(37)30(55)39-21(9-6-13-46(63)18(2)50)31(56)40-22(10-7-14-47(64)19(3)51)32(57)41-23(16-48)33(58)42-25(35(59)60)26(52)29-27(53)28(54)34(65-29)44-15-11-24(38)43(4)36(44)61;/h11,15,20-23,25-29,34,38,48,52-54H,5-10,12-14,16,37H2,1-4H3,(H,39,55)(H,40,56)(H,41,57)(H,42,58)(H,59,60);/q-3;+3/t20-,21-,22-,23-,25+,26-,27+,28+,29+,34+;/m0./s1

InChI Key

VQCJCCMAGPCDIK-DFBZBFILSA-N

Isomeric SMILES

[H+].CC(=O)N(CCC[C@@H](C(=O)N[C@@H](CCCN(C(=O)C)[O-])C(=O)N[C@@H](CCCN(C(=O)C)[O-])C(=O)N[C@@H](CO)C(=O)N[C@H]([C@@H]([C@@H]1[C@@H]([C@H]([C@@H](S1)N2C=CC(=N)N(C2=O)C)O)O)O)C(=O)[O-])N)[O-].[Fe+3]

Canonical SMILES

[H+].CC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)[O-])C(=O)NC(CCCN(C(=O)C)[O-])C(=O)NC(CO)C(=O)NC(C(C1C(C(C(S1)N2C=CC(=N)N(C2=O)C)O)O)O)C(=O)[O-])N)[O-].[Fe+3]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core of Albomycin Epsilon

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the chemical structure of Albomycin epsilon, a member of the albomycin group of naturally occurring sideromycin antibiotics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure of this compound

This compound belongs to the sideromycin family of antibiotics, which are characterized by a "Trojan horse" mechanism of action. These molecules consist of a siderophore, an iron-chelating agent, linked to an antibiotic warhead. This unique structure allows the antibiotic to be actively transported into bacterial cells through siderophore uptake systems, thereby overcoming certain mechanisms of antibiotic resistance.

The chemical structure of this compound, like other albomycins, is comprised of two main components:

  • A Ferrichrome-type Siderophore: This part of the molecule is responsible for binding ferric iron (Fe³⁺) and facilitating its transport into bacterial cells. It consists of three molecules of N⁵-acetyl-N⁵-hydroxy-L-ornithine that are linked together and to a serine residue via amide bonds.[1][2][3]

  • A Thionucleoside Antibiotic Moiety: This is the "warhead" of the molecule, responsible for its antimicrobial activity. It is a 6′-amino-4′-thioheptose nucleoside that is connected to the siderophore component through a serine linker.[1][2]

The different congeners of albomycin, including δ₁, δ₂, and ε, are distinguished by variations in the substituent at the C4 position of the pyrimidine nucleobase.[1][2] The precise chemical structure of this compound is detailed in Figure 1.

Chemical structures of albomycins δ1, δ2, and ε

Figure 1. Chemical structures of albomycins δ1, δ2, and ε.

Mechanism of Action: A Trojan Horse Strategy

The siderophore component of this compound acts as a delivery vehicle. Bacteria, which have a high requirement for iron, recognize the siderophore and actively transport the entire molecule across their cell membranes using specific transporter proteins like FhuA in E. coli.[1][4]

Once inside the cytoplasm, the albomycin molecule is thought to be cleaved, releasing the thionucleoside warhead.[2] This active moiety then inhibits seryl-tRNA synthetase, a crucial enzyme involved in protein synthesis.[2][3] By blocking this enzyme, this compound effectively halts protein production, leading to bacterial cell death.

The following diagram illustrates the proposed "Trojan Horse" mechanism of action for albomycins.

Albomycin Mechanism of Action Albomycin 'Trojan Horse' Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Albomycin_Fe Albomycin-Fe³⁺ Complex FhuA FhuA Transporter Albomycin_Fe->FhuA Binding Albomycin_int Intracellular Albomycin FhuA->Albomycin_int Transport Warhead Thionucleoside Warhead Albomycin_int->Warhead Cleavage SerRS Seryl-tRNA Synthetase Warhead->SerRS Inhibition Protein_Synth Protein Synthesis Warhead->Protein_Synth Inhibition SerRS->Protein_Synth Catalyzes SerRS->Protein_Synth

Albomycin's cellular entry and action.

Quantitative Data

While extensive quantitative data specifically for this compound is limited in the public domain, studies on the albomycin family provide valuable insights. One study reported that, in contrast to Albomycin δ₂, this compound showed no significant in vitro activity against several tested strains of Streptococcus pneumoniae and Staphylococcus aureus.[5] This suggests that the specific substituent at the C4 position of the pyrimidine ring is critical for the antibiotic's efficacy.

CompoundTarget OrganismMIC (μg/mL)Reference
Albomycin εS. pneumoniae, S. aureusNo activity observed[5]
Albomycin δ₂S. pneumoniae, S. aureusHighly potent[5]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

The synthesis and evaluation of albomycins involve complex multi-step procedures. Below is a generalized outline of the methodologies that would be employed in the study of this compound, based on published research on related compounds.

4.1. Total Synthesis of this compound

The total synthesis of albomycins is a significant challenge in organic chemistry. A general strategy involves:

  • Synthesis of the Thionucleoside Core: This is often the most complex part of the synthesis, involving multiple stereocontrolled steps to construct the modified sugar and nucleobase.

  • Synthesis of the Siderophore Component: The tripeptide siderophore backbone is typically assembled using standard solid-phase or solution-phase peptide synthesis techniques.

  • Coupling of the Two Moieties: The thionucleoside and the siderophore components are then chemically linked to form the final albomycin molecule.

The following workflow provides a conceptual overview of the synthetic process.

Albomycin Synthesis Workflow Conceptual Workflow for Albomycin Synthesis Start_Thio Starting Materials (Thionucleoside) Synth_Thio Multi-step Synthesis of Thionucleoside Warhead Start_Thio->Synth_Thio Start_Side Starting Materials (Siderophore) Synth_Side Peptide Synthesis of Siderophore Backbone Start_Side->Synth_Side Coupling Coupling of Siderophore and Thionucleoside Synth_Thio->Coupling Synth_Side->Coupling Purification Purification and Characterization Coupling->Purification Final_Product This compound Purification->Final_Product

General workflow for albomycin synthesis.

4.2. Antimicrobial Susceptibility Testing

To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains, the following protocol is typically used:

  • Bacterial Culture Preparation: A standardized inoculum of the test bacteria is prepared in a suitable growth medium.

  • Serial Dilution: The antibiotic is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: The bacterial suspension is added to each well of the microtiter plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

This in-depth guide provides a comprehensive overview of the chemical structure and related aspects of this compound, tailored for professionals in the field of drug development and scientific research.

References

The Enigmatic Epsilon: A Technical Guide to the Discovery and Isolation of Albomycin ε

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albomycin ε, a minor congener of the albomycin family of siderophore-antibiotic conjugates, represents a compelling yet understudied member of this potent class of antimicrobials. First identified in the 1940s from Streptomyces species, its complex structure and unique "Trojan horse" mechanism of action continue to be of significant interest in the ongoing battle against antibiotic resistance. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Albomycin ε, with a focus on presenting detailed experimental protocols and quantitative data to aid researchers in its further investigation and development.

Discovery and Background

The story of albomycin began in the 1940s with its initial isolation from the soil bacterium Streptomyces griseus.[1] For decades, the complete chemical structures of the various albomycin congeners remained elusive due to their complexity. It was not until 1982 that Benz and coworkers fully elucidated the structures of three key members of the family: albomycin δ1, δ2, and ε.[2] These molecules share a common architecture: a ferrichrome-type siderophore, responsible for iron chelation and transport into bacterial cells, linked via a serine residue to a thionucleoside antibiotic moiety.[2] The primary structural difference between the congeners lies in the substitution at the C4 position of the pyrimidine nucleobase.

Albomycins employ a sophisticated "Trojan horse" strategy to bypass bacterial defenses.[3] The siderophore component is recognized by bacterial iron uptake systems, facilitating active transport of the entire molecule across the cell membrane. Once inside the cytoplasm, the albomycin is cleaved by peptidases, releasing the toxic thionucleoside warhead which then inhibits seryl-tRNA synthetase, a crucial enzyme in protein synthesis.[4][5]

Isolation from Natural Sources: Experimental Protocol

The isolation of Albomycin ε from Streptomyces fermentation broths is a multi-step process aimed at separating it from other congeners and culture components. The following protocol is a composite of established methods for albomycin purification.

Fermentation
  • Inoculum Preparation: A seed culture of Streptomyces griseus or a related producing strain is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating for 24-48 hours.

  • Production Culture: The seed culture is used to inoculate a larger volume of production medium. The composition of the production medium can be optimized to enhance albomycin yield, with factors such as phosphate, iron, and ornithine concentrations playing a crucial role.[6] Fermentation is typically carried out for 90-120 hours with vigorous aeration and agitation.

Extraction and Initial Purification
  • Cell Removal: The fermentation broth is centrifuged to remove the mycelia.

  • Resin Adsorption: The cell-free supernatant is passed through a column packed with a non-polar adsorbent resin, such as Amberlite XAD4 or XAD7HP.

  • Elution: The column is washed with a low concentration of methanol (e.g., 3%) to remove polar impurities, followed by elution of the albomycin fraction with a higher concentration of methanol (e.g., 50%).

  • Solvent Partitioning: The methanol is removed under reduced pressure, and the remaining aqueous solution is extracted with ethyl acetate to remove non-polar contaminants. The aqueous phase containing the albomycins is retained and lyophilized.

Chromatographic Separation
  • Reversed-Phase HPLC: The lyophilized extract is redissolved and subjected to reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to separate the different albomycin congeners.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For further purification of Albomycin ε, a HILIC column can be employed. This technique separates compounds based on their hydrophilicity and can provide an orthogonal separation to RP-HPLC, improving the final purity.

Figure 1. Experimental workflow for the isolation of Albomycin ε.

Quantitative Data

Quantitative data for the isolation of the minor congener Albomycin ε from natural sources is not extensively reported in the literature, with most studies focusing on the major congener, Albomycin δ2. However, the total synthesis of Albomycin ε has been achieved, providing precise characterization data.

ParameterValueReference
Molecular FormulaC36H54FeN11O18S[7]
Molecular Weight1032.79 g/mol [7]
Purity (post-synthesis)>95%[7]

Structural Elucidation

The definitive structure of Albomycin ε was confirmed through its total synthesis and characterization by modern spectroscopic techniques.[7]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of Albomycin ε.

Ion ModeCalculated m/zObserved m/z
[M+H]+1033.29681033.2971
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, allowing for the complete assignment of its structure. It is important to note that Albomycin ε is reported to be unstable in D₂O, slowly converting to Albomycin δ₁.[7]

¹H NMR (500 MHz, DMSO-d₆) δ (ppm): Data derived from the total synthesis of Albomycin ε.

ProtonChemical Shift (ppm)
H-67.58
H-1'5.89
......

¹³C NMR (125 MHz, DMSO-d₆) δ (ppm): Data derived from the total synthesis of Albomycin ε.

CarbonChemical Shift (ppm)
C-4165.4
C-2155.1
C-6140.2
C-595.8
C-1'88.7
......

(Note: The full, detailed NMR peak assignments are extensive and can be found in the supplementary information of the primary literature on the total synthesis of Albomycin ε.)

Mechanism of Action: The Trojan Horse Pathway

The antimicrobial activity of Albomycin ε is a direct result of its ability to exploit bacterial iron transport systems.

G cluster_0 Bacterial Cell Inner_Membrane Inner Membrane Cytoplasm Cytoplasm Peptidase Peptidase Inner_Membrane->Peptidase Cleavage Seryl_tRNA_Synthetase Seryl-tRNA Synthetase Protein_Synthesis_Inhibition Protein Synthesis Inhibition Seryl_tRNA_Synthetase->Protein_Synthesis_Inhibition Leads to Thionucleoside Thionucleoside Warhead Siderophore_Moiety Siderophore Moiety Thionucleoside->Seryl_tRNA_Synthetase Inhibition Albomycin_Epsilon Albomycin ε Outer_Membrane_Transporter Outer Membrane Transporter Albomycin_Epsilon->Outer_Membrane_Transporter Binding Outer_Membrane_Transporter->Inner_Membrane Transport

Figure 2. "Trojan Horse" mechanism of Albomycin ε.

Conclusion

Albomycin ε, while a minor component of the albomycin complex, holds significant potential for further antibiotic development. Its unique structure and mechanism of action make it an attractive scaffold for the design of novel antimicrobial agents. This guide provides a foundational resource for researchers, offering detailed protocols and characterization data to facilitate future studies into this fascinating molecule. The successful total synthesis of Albomycin ε has opened new avenues for the generation of analogs and a more thorough investigation of its structure-activity relationships, which will be crucial in unlocking its full therapeutic potential.

References

The Trojan Horse Antibiotic: An In-depth Technical Guide to the Biological Activity of Albomycin Epsilon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albomycin epsilon belongs to the sideromycin class of antibiotics, a group of natural products that employ a "Trojan horse" strategy to gain entry into bacterial cells. By mimicking essential iron-siderophore complexes, they are actively transported across the bacterial membrane, leading to potent antimicrobial activity. This technical guide provides a comprehensive overview of the biological activity of this compound, with a primary focus on its more potent and widely studied counterpart, Albomycin delta-2. It details its mechanism of action, antimicrobial spectrum, and resistance mechanisms. This document also includes detailed experimental protocols and visual workflows to facilitate further research and development in this promising class of antibiotics.

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Sideromycins, such as the albomycins, represent a promising avenue for the development of novel antibiotics with unique mechanisms of action. Albomycins are produced by certain species of Streptomyces and consist of an iron-chelating siderophore moiety covalently linked to an antibiotic warhead.[1][2] This structure allows them to hijack bacterial iron uptake systems to facilitate their entry into the cell.[1][2] The albomycin family includes several congeners, with Albomycin δ2 being the most potent and extensively studied.[3][4] this compound, while structurally related, exhibits no significant antibacterial activity.[3] This guide will focus on the biological activity of the albomycin family, with quantitative data centered on the highly active Albomycin δ2.

Mechanism of Action: A "Trojan Horse" Strategy

The potent antibacterial activity of albomycins is a direct result of their unique uptake mechanism and intracellular target.

2.1. Cellular Uptake via Siderophore Transport Systems

Bacteria have evolved sophisticated systems to acquire iron, an essential nutrient, from their environment. One such system involves the secretion of siderophores, small molecules with a high affinity for ferric iron (Fe³⁺). The resulting ferric-siderophore complexes are then recognized by specific outer membrane receptors and actively transported into the cell.

Albomycins mimic these natural ferric-siderophores.[1][2] The siderophore portion of the albomycin molecule chelates iron and is recognized by bacterial ferric hydroxamate uptake systems.[5] In Gram-negative bacteria such as Escherichia coli, this involves the outer membrane transporter FhuA and the periplasmic binding protein FhuD, which then delivers the molecule to the inner membrane ABC transporter FhuBC for translocation into the cytoplasm.[5] A similar transport system has been identified in Gram-positive bacteria like Streptococcus pneumoniae.[5]

2.2. Intracellular Activation and Target Inhibition

Once inside the cytoplasm, the albomycin molecule is cleaved by intracellular peptidases, releasing the toxic warhead, a thionucleoside analog known as SB-217452.[6][7] This active moiety is a potent inhibitor of seryl-tRNA synthetase (SerRS), an essential enzyme responsible for charging transfer RNA (tRNA) with the amino acid serine during protein synthesis.[7][8] By binding to SerRS, SB-217452 prevents the formation of seryl-tRNA, leading to the cessation of protein synthesis and ultimately, bacterial cell death.[7][8]

Signaling Pathway of Albomycin Action

Albomycin_Pathway cluster_outside Bacterial Exterior cluster_membrane Bacterial Membranes cluster_inside Cytoplasm Albomycin Albomycin FhuA FhuA (Outer Membrane) Albomycin->FhuA Binds to FhuD FhuD (Periplasm) FhuA->FhuD Transports to FhuBC FhuBC (Inner Membrane) FhuD->FhuBC Delivers to Albomycin_inside Albomycin FhuBC->Albomycin_inside Translocates SB-217452 SB-217452 (Warhead) Albomycin_inside->SB-217452 Cleaved by Peptidases Peptidases SerRS Seryl-tRNA Synthetase SB-217452->SerRS Inhibits Protein_Synthesis Protein Synthesis SerRS->Protein_Synthesis Blocks Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of action of Albomycin.

Antimicrobial Spectrum and In Vitro Activity

Albomycin δ2 exhibits potent activity against a broad range of both Gram-positive and Gram-negative bacteria, including clinically relevant and multidrug-resistant strains.[4][9] The activity of Albomycin δ2 is notably enhanced in iron-deficient media, which mimics the iron-limited environment of a human host.[9][10]

Table 1: Minimum Inhibitory Concentrations (MICs) of Albomycin δ2 against various bacterial strains.
Bacterial SpeciesStrainMIC (µg/mL)Reference
Streptococcus pneumoniaeATCC 496190.01[6]
Streptococcus pneumoniaeClinical Isolate S150.125 (iron-deficient)[10]
Streptococcus pneumoniaeClinical Isolate S290.5 (iron-deficient)[10]
Staphylococcus aureusUSA300 NRS384 (MRSA)0.125[9]
Bacillus subtilisATCC 66330.5[9]
Escherichia coliBJ 51830.005[6][9]
Neisseria gonorrhoeaeATCC 492260.0039[9]

Note: Albomycin ε has been reported to be inactive against all tested strains.[3][9]

Mechanisms of Resistance

Bacterial resistance to albomycins primarily arises from mutations in the genes encoding the siderophore transport system.[5][11] Strains with mutations in fhuA, fhuB, fhuC, or fhuD lose the ability to transport albomycin into the cell and consequently become resistant.[5] Resistance can also emerge through mutations in the target enzyme, seryl-tRNA synthetase, that reduce the binding affinity of the SB-217452 warhead. However, mutations in the transport system are more commonly observed in laboratory settings.[10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Iron-deficient MHB (optional, for specific assays)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

  • Albomycin δ2 stock solution

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Incubator (35°C ± 2°C)

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of Albomycin δ2 in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a standardized bacterial inoculum in MHB to a final concentration of 5 x 10⁵ CFU/mL.

  • Add 50 µL of the bacterial inoculum to each well containing the antibiotic dilutions, resulting in a final volume of 100 µL.

  • Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC by identifying the lowest concentration of Albomycin δ2 that completely inhibits visible bacterial growth.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Antibiotic Prepare serial dilutions of Albomycin δ2 Inoculate Inoculate microtiter plate Prepare_Antibiotic->Inoculate Prepare_Inoculum Standardize bacterial inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_Results Read results (visual or plate reader) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for MIC determination.

In Vivo Efficacy in a Murine Infection Model

This protocol provides a general framework for assessing the in vivo efficacy of Albomycin δ2. Specific parameters will need to be optimized based on the bacterial pathogen and infection model.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

  • Bacterial pathogen of interest

  • Albomycin δ2 formulated for in vivo administration

  • Vehicle control

  • Positive control antibiotic

  • Sterile saline

  • Surgical and necropsy instruments

Procedure:

  • Infection: Induce a systemic or localized infection in mice with a lethal or sublethal dose of the bacterial pathogen.

  • Treatment: At a predetermined time post-infection, administer Albomycin δ2 via an appropriate route (e.g., subcutaneous, intravenous). Include a vehicle-treated group and a positive control antibiotic group.

  • Monitoring: Monitor the mice for clinical signs of illness and survival over a defined period.

  • Bacterial Load Determination: At specific time points, euthanize a subset of mice from each group and collect relevant tissues (e.g., spleen, liver, lungs, blood). Homogenize the tissues and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

  • Data Analysis: Compare the survival rates and bacterial loads between the treatment groups to determine the in vivo efficacy of Albomycin δ2.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow Infect_Mice Infect Mice with Pathogen Administer_Treatment Administer Albomycin δ2 / Controls Infect_Mice->Administer_Treatment Monitor_Survival Monitor Survival and Clinical Signs Administer_Treatment->Monitor_Survival Euthanize_and_Collect Euthanize and Collect Tissues Administer_Treatment->Euthanize_and_Collect Analyze_Data Analyze and Compare Data Monitor_Survival->Analyze_Data Determine_CFU Determine Bacterial Load (CFU) Euthanize_and_Collect->Determine_CFU Determine_CFU->Analyze_Data

Caption: Workflow for in vivo efficacy study.

Conclusion

Albomycins, particularly Albomycin δ2, are highly potent sideromycin antibiotics with a compelling "Trojan horse" mechanism of action. Their ability to circumvent common resistance mechanisms by utilizing bacterial iron uptake systems, coupled with their potent inhibition of the essential enzyme seryl-tRNA synthetase, makes them attractive candidates for further drug development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this fascinating class of natural products. The inactivity of this compound highlights the critical role of the warhead structure in antibacterial efficacy and provides a valuable tool for structure-activity relationship studies. Further research into optimizing the siderophore and warhead components could lead to the development of next-generation antibiotics effective against the most challenging multidrug-resistant pathogens.

References

Core Structural Divergence of Albomycin Delta2 and Epsilon: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed comparative analysis of the structural and functional differences between Albomycin delta2 and its biosynthetic precursor, Albomycin epsilon. This document is intended for researchers, scientists, and professionals in the fields of microbiology, medicinal chemistry, and drug development.

Executive Summary

Albomycins are a class of sideromycin antibiotics that employ a "Trojan horse" mechanism to enter and inhibit bacterial growth. The two closely related congeners, Albomycin delta2 and this compound, exhibit a critical structural difference that profoundly impacts their biological activity. Albomycin delta2 is a potent antibiotic, while this compound is largely inactive. This guide elucidates the key structural modification, its biosynthetic origin, and the resulting functional consequences, providing a comprehensive resource for the scientific community.

Structural Elucidation of the Core Difference

The fundamental structural distinction between Albomycin delta2 and this compound lies in a single modification at the N4 position of the cytosine base within the thionucleoside moiety.

  • Albomycin delta2 possesses a carbamoyl group (-C(O)NH2) at the N4 position and a methyl group at the N3 position of the cytosine ring.[1]

  • This compound is the biosynthetic precursor to delta2 and lacks the N4-carbamoyl group, featuring a primary amine (-NH2) at this position instead.[1]

This seemingly minor difference has a profound impact on the molecule's ability to inhibit its target, seryl-tRNA synthetase (SerRS).

Quantitative Structural Data

While a detailed crystal structure of this compound for direct comparative analysis of bond lengths and angles is not publicly available, the crystal structure of Albomycin delta2 in complex with the outer membrane transporter FhuA has been determined.[2] This structure confirms the presence and orientation of the N4-carbamoyl-3-methylcytosine moiety. The critical difference is the addition of the carbamoyl group, which alters the hydrogen bonding potential and electronic distribution at the C4 position of the pyrimidine ring.

FeatureAlbomycin delta2This compound
Substituent at N4 of Cytosine Carbamoyl group (-C(O)NH2)Amino group (-NH2)
Substituent at N3 of Cytosine Methyl group (-CH3)Methyl group (-CH3)
Biological Activity Potent antibioticBiologically inactive

Biosynthesis: The Path to Potency

The conversion of this compound to Albomycin delta2 is a key step in the albomycin biosynthetic pathway, conferring its potent antibacterial activity. This transformation is catalyzed by the enzyme AbmE.

The biosynthetic gene cluster for albomycin production contains the gene abmI, which encodes a methyltransferase responsible for the N3-methylation of the cytosine base. This methylation occurs prior to the final carbamoylation step. Subsequently, the gene abmE encodes a carbamoyltransferase that catalyzes the addition of a carbamoyl group to the N4 position of the methylated cytosine precursor, converting this compound into the active Albomycin delta2.[3]

Albomycin Biosynthesis Precursor Precursor N3-methylated_precursor N3-methylated_precursor Precursor->N3-methylated_precursor AbmI (Methyltransferase) Albomycin_epsilon Albomycin_epsilon N3-methylated_precursor->Albomycin_epsilon Further biosynthetic steps Albomycin_delta2 Albomycin_delta2 Albomycin_epsilon->Albomycin_delta2 AbmE (Carbamoyltransferase) Mechanism_of_Action cluster_outside Bacterial Cell Exterior cluster_inside Bacterial Cytoplasm Albomycin_delta2_ext Albomycin delta2 Albomycin_delta2_int Albomycin delta2 Albomycin_delta2_ext->Albomycin_delta2_int Siderophore Receptor Active_Warhead Thionucleoside Warhead (with N4-carbamoyl group) Albomycin_delta2_int->Active_Warhead Cleavage SerRS Seryl-tRNA Synthetase Active_Warhead->SerRS Inhibition Inhibition of Protein Synthesis SerRS->Inhibition Experimental_Workflow Bacterial_Culture Bacterial_Culture HPLC_Separation HPLC_Separation Bacterial_Culture->HPLC_Separation Extract Supernatant MS_Analysis MS_Analysis HPLC_Separation->MS_Analysis Collect Fractions NMR_Spectroscopy NMR_Spectroscopy HPLC_Separation->NMR_Spectroscopy Collect & Purify Fractions Structural_Confirmation Structural_Confirmation MS_Analysis->Structural_Confirmation Molecular Weight & Fragmentation NMR_Spectroscopy->Structural_Confirmation Connectivity & Functional Groups

References

An In-depth Technical Guide to the Biosynthetic Pathway of Albomycin Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of albomycin and its congeners, potent "Trojan horse" antibiotics with significant activity against a range of pathogenic bacteria. This document details the genetic basis, enzymatic machinery, and chemical transformations involved in the assembly of these complex natural products. It is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic discovery, and drug development.

Introduction to Albomycins

Albomycins are sideromycins, a class of antibiotics characterized by a siderophore moiety that facilitates their active transport into bacterial cells, where an antibiotic "warhead" is released to exert its effect.[1] The albomycin family, primarily produced by Streptomyces sp. ATCC 700974, consists of several congeners, with albomycin δ2 being the most abundant.[1][2] These molecules are composed of two key components: a ferrichrome-type siderophore and a thionucleoside antibiotic core.[3] The siderophore mimics natural iron-chelating molecules, hijacking bacterial iron uptake systems to gain entry into the cell.[3] Once inside, the albomycin molecule is cleaved by peptidases, releasing the thionucleoside which potently inhibits seryl-tRNA synthetase, a crucial enzyme in protein synthesis, leading to bacterial cell death.[3]

The Albomycin Biosynthetic Gene Cluster (abm)

The genetic blueprint for albomycin biosynthesis is encoded within the abm gene cluster in Streptomyces sp. ATCC 700974.[3] This cluster comprises 18 genes, designated abmA through abmR, which are responsible for the assembly of the albomycin molecule, as well as for the producing organism's self-resistance.[2]

Biosynthesis of the Ferrichrome-Type Siderophore Moiety

The biosynthesis of the siderophore component of albomycin is a multi-step process initiated from the amino acid L-ornithine. This pathway involves the coordinated action of three key enzymes: AbmA, AbmB, and AbmQ.[1][4]

Step 1: Hydroxylation of L-ornithine

The first committed step is the N⁵-hydroxylation of L-ornithine to produce N⁵-hydroxy-L-ornithine. This reaction is catalyzed by AbmB , a flavin-dependent monooxygenase.[1][4]

Step 2: Acetylation of N⁵-hydroxy-L-ornithine

Following hydroxylation, the N⁵-hydroxy-L-ornithine intermediate is acetylated by AbmA , an N-acetyltransferase, to yield N⁵-acetyl-N⁵-hydroxy-L-ornithine.[1][4]

Step 3: Non-ribosomal Peptide Synthesis

Three molecules of N⁵-acetyl-N⁵-hydroxy-L-ornithine are then assembled by the non-ribosomal peptide synthetase (NRPS) AbmQ .[1][4] This large, multi-domain enzyme iteratively condenses the three modified ornithine units to form the cyclic tripeptide core of the ferrichrome siderophore.[5]

Below is a diagram illustrating the biosynthesis of the ferrichrome siderophore moiety.

Ferrichrome_Siderophore_Biosynthesis L-Ornithine L-Ornithine N5-hydroxy-L-ornithine N5-hydroxy-L-ornithine L-Ornithine->N5-hydroxy-L-ornithine AbmB N5-acetyl-N5-hydroxy-L-ornithine N5-acetyl-N5-hydroxy-L-ornithine N5-hydroxy-L-ornithine->N5-acetyl-N5-hydroxy-L-ornithine AbmA Ferrichrome Siderophore Ferrichrome Siderophore N5-acetyl-N5-hydroxy-L-ornithine->Ferrichrome Siderophore AbmQ (NRPS)

Biosynthesis of the Ferrichrome Siderophore Moiety.

Biosynthesis of the Thionucleoside Core

The formation of the thionucleoside "warhead" is a more complex process involving a larger suite of enzymes from the abm cluster. The assembly involves the modification of a nucleoside scaffold and the attachment of a unique thio-sugar moiety.

The key enzymes implicated in this part of the pathway include:

  • AbmH, AbmD, AbmF, AbmK, and AbmJ : These enzymes are believed to be responsible for the sequential construction of the thionucleoside core.[3]

  • AbmE and AbmI : These enzymes carry out tailoring modifications of the thionucleoside moiety.[3] Specifically, AbmI has been characterized as a methyltransferase responsible for the N3-methylation of the cytosine base.[2]

  • AbmG : This enzyme, a homolog of deoxycytidine kinase, is proposed to be involved in the formation of an early intermediate in the pathway.[3]

The following diagram outlines the proposed biosynthetic pathway for the thionucleoside core.

Thionucleoside_Core_Biosynthesis Precursor_Nucleoside Precursor Nucleoside Intermediate_1 Intermediate 1 Precursor_Nucleoside->Intermediate_1 AbmG Intermediate_2 Intermediate 2 Intermediate_1->Intermediate_2 AbmH, AbmD, AbmF, AbmK, AbmJ Thionucleoside_Core Thionucleoside Core Intermediate_2->Thionucleoside_Core Assembly Modified_Thionucleoside Modified Thionucleoside Thionucleoside_Core->Modified_Thionucleoside AbmE, AbmI (Tailoring)

Proposed Biosynthesis of the Thionucleoside Core.

Assembly of the Final Albomycin Congeners

The final step in albomycin biosynthesis is the coupling of the ferrichrome siderophore to the thionucleoside core. This is followed by tailoring reactions that give rise to the different albomycin congeners. The order of these final steps is still under investigation.

Quantitative Data

Currently, there is limited publicly available quantitative data on the enzyme kinetics and yields of intermediates in the albomycin biosynthetic pathway. The specific activities for the methyltransferase AbmI with 2′-deoxyribosyl cytidine and 2′-deoxyribosyl-5-methylcytidine as substrates have been calculated to be approximately 50 M⁻¹s⁻¹ and 48 M⁻¹s⁻¹, respectively.[1] In optimized fed-batch fermentation, the production of albomycin by Streptomyces griseus can be increased to 25 mg/l.[1] A bioassay for albomycin quantification has a detection limit of about 2 ng in a 20 µl solution, which is noted to be 100 times more sensitive than HPLC quantitation.[1]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the albomycin biosynthetic pathway.

Gene Knockout and Complementation in Streptomyces sp. ATCC 700974

Genetic manipulation of the producing strain is crucial for elucidating gene function. CRISPR/Cas9-mediated genome editing has emerged as a powerful tool for creating targeted gene deletions and modifications in Streptomyces.[4][6][7]

Workflow for CRISPR/Cas9-mediated Gene Knockout:

The general workflow involves the design of a guide RNA (gRNA) specific to the target gene, cloning of the gRNA and Cas9 nuclease into an appropriate vector, transformation of the construct into E. coli for propagation, and subsequent transfer to Streptomyces sp. ATCC 700974 via conjugation.[6] Selection of exconjugants followed by PCR and sequencing is used to verify the desired genetic modification.[6]

Gene_Knockout_Workflow Design 1. Design gRNA and Flanking Primers Assembly 2. Golden Gate Assembly of gRNA into pCRISPomyces-2 Design->Assembly Ecoli_Transform 3. Transform into E. coli Assembly->Ecoli_Transform Gibson 4. Gibson Assembly of Flanks into Vector Ecoli_Transform->Gibson Strep_Conjugate 5. Conjugate into Streptomyces sp. Gibson->Strep_Conjugate Selection 6. Select for Exconjugants Strep_Conjugate->Selection Verification 7. Verify Knockout by PCR and Sequencing Selection->Verification

CRISPR/Cas9 Gene Knockout Workflow.

For complementation studies, the wild-type gene is cloned into an appropriate expression vector and introduced into the mutant strain to restore the production of albomycin, confirming the gene's role in the pathway.

Heterologous Expression and Purification of Abm Enzymes

To characterize the function of individual enzymes in the albomycin pathway, the corresponding genes are often heterologously expressed in a suitable host, such as E. coli or a model Streptomyces strain like S. coelicolor or S. lividans.[8][9]

General Protocol for Heterologous Expression and Purification:

  • Cloning: The abm gene of interest is amplified by PCR and cloned into an expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

  • Transformation: The expression construct is transformed into the chosen expression host.

  • Expression: Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Cell Lysis: The cells are harvested and lysed to release the recombinant protein.

  • Purification: The protein is purified from the cell lysate using affinity chromatography, followed by further purification steps like size-exclusion chromatography if necessary.[9]

In Vitro Enzyme Assays

Once a pure Abm enzyme is obtained, its catalytic activity can be assessed in vitro. The specific assay conditions will vary depending on the enzyme's function. For example, the activity of the methyltransferase AbmI was confirmed by incubating the purified enzyme with its putative substrate (cytidine) and the methyl donor S-adenosyl-L-methionine (SAM), followed by analysis of the product by HPLC.[10]

Analysis of Albomycin Congeners and Intermediates by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the detection, identification, and quantification of albomycin congeners and their biosynthetic intermediates from fermentation broths or in vitro reactions.[11]

General HPLC-MS/MS Method Outline:

  • Sample Preparation: Culture supernatants or reaction mixtures are typically clarified by centrifugation and filtration. A protein precipitation step may also be included.[11]

  • Chromatographic Separation: Analytes are separated on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with an acid modifier like formic acid.[11]

  • Mass Spectrometric Detection: The eluting compounds are ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for each analyte to ensure high selectivity and sensitivity.[11]

Conclusion

The elucidation of the albomycin biosynthetic pathway has provided significant insights into the intricate enzymatic machinery responsible for the production of these potent antibiotics. This knowledge opens up avenues for pathway engineering and combinatorial biosynthesis to generate novel albomycin analogs with improved therapeutic properties. Further research is needed to fully characterize the kinetics of all biosynthetic enzymes and to optimize the production of these promising drug candidates.

References

A Technical Guide to the "Trojan Horse" Mechanism of Albomycin Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the "Trojan horse" mechanism by which the antibiotic albomycin enters and kills bacterial cells. By mimicking a natural iron-chelating molecule, albomycin effectively hijacks the bacterium's own iron uptake machinery to gain entry, leading to the inhibition of essential cellular processes. This document details the molecular players, transport pathways, and experimental methodologies used to elucidate this fascinating mechanism, offering valuable insights for the development of novel antimicrobial agents.

Introduction: The Sideromycin Strategy

Albomycin is a member of the sideromycin class of antibiotics, which are characterized by a "Trojan horse" mode of action.[1] These compounds consist of an antibiotic moiety covalently linked to a siderophore, a small molecule that bacteria produce and secrete to scavenge for ferric iron (Fe³⁺) in their environment.[2][3] The siderophore component of albomycin is structurally similar to ferrichrome, a fungal siderophore that many bacteria can utilize.[3][4] This structural mimicry allows albomycin to be recognized and actively transported into the bacterial cell through the ferrichrome uptake system.[3][5] Once inside, the antibiotic is cleaved from the siderophore, releasing its toxic "warhead" which inhibits seryl-tRNA synthetase, a crucial enzyme in protein synthesis.[2][5] This targeted delivery mechanism results in potent antibacterial activity at very low concentrations.[2][6]

The Molecular Machinery of Albomycin Uptake

The uptake of albomycin is a multi-step process that involves a series of proteins spanning the bacterial cell envelope. While the specific components may vary slightly between bacterial species, the general mechanism is well-conserved, particularly in Gram-negative bacteria like Escherichia coli and has also been characterized in Gram-positive bacteria such as Streptococcus pneumoniae.[1][7]

In Gram-Negative Bacteria (e.g., E. coli):

The transport of albomycin across the outer and inner membranes is mediated by the Fhu (Ferric hydroxamate uptake) system .[5][7] This system is an ATP-binding cassette (ABC) transporter, a class of transporters that utilize the energy of ATP hydrolysis to move substrates across membranes.[7][8] The key components are:

  • FhuA: An outer membrane receptor protein that specifically recognizes and binds the ferrichrome-like siderophore moiety of albomycin.[5][9] The binding of albomycin to FhuA is the first critical step in the uptake process. The crystal structure of FhuA in complex with albomycin has revealed that the antibiotic binds to the same site as ferrichrome.[9][10]

  • FhuD: A periplasmic binding protein that receives albomycin from FhuA and shuttles it across the periplasm to the inner membrane transporter.[1][5]

  • FhuB and FhuG: These are integral membrane proteins that form the channel of the ABC transporter in the cytoplasmic membrane.[7] In S. pneumoniae, FhuG is a transport protein.[7]

  • FhuC: An ATPase located on the cytoplasmic side of the inner membrane that provides the energy for the transport process by hydrolyzing ATP.[7]

In Gram-Positive Bacteria (e.g., S. pneumoniae):

A similar Fhu system is responsible for albomycin uptake. The components include:

  • FhuD: A lipoprotein that binds albomycin.[7]

  • FhuB and FhuG: Transmembrane transport proteins.[7]

  • FhuC: An ATPase.[7]

Mutations in any of the genes encoding these proteins (fhuA, fhuB, fhuC, fhuD, or fhuG) result in resistance to albomycin, highlighting their essential role in its uptake.[1][7]

The Intracellular Fate of Albomycin

Once successfully transported into the cytoplasm, the albomycin molecule is not yet in its active form. The antibiotic warhead, a thioribosyl pyrimidine derivative, is liberated from the siderophore carrier through cleavage by intracellular peptidases, such as PepN in E. coli.[5][11] This cleavage is essential for its antibacterial activity.[12] The released warhead then binds to and inhibits seryl-tRNA synthetase (SerRS) , an enzyme responsible for attaching the amino acid serine to its corresponding tRNA molecule during protein synthesis.[2][5] The inhibition of SerRS leads to a cessation of protein production and ultimately, cell death.[2]

Quantitative Data

The efficiency of the "Trojan horse" mechanism is reflected in the low minimum inhibitory concentrations (MICs) of albomycin against susceptible bacteria.

Bacterium MIC (ng/mL) Reference
Streptococcus pneumoniae10[6][7]
Escherichia coli5[2][6]
Staphylococcus aureusVaries (low μg/mL range)[4]

The inhibitory concentration of the isolated antibiotic warhead (SB-217452) against S. aureus is significantly higher (256 μg/ml), demonstrating the critical role of the active transport system in achieving potent antibacterial activity.[7]

Experimental Protocols

The elucidation of the albomycin uptake mechanism has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.

5.1. Albomycin Sensitivity Assay (Disk Diffusion Method)

This method is used to determine the susceptibility of a bacterial strain to albomycin and to test for antagonism by competing siderophores.

  • Materials:

    • Bacterial culture (e.g., S. pneumoniae or E. coli)

    • Appropriate growth medium (e.g., THY agar with 5% sheep blood for S. pneumoniae)

    • Sterile filter paper disks (6 mm diameter)

    • Albomycin solution (e.g., 1 μg per disk)

    • Salmycin solution (another sideromycin, as a control)

    • Ferrichrome solution

  • Procedure:

    • Prepare an overlay of the bacterial culture by mixing a small aliquot of an overnight culture with molten agar and pouring it onto a solid agar plate.

    • Place a filter paper disk containing albomycin onto the center of the agar plate.

    • To test for antagonism, place a paper strip containing ferrichrome at a right angle to a strip containing albomycin.

    • Incubate the plate at 37°C for 24 hours.

    • Observe the zone of growth inhibition around the albomycin disk. A clear zone indicates susceptibility.

    • In the antagonism test, a reduction in the zone of inhibition where the strips intersect indicates that ferrichrome competes with albomycin for uptake.[7]

5.2. Radiolabeled Uptake Assay

This assay directly measures the transport of a substance into bacterial cells using a radiolabeled version of the compound. For studying the Fhu system, radiolabeled ferrichrome (e.g., [⁵⁵Fe³⁺]ferrichrome) is often used as a proxy for albomycin transport due to their shared uptake pathway.

  • Materials:

    • Bacterial cells grown to mid-log phase

    • Radiolabeled substrate (e.g., [⁵⁵Fe³⁺]ferrichrome)

    • Non-radiolabeled albomycin and ferrichrome (for competition experiments)

    • Scintillation counter and vials

    • Membrane filtration apparatus

  • Procedure:

    • Harvest and wash the bacterial cells and resuspend them in a suitable buffer.

    • Initiate the uptake experiment by adding the radiolabeled substrate to the cell suspension.

    • At various time points, take aliquots of the cell suspension and rapidly filter them through a membrane filter to separate the cells from the medium.

    • Wash the filter with buffer to remove any non-specifically bound substrate.

    • Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

    • For competition experiments, pre-incubate the cells with an excess of non-radiolabeled albomycin or ferrichrome before adding the radiolabeled substrate. A decrease in the uptake of the radiolabeled substrate indicates competition for the same transport system.

5.3. In Vitro Binding Assay (Protein Protection Assay)

This assay determines the direct binding of albomycin and other substrates to the isolated periplasmic binding protein, FhuD.

  • Materials:

    • Purified FhuD protein

    • Albomycin, ferrichrome, ferrioxamine B, and salmycin solutions

    • Proteinase K

    • SDS-PAGE apparatus and reagents

  • Procedure:

    • Incubate the purified FhuD protein with and without the different substrates (albomycin, ferrichrome, etc.) for a specific time.

    • Add proteinase K to each reaction mixture to initiate proteolytic degradation.

    • Stop the reaction after a defined time by adding a proteinase K inhibitor or by boiling in SDS-PAGE sample buffer.

    • Analyze the samples by SDS-PAGE.

    • The binding of a substrate to FhuD is expected to induce a conformational change that protects the protein from degradation by proteinase K. Therefore, in the presence of a binding substrate, the FhuD band will be more prominent compared to the control with no substrate.[7]

Visualizations

Diagram of the Albomycin Uptake Pathway in Gram-Negative Bacteria

Albomycin_Uptake_Gram_Negative Albomycin Uptake Pathway in Gram-Negative Bacteria cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane cluster_Cytoplasm Cytoplasm FhuA FhuA Albomycin_peri Albomycin FhuA->Albomycin_peri Transports FhuD FhuD FhuB FhuB FhuD->FhuB Delivers to Albomycin_in Albomycin FhuB->Albomycin_in Transports FhuC FhuC (ATPase) FhuC->FhuB Powers PepN PepN Warhead Antibiotic Warhead PepN->Warhead Siderophore Siderophore PepN->Siderophore SerRS Seryl-tRNA Synthetase Protein_Synthesis Protein Synthesis SerRS->Protein_Synthesis SerRS->Protein_Synthesis X Albomycin_out Albomycin Albomycin_out->FhuA Binds Albomycin_peri->FhuD Binds Albomycin_in->PepN Cleaved by Warhead->SerRS Inhibits

Caption: Albomycin uptake pathway in Gram-Negative Bacteria.

Experimental Workflow for Albomycin Sensitivity and Antagonism Assay

Sensitivity_Antagonism_Workflow Workflow for Albomycin Sensitivity and Antagonism Assay start Start prep_culture Prepare bacterial overnight culture start->prep_culture prep_plate Prepare agar plate with bacterial overlay prep_culture->prep_plate place_disks Place albomycin and control disks/strips prep_plate->place_disks incubate Incubate at 37°C for 24 hours place_disks->incubate observe Observe zones of inhibition incubate->observe analyze Analyze results: - Zone size (sensitivity) - Intersection (antagonism) observe->analyze end End analyze->end

Caption: Workflow for sensitivity and antagonism assay.

Logical Relationship of Fhu System Components

Fhu_System_Logic Logical Relationship of Fhu System Components FhuA FhuA (Outer Membrane Receptor) FhuD FhuD (Periplasmic Binding Protein) FhuA->FhuD Passes Substrate to FhuB_G FhuB/FhuG (Inner Membrane Permease) FhuD->FhuB_G Delivers Substrate to FhuC FhuC (ATPase) FhuC->FhuB_G Provides Energy to

Caption: Logical relationship of Fhu system components.

Conclusion and Future Directions

The "Trojan horse" mechanism of albomycin uptake is a prime example of how bacteria's essential nutrient acquisition systems can be exploited for antibiotic delivery. A thorough understanding of this mechanism, from the molecular interactions at the receptor level to the intracellular activation of the antibiotic, is crucial for the development of new siderophore-based antibiotics. Future research in this area could focus on:

  • Expanding the Spectrum: Designing novel siderophore-antibiotic conjugates that can be recognized by a wider range of bacterial iron transporters, thereby increasing their spectrum of activity.

  • Overcoming Resistance: Investigating and overcoming potential resistance mechanisms, such as mutations in the Fhu transport system or efflux pumps that may recognize and expel the antibiotic.[13][14]

  • Rational Design: Utilizing structural biology data of siderophore-receptor complexes to rationally design new conjugates with improved binding affinity and transport efficiency.

The "Trojan horse" strategy remains a promising avenue for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

An In-Depth Technical Guide to the Physicochemical Properties of Albomycin Epsilon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties of Albomycin epsilon, a naturally occurring sideromycin antibiotic. The information is curated for professionals in scientific research and pharmaceutical development, with a focus on quantitative data, experimental context, and biological mechanism.

Introduction to this compound

This compound is a member of the albomycin family, a group of sideromycins produced by certain strains of Streptomyces, such as Streptomyces griseus.[1] Sideromycins are notable for their "Trojan horse" mechanism of action, where an antibiotic moiety is covalently linked to a siderophore.[1][2] This siderophore component chelates ferric iron (Fe³⁺) and is actively transported into bacterial cells via their own iron uptake systems.[3][4] Once inside the cytoplasm, the antibiotic warhead is cleaved and released, exerting its inhibitory effect.[2][5] Albomycins, including the epsilon variant, are potent inhibitors of bacterial seryl-tRNA synthetase, an essential enzyme in protein synthesis.[3][6][7] This unique delivery mechanism allows them to bypass conventional resistance pathways and exhibit activity against a range of Gram-positive and Gram-negative bacteria.[3][8]

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for understanding its stability, solubility, and suitability for formulation and delivery.

PropertyValueReference
Molecular Formula C₃₆H₅₆FeN₁₁O₁₇S[9]
Molecular Weight 1002.80 g/mol [9][10]
CAS Number 12676-10-7[9]
Appearance Exists in nature as an iron complex.[11]
Solubility The iron complex is highly soluble in water.[11]
Stability Albomycin ε is noted to be less stable than other variants like Albomycin δ2.[12]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not extensively published in publicly accessible literature. However, this section outlines the standard methodologies that would be employed for such characterizations.

3.1. Determination of Molecular Weight and Formula

  • Methodology: High-Resolution Mass Spectrometry (HRMS)

    • Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to facilitate ionization.

    • Instrumentation: The solution is infused into a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, often coupled with an electrospray ionization (ESI) source.

    • Analysis: The instrument measures the mass-to-charge ratio (m/z) of the ionized molecule with high precision.

    • Data Interpretation: The exact mass is used to calculate the elemental composition, thereby confirming the molecular formula. For this compound, the expected monoisotopic mass would be compared against the measured mass to validate the formula C₃₆H₅₆FeN₁₁O₁₇S.

3.2. Solubility Assessment

  • Methodology: Equilibrium Solubility Method

    • Sample Preparation: An excess amount of this compound is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline, ethanol).

    • Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separation: The resulting saturated solutions are filtered or centrifuged to remove any undissolved solid.

    • Quantification: The concentration of this compound in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate measurement.

3.3. Stability Studies

  • Methodology: HPLC-Based Stability Indicating Method

    • Stress Conditions: Solutions of this compound are prepared and subjected to various stress conditions, including different pH levels (e.g., pH 2, 7, 9), temperatures (e.g., 4°C, 25°C, 40°C), and exposure to light.

    • Time Points: Aliquots are taken from each solution at specified time intervals (e.g., 0, 24, 48, 72 hours).

    • Analysis: The samples are analyzed by a stability-indicating HPLC method, which is capable of separating the intact this compound from its degradation products.

    • Quantification: The percentage of the remaining intact drug is calculated by comparing the peak area at each time point to the initial peak area (time zero). The formation of degradation products can also be monitored. Studies have indicated that Albomycin ε is less stable than other variants like δ2.[12]

Mechanism of Action and Transport Pathway

Albomycin's efficacy is intrinsically linked to its "Trojan horse" transport mechanism, which exploits bacterial iron acquisition systems.[2] This pathway allows the antibiotic to accumulate within the bacterial cell at concentrations far exceeding that of the external medium.[13]

4.1. Transport into Gram-Negative Bacteria

The uptake of Albomycin into Gram-negative bacteria like E. coli is a well-studied, multi-step process involving several key proteins.[4][14]

  • Outer Membrane Transport: The Albomycin-Fe³⁺ complex is recognized and bound by the FhuA outer membrane transporter protein.[3][14] This binding event triggers a conformational change, leading to the active transport of the molecule across the outer membrane into the periplasm.[1][4]

  • Periplasmic Shuttling: In the periplasm, the complex is captured by the periplasmic binding protein FhuD.[3][4] FhuD acts as a chaperone, delivering the Albomycin complex to the inner membrane.[4]

  • Inner Membrane Transport: The final translocation into the cytoplasm is mediated by the FhuB/FhuC ATP-binding cassette (ABC) transporter located in the cytoplasmic membrane.[4]

  • Intracellular Activation: Once inside the cytoplasm, the antibiotic moiety is cleaved from the siderophore by cellular peptidases, such as Peptidase N (PepN).[5][14] This releases the active warhead, which then inhibits seryl-tRNA synthetase, halting protein synthesis.[5][6]

Albomycin_Transport_Pathway cluster_extracellular Extracellular Space cluster_membranes Cell Envelope cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane cluster_cytoplasm Cytoplasm Albomycin_Fe Albomycin-Fe³⁺ FhuA FhuA Transporter Albomycin_Fe->FhuA 1. Binding FhuD FhuD Protein FhuA->FhuD 2. Transport FhuBC FhuB/C (ABC Transporter) FhuD->FhuBC 3. Shuttling PepN Peptidase N FhuBC->PepN 4. Transport Warhead Active Antibiotic (Inhibits Seryl-tRNA Synthetase) PepN->Warhead 5. Cleavage Siderophore Siderophore Carrier PepN->Siderophore

Fig. 1: Albomycin transport and activation pathway in Gram-negative bacteria.

Conclusion

This compound is a potent sideromycin antibiotic with a unique mechanism of cellular entry that makes it a promising candidate for overcoming antibiotic resistance. Its physicochemical properties, particularly the high water solubility of its iron complex, are advantageous for biological activity. However, its relative instability compared to other albomycin variants is a critical factor for consideration in drug development. A thorough understanding of its properties, transport pathways, and mechanism of action is essential for the design of new, more stable, and effective siderophore-based therapeutics.

References

Methodological & Application

Application Note: Purification of Albomycin Epsilon by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albomycin epsilon is a member of the albomycin family, a group of naturally occurring sideromycin antibiotics produced by Streptomyces species.[1] These antibiotics are notable for their "Trojan horse" mechanism of action, where they utilize bacterial iron uptake systems to enter the cell.[2][3] this compound is a direct biosynthetic precursor to the more abundant Albomycin delta-2, differing by the absence of a carbamoyl group on the nucleobase.[4] Once inside the bacterial cytoplasm, the siderophore moiety is cleaved by peptidases, releasing the active "warhead" which inhibits seryl-tRNA synthetase, thereby halting protein synthesis.[2][3] This application note provides a detailed protocol for the purification of this compound from a fermentation broth using a multi-step process culminating in high-performance liquid chromatography (HPLC).

Mechanism of Action: The "Trojan Horse" Strategy

Albomycins exploit the bacterial need for iron to facilitate their entry into the cell. The siderophore component of the molecule chelates iron and is recognized by specific receptors on the outer membrane of Gram-negative bacteria, such as FhuA in E. coli.[2][5] The complex is then transported across the outer membrane in a TonB-dependent process.[2][6] In the periplasm, the albomycin-iron complex binds to the periplasmic binding protein FhuD, which shuttles it to the inner membrane ABC transporter, FhuBC, for active transport into the cytoplasm.[2] Once inside the cell, host peptidases cleave the albomycin molecule, releasing the toxic seryl-nucleoside warhead (SB-217452 or its epsilon analogue).[4][7] This warhead is a potent inhibitor of seryl-tRNA synthetase (SerRS), preventing the charging of tRNA with serine and thereby inhibiting protein synthesis.[4]

Albomycin_Mechanism cluster_cytoplasm Cytoplasm Albomycin-Fe(III) Albomycin-Fe(III) FhuA FhuA Receptor Albomycin-Fe(III)->FhuA Outer Membrane Outer Membrane Periplasm Periplasm Inner Membrane Inner Membrane Albomycin-Fe(III)_cyto Albomycin-Fe(III) Warhead Active Warhead (Albomycin ε core) Albomycin-Fe(III)_cyto->Warhead Cleavage by Peptidases (PepN) Ser-tRNA Synthetase Seryl-tRNA Synthetase (SerRS) Warhead->Ser-tRNA Synthetase Inhibits Protein Synthesis Protein Synthesis Ser-tRNA Synthetase->Protein Synthesis Ser-tRNA Synthetase->Inhibition FhuD FhuD FhuA->FhuD FhuBC FhuBC Transporter FhuD->FhuBC Shuttles to FhuBC->Albomycin-Fe(III)_cyto

Caption: "Trojan horse" mechanism of Albomycin uptake and activation.

Experimental Workflow for this compound Purification

The purification of this compound is a multi-step process beginning with the fermentation of a producing Streptomyces strain. The process involves initial capture from the cell-free broth, followed by several chromatographic steps to isolate and purify the target compound.

Purification_Workflow A Streptomyces sp. Fermentation B Centrifugation (remove mycelia) A->B C Cell-Free Broth B->C D Solid-Phase Extraction (XAD Resin) C->D E Elution with 50% Methanol D->E F Lyophilization E->F G Size-Exclusion Chromatography (BioGel P-2) F->G H Bioactive Fractions G->H I Preparative RP-HPLC H->I J Fraction Collection & Bioassay I->J K Semi-Preparative HILIC J->K Further Purification (if needed) L Semi-Preparative RP-HPLC K->L Final Polishing M Purified this compound L->M

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocols

1. Fermentation and Initial Sample Preparation

  • Inoculate a suitable production medium with a high-yielding Streptomyces strain. Ferment for 90-100 hours.[4]

  • Harvest the fermentation broth and centrifuge at 14,000 x g for 10 minutes to remove the mycelia.[7]

  • Pass the resulting cell-free broth (approximately 1 liter) through a column packed with XAD4 or XAD7HP resin (20 cm x 2.6 cm).[4]

  • Wash the column with 200 ml of 3% methanol to remove highly polar impurities.[4]

  • Elute the albomycin-containing fraction with 300 ml of 50% methanol.[4]

  • Concentrate the eluate by rotary evaporation to remove the methanol.

  • Lyophilize the remaining aqueous phase to obtain a dry powder.[4]

2. Size-Exclusion Chromatography

  • Dissolve the lyophilized powder in a minimal amount of 25 mM NaCl.

  • Load the sample onto a BioGel P-2 size-exclusion column (95 cm x 2.6 cm) equilibrated with 25 mM NaCl.[4]

  • Elute with 25 mM NaCl at a flow rate of 15 ml/hr.[4]

  • Collect fractions and perform a bioassay (e.g., against E. coli) to identify the bioactive fractions containing albomycins.[4]

  • Pool the active fractions and lyophilize.

3. Preparative and Semi-Preparative HPLC Purification

A multi-step HPLC approach is necessary to separate this compound from other congeners (e.g., delta-2) and impurities. This may involve a combination of reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC).

Step 3.1: Preparative Reversed-Phase HPLC

  • Dissolve the sample from the size-exclusion step in water with 0.1% trifluoroacetic acid (TFA).

  • Inject the sample onto a preparative RP-HPLC column.

  • Elute the compounds using a linear gradient of mobile phase B.

  • Collect fractions and identify those containing this compound using a bioassay and analytical HPLC with mass spectrometry.

Step 3.2: Semi-Preparative Hydrophilic Interaction Liquid Chromatography (HILIC)

For further separation of closely related congeners, a HILIC step can be employed.

  • Dry the bioactive fractions from the RP-HPLC step and dissolve in 65% acetonitrile (ACN).[4]

  • Inject the sample onto a HILIC column.

  • Elute with an isocratic flow of 70% ACN and 30% 20 mM ammonium acetate.[4] Wild-type albomycins typically elute earlier, while less polar analogs like the descarbamoyl-desmethyl-albomycin (related to epsilon) elute later.[4]

  • Collect fractions and analyze for the presence of this compound.

Step 3.3: Final Polishing with Semi-Preparative RP-HPLC

  • Pool the fractions containing this compound from the HILIC step.

  • Dry the sample and redissolve in water with 0.1% TFA.

  • Inject onto a semi-preparative RP-HPLC column for final polishing.

  • Use a shallow gradient of mobile phase B to achieve high resolution.

  • Collect the purified this compound peak.

Data Presentation

The following table summarizes the HPLC conditions for the different stages of purification. Note that specific retention times will vary depending on the exact system, column, and batch.

Purification Stage Column Mobile Phase A Mobile Phase B Gradient Flow Rate Detection Purity Achieved (Example)
Preparative RP-HPLC YMC CombiPrep ODS-A (5 µm, 20x50 mm)[4]0.1% TFA in WaterMethanol0-40% B (10 min), 40-95% B (5 min)[4]8 ml/min[4]270, 306, 430 nm[4]>80%[4]
Semi-Preparative HILIC PolyHYDROXYETHYL Aspartamide (100 x 4.6 mm)[4]20 mM Ammonium AcetateAcetonitrileIsocratic 70% B[4]0.7 ml/min[4]270, 306, 430 nm[4]-
Semi-Preparative RP-HPLC Phenomenex Synergi 4µ Fusion-RP (80Å, 150 x 4.6 mm)[4]0.1% TFA in WaterAcetonitrile0-12% B (4 min), 12-27% B (20 min), 27-95% B (2 min)[4]1.5 ml/min[4]270, 306, 430 nm[4]>95%

Conclusion

The purification of this compound from fermentation broth is a complex but achievable process requiring multiple chromatographic techniques. The protocol outlined in this application note, combining solid-phase extraction, size-exclusion chromatography, and multiple HPLC steps, provides a robust framework for obtaining highly purified this compound for research and drug development purposes. The use of both reversed-phase and hydrophilic interaction chromatography is key to resolving the different albomycin congeners and achieving high purity.

References

Application Notes & Protocols: Characterization of Albomycin Epsilon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albomycin epsilon (ε) is a member of the albomycin family, a group of naturally occurring sideromycin antibiotics.[1][2] These antibiotics employ a "Trojan horse" strategy to enter bacterial cells by utilizing iron uptake systems.[3] Once inside, they are cleaved by peptidases to release a toxic warhead that inhibits seryl-tRNA synthetase, thereby blocking protein synthesis.[1][3] This unique mechanism of action makes albomycins, including Albomycin ε, promising candidates for combating antibiotic-resistant bacteria.

These application notes provide a detailed overview of the analytical methods for the characterization of Albomycin ε, including protocols for purification, quantification, and structural elucidation.

Physicochemical Properties of Albomycin Congeners

PropertyAlbomycin δ1Albomycin δ2Albomycin εReference
Molecular Formula C36H55FeN10O18SC37H56FeN11O19SC36H54FeN10O17S[3]
Monoisotopic Mass (Da) 1003.271045.3047Not explicitly found
[M+H]+ (m/z) 1004.51046.309095Not explicitly found[3][4]
Key Structural Difference N3-methyluracilN4-carbamoyl-N3-methylcytosineLacks the carbamoyl group of δ2[1]
Stability StableMore stable than εUnstable in D2O, converts to δ1[2]

I. Chromatographic Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of Albomycin ε. Due to its close structural similarity to other albomycins, methods developed for Albomycin δ2 can be adapted.

Protocol 1: Reversed-Phase HPLC for Analysis and Purification

This protocol is adapted from methods used for Albomycin δ2 and its analogs.[3]

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector

  • Fraction collector

Materials:

  • Column: Phenomenex Synergi 4μ Fusion-RP 80Å (150 x 4.6 mm) or equivalent C18 column.[3]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA

  • Sample: Albomycin ε extract or partially purified sample dissolved in Mobile Phase A.

Procedure:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject the sample onto the column.

  • Elution Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-50% B (linear gradient)

    • 25-30 min: 50-95% B (linear gradient)

    • 30-35 min: 95% B (isocratic wash)

    • 35-40 min: 95-5% B (linear gradient to return to initial conditions)

  • Detection: Monitor the elution profile at 270 nm, 306 nm, and 430 nm.[3] Albomycins typically exhibit absorbance at these wavelengths.

  • Fraction Collection: If purifying, collect fractions corresponding to the peak of interest.

  • Post-run: Wash the column with a high concentration of Mobile Phase B and then re-equilibrate to initial conditions.

II. Mass Spectrometry for Identification and Structural Confirmation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight and obtaining structural information about Albomycin ε.

Protocol 2: LC-MS Analysis

Instrumentation:

  • LC-MS system, such as an Agilent 1290 Infinity LC System coupled to a 6230 Accurate-Mass Time-of-Flight (TOF) MS.[1]

LC Conditions:

  • Use the HPLC conditions described in Protocol 1 .

MS Parameters (example for positive ion mode):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 175 V

  • Skimmer Voltage: 65 V

  • Gas Temperature: 325 °C

  • Drying Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psig

  • Mass Range: m/z 100 - 2000

Data Analysis:

  • Extract the ion chromatogram for the expected [M+H]+ of Albomycin ε.

  • Analyze the mass spectrum to confirm the molecular weight and isotopic distribution.

  • Perform fragmentation (MS/MS) to obtain structural information.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Protocol 3: General NMR Analysis

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe.

Sample Preparation:

  • Dissolve a purified and dried sample of Albomycin ε (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Note that Albomycin ε is unstable in D₂O and can convert to Albomycin δ1.[2] Therefore, prompt analysis at low temperatures is recommended.

NMR Experiments:

  • 1D NMR:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR: To identify the number and types of carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the stereochemistry and conformation of the molecule.

Data Analysis:

  • Integrate and analyze the 1D and 2D spectra to assign all proton and carbon signals and piece together the complete structure of Albomycin ε.

IV. Bioactivity Assessment

A bioassay is used to determine the antimicrobial activity of Albomycin ε.

Protocol 4: Agar Diffusion Bioassay

This protocol is a standard method for assessing the antibacterial activity of diffusible compounds.[1]

Materials:

  • Indicator strain (e.g., Escherichia coli JM109).[1]

  • Luria-Bertani (LB) agar plates.

  • Sterile paper discs or a sterile borer.

  • Purified Albomycin ε solution of known concentration.

  • Positive control (e.g., a known antibiotic like ciprofloxacin).

  • Negative control (solvent used to dissolve the sample).

Procedure:

  • Prepare Inoculum: Grow an overnight culture of the indicator strain. Dilute the culture and add it to molten LB agar. Pour the agar into petri dishes to create a bacterial lawn.

  • Apply Sample: Once the agar has solidified, place sterile paper discs onto the surface or bore wells into the agar.

  • Add Test Compound: Pipette a known volume (e.g., 10 µL) of the Albomycin ε solution, positive control, and negative control onto separate discs or into separate wells.

  • Incubation: Incubate the plates at the optimal growth temperature for the indicator strain (e.g., 37°C) for 16-24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around each disc/well where bacterial growth has been inhibited. The size of the zone is proportional to the antimicrobial activity.

Minimum Inhibitory Concentrations (MIC) of Albomycins

The following table summarizes the reported MIC values for Albomycin δ1 and δ2 against various bacterial strains. While specific data for Albomycin ε is limited, it is expected to have similar activity.

Bacterial StrainAlbomycin δ1 MIC (µg/mL)Albomycin δ2 MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Reference
S. pneumoniae ATCC 496190.0150.0150.125[2]
S. aureus ATCC 292130.0620.0620.25[2]
S. aureus (MRSA) USA3000.1250.1252[2]
E. coli ATCC 25922>128>1280.004[2]
K. pneumoniae ATCC 13883>128>1280.008[2]
P. aeruginosa ATCC 27853>128>1280.25[2]

Visualizations

Experimental Workflow for this compound Characterization

G cluster_extraction Extraction & Purification cluster_analysis Analytical Characterization Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Solid_Phase_Extraction Solid-Phase Extraction Centrifugation->Solid_Phase_Extraction HPLC_Purification HPLC Purification Solid_Phase_Extraction->HPLC_Purification LC_MS LC-MS Analysis HPLC_Purification->LC_MS NMR NMR Spectroscopy HPLC_Purification->NMR Bioassay Bioactivity Assay HPLC_Purification->Bioassay Molecular_Weight Molecular_Weight LC_MS->Molecular_Weight Molecular Weight Confirmation Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation Structure Elucidation MIC_Determination MIC_Determination Bioassay->MIC_Determination MIC Determination

Caption: Workflow for the extraction, purification, and characterization of Albomycin ε.

This compound "Trojan Horse" Mechanism of Action

G cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Albomycin_Epsilon Albomycin ε FhuA FhuA Transporter Albomycin_Epsilon->FhuA Binds to Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane Cytoplasm Cytoplasm FhuD FhuD FhuA->FhuD Transport across Outer Membrane FhuBC FhuBC Transporter FhuD->FhuBC Shuttles to Peptidases Peptidases FhuBC->Peptidases Transport into Cytoplasm Toxic_Warhead Toxic Warhead (SB-217452) Peptidases->Toxic_Warhead Cleavage SerRS Seryl-tRNA Synthetase Toxic_Warhead->SerRS Inhibits Protein_Synthesis Protein Synthesis SerRS->Protein_Synthesis Required for SerRS->Protein_Synthesis Protein_Synthesis->Protein_Synthesis Inhibited

References

Application Notes and Protocols for the Study of Albomycin Epsilon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental study of Albomycin epsilon, a member of the sideromycin class of antibiotics. Albomycins employ a "Trojan horse" mechanism, utilizing a siderophore moiety for active transport into bacterial cells, where the antibiotic warhead then inhibits a crucial cellular process.[1][2][3] This document outlines detailed protocols for assessing the antimicrobial activity, cellular uptake, and mechanism of action of this compound.

Introduction to this compound

Albomycins are naturally occurring antibiotics produced by certain species of Streptomyces.[4] They consist of a siderophore, a small molecule with a high affinity for iron, covalently linked to an antibiotic moiety.[1][2] This unique structure allows albomycins to be actively transported into bacterial cells through siderophore uptake systems, thereby overcoming permeability barriers that can limit the efficacy of other antibiotics.[1][3]

This compound is one of the naturally occurring congeners of albomycin, alongside δ1 and δ2.[2] Once inside the bacterial cell, the siderophore is cleaved, releasing the antibiotic warhead, which has been identified as an inhibitor of seryl-tRNA synthetase (SerRS), an essential enzyme in protein biosynthesis.[5][6] This targeted delivery and potent inhibition of a vital cellular function make this compound a promising candidate for further investigation and development, particularly in the context of rising antimicrobial resistance.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes representative MIC values for Albomycin δ2, a closely related and well-studied congener, to provide a comparative baseline. It is important to note that the activity of this compound may differ and should be determined experimentally.

Bacterial StrainAlbomycin δ2 MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)Penicillin G MIC (µg/mL)
Streptococcus pneumoniae ATCC 496190.0150.1250.250.015
Staphylococcus aureus USA300 NRS384 (MRSA)0.12521>16
Escherichia coli BJ 51830.0050.015NANA
Bacillus subtilis ATCC 66330.50.030.50.015

NA: Not Applicable. Data is compiled from studies on Albomycin δ2 and should be considered as a reference.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains of interest (e.g., E. coli, S. aureus)

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Serial Dilution of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilution, as well as to a positive control well (containing only MHB and inoculum) and a negative control well (containing only MHB).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Siderophore-Mediated Uptake Assay

This protocol utilizes a fluorescently labeled derivative of this compound to monitor its uptake into bacterial cells.

Materials:

  • Fluorescently labeled this compound (e.g., conjugated with a fluorophore like NBD or a cyanine dye)

  • Bacterial strains of interest

  • Phosphate-buffered saline (PBS)

  • Fluorometer or flow cytometer

  • Iron-depleted and iron-rich growth media

Procedure:

  • Bacterial Culture Preparation:

    • Grow the bacterial strain of interest in both iron-depleted and iron-rich media overnight at 37°C with shaking. Iron-depleted conditions will upregulate the expression of siderophore receptors.

  • Uptake Experiment:

    • Harvest the bacterial cells by centrifugation and wash them twice with PBS.

    • Resuspend the cells in PBS to a defined optical density (e.g., OD₆₀₀ of 0.5).

    • Add the fluorescently labeled this compound to the bacterial suspension at a final concentration determined by preliminary experiments.

    • Incubate the suspension at 37°C with shaking.

  • Measurement of Uptake:

    • At various time points, take aliquots of the bacterial suspension.

    • Pellet the cells by centrifugation and wash them twice with ice-cold PBS to remove unbound fluorescent conjugate.

    • Resuspend the cells in PBS.

    • Measure the fluorescence intensity of the cell suspension using a fluorometer or analyze the fluorescence of individual cells using a flow cytometer.[7][8] An increase in fluorescence over time indicates uptake of the labeled this compound.

  • Controls:

    • Include a negative control with unlabeled this compound to account for background fluorescence.

    • Perform the assay at 4°C as a control for energy-dependent uptake.

In Vitro Seryl-tRNA Synthetase (SerRS) Inhibition Assay

This protocol measures the inhibition of SerRS activity by this compound using a radioisotope-based filter-binding assay.[9][10]

Materials:

  • Purified bacterial Seryl-tRNA Synthetase (SerRS)

  • This compound (pre-incubated with a peptidase to release the warhead)

  • [³H]-Serine (radiolabeled)

  • Unlabeled L-serine and other amino acids

  • tRNA specific for serine (tRNASer)

  • ATP, MgCl₂, Tris-HCl buffer

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and [³H]-Serine.

  • Inhibition Assay:

    • In separate reaction tubes, add varying concentrations of the pre-cleaved this compound warhead.

    • Add the purified SerRS enzyme to each tube.

    • Initiate the aminoacylation reaction by adding tRNASer.

  • Incubation and Quenching:

    • Incubate the reaction mixtures at 37°C for a specific time (e.g., 10-30 minutes).

    • Stop the reaction by adding ice-cold 10% TCA.

  • Filter Binding and Scintillation Counting:

    • Filter the reaction mixtures through glass fiber filters. The TCA will precipitate the tRNA, and any [³H]-Serine attached to the tRNA will be retained on the filter.

    • Wash the filters with cold 5% TCA to remove any unincorporated [³H]-Serine.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity on the filters is proportional to the activity of the SerRS enzyme.

    • Calculate the percentage of inhibition for each concentration of the this compound warhead compared to a control reaction with no inhibitor.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Albomycin_Mechanism cluster_outside Bacterial Exterior cluster_membrane Bacterial Cell Membrane cluster_inside Bacterial Cytoplasm Albomycin This compound SiderophoreReceptor Siderophore Receptor Albomycin->SiderophoreReceptor Binding Albomycin_Inside This compound SiderophoreReceptor->Albomycin_Inside Active Transport ('Trojan Horse') Peptidase Peptidase Albomycin_Inside->Peptidase Cleavage Siderophore Siderophore Peptidase->Siderophore Warhead Antibiotic Warhead (SB-217452 analog) Peptidase->Warhead SerRS Seryl-tRNA Synthetase (SerRS) Warhead->SerRS Inhibition ProteinSynthesis Protein Synthesis Warhead->ProteinSynthesis Blocks SerRS->ProteinSynthesis

Caption: Mechanism of action of this compound.

Experimental Workflow: MIC Determination

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare Serial Dilutions of This compound in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Read Results: Lowest concentration with no visible growth = MIC D->E

Caption: Workflow for MIC determination.

Logical Relationship: Siderophore-Mediated Uptake

Siderophore_Uptake IronDepletion Iron Depletion ReceptorUp Upregulation of Siderophore Receptors IronDepletion->ReceptorUp AlbomycinUptake Increased Albomycin Epsilon Uptake ReceptorUp->AlbomycinUptake IncreasedActivity Enhanced Antimicrobial Activity AlbomycinUptake->IncreasedActivity

Caption: Siderophore-mediated uptake logic.

References

Application Notes and Protocols for In Vitro Testing of Albomycin Epsilon Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Albomycin is a naturally occurring sideromycin antibiotic that employs a "Trojan horse" strategy to enter and kill bacterial cells.[1][2][3][4] Structurally, it consists of a ferrichrome-type siderophore, which is recognized and actively transported into bacteria via their iron uptake systems, and a covalently linked antibiotic warhead.[1][5] The albomycin family, including variants δ₁, δ₂, and ε, primarily differ in the C₄ substituent of their pyrimidine nucleoside moiety.[2] Once inside the cytoplasm, the molecule is cleaved by endogenous peptidases, releasing the active component, SB-217452.[5][6] This warhead is a potent inhibitor of seryl-tRNA synthetase (SerRS), an essential enzyme in protein synthesis, leading to bacterial cell death.[1][3][5][6]

These application notes provide detailed protocols for key in vitro assays designed to quantify the antibacterial efficacy and characterize the mechanism of action of Albomycin epsilon.

Application Note 1: Determination of Antibacterial Potency

The most fundamental in vitro assay for an antibiotic is the determination of its minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a bacterium. This can be achieved through broth microdilution or agar diffusion methods.

Protocol 1.1: Broth Microdilution MIC Assay

This protocol follows the general principles recommended by the Clinical and Laboratory Standards Institute (CLSI) to determine the MIC of Albomycin ε against various bacterial strains.[7][8]

Materials:

  • Albomycin ε stock solution (e.g., 1 mg/mL in sterile water or DMSO)

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth II (MHB II)

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB II to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[7]

  • Drug Dilution:

    • Add 100 µL of MHB II to all wells of a 96-well plate.

    • Add 100 µL of the Albomycin ε stock solution to the first well and mix thoroughly to create a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This creates a gradient of Albomycin ε concentrations.

    • Reserve at least one well for a positive control (bacteria, no drug) and one for a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL. This dilutes the drug concentration by another factor of 2.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of Albomycin ε at which no visible bacterial growth (turbidity) is observed.[7]

Protocol 1.2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative measure of antibacterial activity based on the size of the growth inhibition zone.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum prepared as in Protocol 1.1 (0.5 McFarland)

  • Sterile cotton swabs

  • Sterile borer or pipette tip (to create wells)

  • Albomycin ε solution of a known concentration

Procedure:

  • Plate Inoculation:

    • Dip a sterile cotton swab into the 0.5 McFarland bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.

  • Well Creation and Drug Application:

    • Allow the plate to dry for 5-10 minutes.

    • Using a sterile borer (e.g., 7 mm diameter), create uniform wells in the agar.[2]

    • Carefully add a fixed volume (e.g., 40-50 µL) of the Albomycin ε solution into each well.[2]

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacteria did not grow). A larger zone diameter corresponds to greater antibacterial activity.

Data Presentation: Comparative MIC Values

While data for Albomycin ε is sparse in publicly available literature, the activity of the well-studied Albomycin δ₂ provides a strong benchmark.

Bacterial Species Albomycin δ₂ MIC (µg/mL) Reference Antibiotic MIC (µg/mL)
Streptococcus pneumoniae ATCC 496190.01[7]Ciprofloxacin: 0.5-1.0
Staphylococcus aureus USA3000.125[3]Ciprofloxacin: 2.0
Escherichia coli0.005[7]Penicillin G: >64
Bacillus subtilis ATCC 66330.031Ciprofloxacin: 0.125

Note: Data presented is for Albomycin δ₂ and serves as a comparative reference. Values can vary based on specific strains and testing conditions.

Application Note 2: Target Engagement - Seryl-tRNA Synthetase (SerRS) Inhibition

This assay directly measures the ability of the active warhead of Albomycin ε (SB-217452) to inhibit its molecular target, SerRS. This requires a cell-free system with purified components.

Protocol 2.1: In Vitro Aminoacylation Assay for SerRS Inhibition

Principle: This assay quantifies the enzymatic activity of SerRS by measuring the attachment of a radiolabeled amino acid (serine) to its cognate tRNA. The inhibitory effect of the Albomycin warhead is determined by measuring the reduction in this activity.

Materials:

  • Purified bacterial Seryl-tRNA Synthetase (SerRS)

  • Albomycin ε active moiety (SB-217452)

  • Total tRNA mixture (or purified tRNASer)

  • [³H]-L-Serine (radiolabeled)

  • ATP and MgCl₂

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Trichloroacetic acid (TCA), 10% solution

  • Glass fiber filters

  • Scintillation fluid and scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing reaction buffer, ATP, MgCl₂, [³H]-L-Serine, and tRNA.

    • In microcentrifuge tubes, prepare serial dilutions of the Albomycin ε warhead (SB-217452). Include a no-inhibitor control.

  • Enzyme Reaction:

    • Add a fixed amount of purified SerRS enzyme to each tube to initiate the reaction.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes) within the linear range of the enzyme's activity.

  • Reaction Quenching and Precipitation:

    • Stop the reaction by adding ice-cold 10% TCA. This precipitates the tRNA and any attached amino acids.

    • Incubate on ice for 15 minutes.

  • Quantification:

    • Collect the precipitate by vacuum filtering the solution through glass fiber filters.

    • Wash the filters several times with cold 5% TCA to remove any unincorporated [³H]-L-Serine.

    • Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of SerRS inhibition for each concentration of the inhibitor compared to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Target Inhibition
Compound Target Enzyme IC₅₀ (nM)
SB-217452 (Albomycin Warhead)S. aureus SerRS~1-10 (Expected nanomolar potency)[3]
SB-217452 (Albomycin Warhead)Housekeeping SerS1 (producer)Low nM[9]
SB-217452 (Albomycin Warhead)Resistance SerRS (AbmK)>10x higher than for SerS1[9]

Note: Specific IC₅₀ values for Albomycin ε warhead need to be determined experimentally.

Visualization: Albomycin's "Trojan Horse" Mechanism of Action

Mechanism_of_Action cluster_outside Extracellular Space cluster_membrane Bacterial Membranes cluster_inside Cytoplasm Albomycin Albomycin ε (Siderophore-Warhead Conjugate) OM_Transport Outer Membrane Transporter (e.g., FhuA) Albomycin->OM_Transport 1. Recognition IM_Transport Inner Membrane ABC Transporter (e.g., FhuBC) OM_Transport->IM_Transport 2. Transport Cleavage Peptidase (PepN) Cleavage IM_Transport->Cleavage 3. Entry Warhead Active Warhead (SB-217452) Cleavage->Warhead 4. Activation SerRS Seryl-tRNA Synthetase (SerRS) Warhead->SerRS 5. Inhibition Protein_Synth Protein Synthesis SerRS->Protein_Synth Catalyzes

Caption: The "Trojan Horse" mechanism of Albomycin ε.

Application Note 3: Confirmation of Siderophore-Mediated Uptake

These assays are designed to confirm that Albomycin ε's activity is dependent on the bacterial iron transport system.

Protocol 3.1: Comparative MIC Assay in Varied Iron Conditions

Principle: The efficiency of siderophore-mediated uptake can be influenced by the concentration of iron in the growth medium. Under iron-depleted conditions, bacteria upregulate their siderophore transport systems, potentially increasing sensitivity to Albomycin. Conversely, high iron levels may decrease sensitivity.[7]

Procedure:

  • Perform the Broth Microdilution MIC Assay (Protocol 1.1) in parallel using three different media conditions:

    • Standard: Normal MHB II.

    • Iron-Depleted: MHB II supplemented with an iron chelator (e.g., 2,2'-bipyridyl).

    • Iron-Rich: MHB II supplemented with ferric chloride (FeCl₃).

  • Determine the MIC of Albomycin ε in each condition.

  • Expected Outcome: The MIC should be lowest in the iron-depleted medium and potentially higher in the iron-rich medium compared to the standard condition.

Protocol 3.2: Comparative MIC Assay with Transporter Mutant Strains

Principle: If Albomycin ε utilizes a specific transporter (e.g., the Fhu system in E. coli), a bacterial strain with a mutation in a key gene of that system (fhuA, fhuB, fhuC, or fhuD) should exhibit significantly higher resistance.[1]

Procedure:

  • Perform the Broth Microdilution MIC Assay (Protocol 1.1) simultaneously with two strains:

    • The wild-type parent strain (e.g., E. coli K-12).

    • An isogenic mutant strain with a deletion in a siderophore transporter gene (e.g., E. coli ΔfhuA).

  • Determine and compare the MIC values for both strains.

  • Expected Outcome: The MIC for the transporter mutant strain should be significantly higher (indicating resistance) than for the wild-type strain.

Visualization: Workflow for Uptake Mechanism Confirmation

Uptake_Confirmation cluster_hypothesis Hypothesis: Albomycin ε uses siderophore uptake pathway cluster_approach1 Approach 1: Modulate Pathway Expression cluster_approach2 Approach 2: Disrupt Pathway Component Hypo A1_Setup Run MIC Assay (Protocol 1.1) in three media conditions A2_Setup Run MIC Assay (Protocol 1.1) with two E. coli strains Iron_Depleted Iron-Depleted (Upregulates uptake) A1_Setup->Iron_Depleted Iron_Rich Iron-Rich (Downregulates uptake) A1_Setup->Iron_Rich Standard Standard Medium A1_Setup->Standard A1_Result Compare MICs: MIC (depleted) < MIC (standard) Iron_Depleted->A1_Result Iron_Rich->A1_Result Standard->A1_Result Wild_Type Wild-Type Strain (Functional uptake) A2_Setup->Wild_Type Mutant ΔfhuA Mutant Strain (Defective uptake) A2_Setup->Mutant A2_Result Compare MICs: MIC (WT) << MIC (mutant) Wild_Type->A2_Result Mutant->A2_Result

Caption: Experimental logic for confirming siderophore-mediated uptake.

References

Application Notes and Protocols: Handling and Storage of Albomycin Epsilon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the proper handling, storage, and experimental use of Albomycin epsilon. Adherence to these recommendations is crucial to ensure the integrity and biological activity of this potent antibiotic.

Product Information

Product Name: this compound (ε)

Mechanism of Action: this compound is a member of the sideromycin class of antibiotics. It employs a "Trojan horse" mechanism, utilizing a siderophore moiety to actively transport into bacterial cells via their iron uptake systems. Once inside the cell, the active component is cleaved and inhibits seryl-tRNA synthetase, a crucial enzyme in protein synthesis, leading to bacterial cell death.

Handling and Storage

Proper handling and storage are critical due to the inherent instability of this compound.

2.1. Solid Form

ConditionRecommendation
Storage Temperature Store at -20°C or lower for long-term storage.
Light Exposure Protect from light. Store in an amber vial or a container wrapped in aluminum foil.
Moisture This compound is potentially hygroscopic. Store in a desiccator with a suitable desiccant.
Inert Atmosphere For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

2.2. In Solution

This compound is known to be unstable in aqueous solutions. Specifically, it has been observed to convert to Albomycin δ1 in D₂O over time. The related compound, Albomycin δ2, is significantly more stable and remains unchanged in D₂O at 4°C for over a month[1].

ParameterRecommendation
Solvent For stock solutions, use anhydrous DMSO or ethanol.
Storage Temperature Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.
Working Solutions Prepare fresh working solutions in aqueous media immediately before use. Do not store aqueous solutions.
pH Avoid basic pH conditions, as mild alkaline hydrolysis can convert the related Albomycin δ2 to Albomycin δ1[2].

Experimental Protocols

3.1. Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in various assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO or 100% ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use experiments.

  • Store the aliquots at -80°C.

3.2. Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines. For siderophore antibiotics like albomycins, using iron-depleted media is crucial for accurate results.

Materials:

  • This compound stock solution

  • Bacterial culture in log-phase growth

  • Iron-depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight in appropriate broth.

    • Dilute the overnight culture in fresh ID-CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the adjusted inoculum in ID-CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Serial Dilutions:

    • Add 100 µL of ID-CAMHB to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only ID-CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only ID-CAMHB.

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Visualizations

Mechanism of Action Workflow

This compound Mechanism of Action This compound Mechanism of Action Workflow cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space / Cell Wall cluster_cytoplasm Cytoplasm Albomycin_Epsilon This compound Siderophore_Receptor Bacterial Siderophore Receptor Albomycin_Epsilon->Siderophore_Receptor Binds to receptor Transport Active Transport Siderophore_Receptor->Transport Internalization Cleavage Peptidase Cleavage Transport->Cleavage Translocation Active_Inhibitor Active Inhibitor (SB-217452) Cleavage->Active_Inhibitor Releases SerRS Seryl-tRNA Synthetase (SerRS) Active_Inhibitor->SerRS Inhibits Inhibition Inhibition of Protein Synthesis SerRS->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Workflow of this compound's "Trojan horse" mechanism of action.

MIC Assay Workflow

MIC Assay Workflow Broth Microdilution MIC Assay Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Prepare 2-fold Serial Dilution of this compound in 96-well plate Start->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacteria (Final conc. ~5x10^5 CFU/mL) Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols for Cleaving the Siderophore from Albomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the enzymatic and chemical cleavage of the siderophore moiety from the antibiotic Albomycin. The protocols are designed to facilitate the isolation and study of Albomycin's active "warhead," SB-217452, which is a potent inhibitor of seryl-tRNA synthetase.

Introduction

Albomycin is a naturally occurring sideromycin antibiotic that employs a "Trojan horse" mechanism to enter bacterial cells. The ferrichrome-type siderophore component of Albomycin is recognized by bacterial iron uptake systems, facilitating its transport across the cell membrane. Once inside the cytoplasm, endogenous peptidases, such as Peptidase N (PepN) in E. coli, cleave the amide bond linking the siderophore to the antibiotically active thioribosyl pyrimidine nucleoside, SB-217452.[1][2] This cleavage is essential for the activation of the antibiotic.

In vitro cleavage of the siderophore is a critical step for various research applications, including:

  • Structure-activity relationship (SAR) studies of the antibiotic core.

  • Development of in vitro assays for screening new seryl-tRNA synthetase inhibitors.

  • Generation of analytical standards for pharmacokinetic and pharmacodynamic studies.

This document outlines protocols for both enzymatic and chemical cleavage methods, along with analytical techniques for verification.

Data Presentation

Table 1: Comparison of Siderophore Cleavage Methods from Albomycin

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Enzymatic Cleavage (Broad-Spectrum Protease) Pronase E or Proteinase K37-60°C, pH 7.5-8.0, 1-24 hoursMild reaction conditions, high specificity for peptide bonds, less likely to degrade the antibiotic moiety.Enzymes can be costly, optimization of enzyme-to-substrate ratio may be required, potential for enzyme autodigestion.
Enzymatic Cleavage (Specific Peptidase) Peptidase N (PepN)37°C, pH ~7.4, hoursMimics the in vivo activation mechanism, highly specific.Enzyme may not be commercially available and may require expression and purification.
Chemical Cleavage (Mild Alkaline Hydrolysis) Dilute base (e.g., 50mM Tris-HCl, pH 9)37°C, several hoursSimple and inexpensive reagents.Can be non-specific, risk of degrading the labile antibiotic moiety, may lead to side products (e.g., conversion of albomycin δ2 to δ1).[3]
Chemical Cleavage (Acid Hydrolysis) Strong acid (e.g., HCl)Elevated temperatures (e.g., 100°C), several hoursCan achieve complete hydrolysis.Harsh conditions will likely degrade the complex antibiotic structure, non-specific.

Experimental Protocols

Protocol 1: Enzymatic Cleavage of Albomycin using Pronase E

This protocol is based on the successful enzymatic generation of SB-217452 from Albomycin for biochemical assays.[1]

Materials:

  • Purified Albomycin

  • Pronase E (from Streptomyces griseus)

  • 50 mM Phosphate Buffer (pH 7.5)

  • Reaction tubes

  • Water bath or incubator

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (MS)

Procedure:

  • Preparation of Albomycin Solution: Prepare a stock solution of desferri-Albomycin (iron-free) in 50 mM phosphate buffer (pH 7.5) to a final concentration of 1 mg/mL.

  • Enzyme Preparation: Prepare a fresh stock solution of Pronase E in 50 mM phosphate buffer (pH 7.5) at a concentration of 10 mg/mL.

  • Enzymatic Digestion:

    • In a microcentrifuge tube, combine 500 µg of the Albomycin solution with the Pronase E solution. The recommended starting enzyme-to-substrate ratio (w/w) is 1:10.

    • Incubate the reaction mixture at 37°C for 4-12 hours. The optimal incubation time should be determined empirically by monitoring the reaction progress.

  • Reaction Monitoring: Periodically (e.g., every 2 hours), take a small aliquot of the reaction mixture and analyze it by RP-HPLC to monitor the disappearance of the Albomycin peak and the appearance of the SB-217452 peak.

  • Reaction Termination: Once the reaction is complete (as determined by HPLC), the reaction can be stopped by heat inactivation of the enzyme (e.g., 95°C for 10 minutes) or by immediate purification.

  • Purification of SB-217452:

    • The cleavage product, SB-217452, can be purified from the reaction mixture using a two-step chromatography process.[1][4]

    • Step 1 (Optional): Initial separation can be performed using size-exclusion chromatography to remove the high molecular weight enzyme.

    • Step 2: Further purify the fractions containing the product on a reverse-phase HPLC column (e.g., C18) using a suitable gradient of water and acetonitrile with 0.1% trifluoroacetic acid.

  • Verification: Confirm the identity and purity of the isolated SB-217452 using mass spectrometry (electrospray ionization is recommended) and compare the mass to the expected molecular weight.[3]

Protocol 2: Enzymatic Cleavage of Albomycin using Proteinase K

This protocol is a general method adapted for the cleavage of the peptide linkage in Albomycin using the broad-spectrum serine protease, Proteinase K.[5][6][7][8][9]

Materials:

  • Purified Albomycin

  • Proteinase K

  • 50 mM Tris-HCl buffer (pH 8.0) containing 5 mM CaCl₂

  • Reaction tubes

  • Incubator

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of Albomycin in the Tris-HCl buffer.

    • Prepare a 20 mg/mL stock solution of Proteinase K in sterile, nuclease-free water.

  • Enzymatic Digestion:

    • In a reaction tube, add Albomycin to a final concentration of 50-100 µg/mL.

    • Add Proteinase K to a final concentration of 50-100 µg/mL.

    • Incubate the reaction at 37-56°C for at least 1 hour. Longer incubation times (up to 24 hours) may be necessary for complete digestion.

  • Reaction Monitoring and Termination: Follow steps 4 and 5 from Protocol 1. To terminate the reaction, heat inactivation (95°C for 10 minutes) is effective for Proteinase K.

  • Purification and Verification: Follow steps 6 and 7 from Protocol 1 to purify and verify the SB-217452 product.

Protocol 3: Chemical Cleavage via Mild Alkaline Hydrolysis

This method is based on the observation that mild alkaline conditions can hydrolyze certain amide bonds in Albomycin.[3] Caution is advised as this method can be less specific and may lead to the formation of byproducts.

Materials:

  • Purified Albomycin δ2

  • 50 mM Tris-HCl buffer (pH 9.0)

  • Reaction tubes

  • Incubator

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Hydrolysis Reaction:

    • Dissolve Albomycin δ2 in 50 mM Tris-HCl (pH 9.0) to a final concentration of 1 mg/mL.

    • Incubate the solution at 37°C for 3 hours or longer.

  • Reaction Monitoring: Use RP-HPLC to monitor the conversion of Albomycin δ2. Be aware that this process may primarily yield Albomycin δ1 initially through the hydrolysis of the N4-carbamoyl group on the cytosine base.[3] Longer incubation times may be required to cleave the peptide bond.

  • Purification and Verification: If cleavage of the siderophore is achieved, purify the products using RP-HPLC as described in Protocol 1. Analyze all major products by mass spectrometry to identify SB-217452 and any potential side products.

Visualizations

Albomycin_Uptake_and_Activation cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_cytoplasm Cytoplasm Albomycin-Fe(III) Albomycin-Fe(III) Outer_Membrane Outer Membrane Albomycin-Fe(III)->Outer_Membrane FhuA Transporter Periplasm Periplasm Outer_Membrane->Periplasm Inner_Membrane Inner Membrane Periplasm->Inner_Membrane ABC Transporter Albomycin_Cytoplasm Albomycin Inner_Membrane->Albomycin_Cytoplasm PepN Peptidase N (PepN) Albomycin_Cytoplasm->PepN Cleavage Siderophore Siderophore Moiety PepN->Siderophore SB-217452 SB-217452 (Active Warhead) PepN->SB-217452 SerRS Seryl-tRNA Synthetase SB-217452->SerRS Inhibits Inhibition Inhibition of Protein Synthesis SerRS->Inhibition

Albomycin uptake and intracellular activation pathway.

Enzymatic_Cleavage_Workflow Start Start: Purified Albomycin Add_Enzyme Add Pronase E or Proteinase K in appropriate buffer (pH 7.5-8.0) Start->Add_Enzyme Incubate Incubate at 37-56°C (1-24 hours) Add_Enzyme->Incubate Monitor Monitor reaction by RP-HPLC Incubate->Monitor Monitor->Incubate Incomplete Terminate Terminate reaction (e.g., heat inactivation) Monitor->Terminate Reaction Complete Purify Purify by RP-HPLC Terminate->Purify Analyze Analyze by Mass Spectrometry Purify->Analyze End End: Purified SB-217452 and Siderophore Moiety Analyze->End

Experimental workflow for enzymatic cleavage of Albomycin.

References

Synthesis of Albomycin Epsilon Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albomycin and its analogues are a class of siderophore-antibiotic conjugates that exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][2] These compounds employ a "Trojan horse" strategy to enter bacterial cells by hijacking iron uptake systems.[1][2] Once inside the cell, the active "warhead" is released, which inhibits seryl-tRNA synthetase, a crucial enzyme in protein synthesis, ultimately leading to bacterial cell death.[1] The unique mechanism of action and potent efficacy of albomycins make their synthetic analogues promising candidates for the development of novel antibiotics to combat antimicrobial resistance.

This document provides detailed application notes and protocols for the chemical synthesis of Albomycin epsilon (ε) analogues, based on the total synthesis reported by Lin et al. (2018). The methodologies described herein are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, drug discovery, and infectious diseases.

Data Presentation

The antibacterial activity of synthetic albomycin analogues is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes the reported MIC values for a synthetic albomycin analogue, providing a benchmark for newly synthesized compounds.

Bacterial StrainMIC (µg/mL)
Streptococcus pneumoniae0.015
Staphylococcus aureus0.125
Escherichia coli> 64
Pseudomonas aeruginosa> 64

Signaling Pathway: Mechanism of Action

The following diagram illustrates the "Trojan horse" mechanism of action of albomycin analogues.

albomycin_mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Albomycin-Fe(III) Albomycin-Fe(III) Complex Siderophore_Receptor Siderophore Receptor Albomycin-Fe(III)->Siderophore_Receptor Binding Albomycin Albomycin Analogue Siderophore_Receptor->Albomycin Transport Peptidases Peptidases Albomycin->Peptidases Cleavage Warhead Active Warhead (SB-217452) Peptidases->Warhead Release SerRS Seryl-tRNA Synthetase (SerRS) Warhead->SerRS Inhibition Protein_Synthesis Protein Synthesis (Inhibited) SerRS->Protein_Synthesis Blocks

Caption: "Trojan Horse" mechanism of Albomycin analogues.

Experimental Workflow

The total synthesis of Albomycin ε analogues can be conceptually divided into three main stages: synthesis of the tetrapeptide siderophore, synthesis of the thionucleoside core, and the final coupling and deprotection steps.

synthesis_workflow cluster_siderophore Siderophore Synthesis cluster_thionucleoside Thionucleoside Synthesis cluster_final_steps Final Assembly Start_Siderophore L-Ornithine derivative S1 Protection & Oxidation Start_Siderophore->S1 S2 Peptide Couplings (x3) S1->S2 S3 Final Siderophore Fragment S2->S3 Coupling Siderophore-Thionucleoside Coupling S3->Coupling Start_Thio Thiosugar precursor T1 Glycosylation Start_Thio->T1 T2 Pummerer Reaction T1->T2 T3 Introduction of Serine Moiety T2->T3 T4 Final Thionucleoside Core T3->T4 T4->Coupling Deprotection Global Deprotection Coupling->Deprotection Purification HPLC Purification Deprotection->Purification Final_Product Albomycin ε Analogue Purification->Final_Product

Caption: General workflow for the synthesis of Albomycin ε analogues.

Experimental Protocols

The following protocols are adapted from the supplementary information of Lin et al. (2018) and provide a general framework for the synthesis of Albomycin ε analogues. Researchers should refer to the original publication for specific characterization data of intermediates.

I. Synthesis of the Tetrapeptide Siderophore

The synthesis of the siderophore component involves a multi-step sequence starting from a protected L-ornithine derivative. The key steps include oxidation of the δ-amino group to a hydroxylamine, followed by sequential peptide couplings.

  • Step 1: Synthesis of the Hydroxylamine Monomer

    • To a solution of Nα-Boc-Nδ-Cbz-L-ornithine in a suitable solvent (e.g., methanol), add a reducing agent (e.g., Pd/C) under a hydrogen atmosphere to remove the Cbz protecting group.

    • After completion of the reaction, filter the catalyst and concentrate the solution.

    • Dissolve the resulting free amine in a mixture of dichloromethane and aqueous sodium bicarbonate.

    • Add a solution of dimethyldioxirane in acetone dropwise at 0 °C and stir for 1-2 hours.

    • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over sodium sulfate, and concentrate to yield the hydroxylamine.

  • Step 2: Iterative Peptide Couplings

    • To a solution of the hydroxylamine monomer and a protected amino acid (e.g., Boc-Ser(tBu)-OH) in DMF, add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Perform an aqueous workup and purify the dipeptide by column chromatography.

    • Remove the Boc protecting group using TFA in dichloromethane.

    • Repeat the coupling and deprotection steps with the next protected amino acid until the full tetrapeptide is assembled.

II. Synthesis of the Thionucleoside Core (Albomycin ε Warhead)

The synthesis of the thionucleoside "warhead" is a challenging aspect of the total synthesis, involving the stereoselective construction of the thiosugar and its linkage to the nucleobase and the serine moiety.

  • Step 1: Glycosylation and Pummerer Reaction

    • Start with a suitably protected thiosugar precursor.

    • Activate the anomeric position (e.g., as a sulfoxide) and perform a glycosylation with a silylated pyrimidine base (for Albomycin ε, this would be a protected uracil derivative) in the presence of a Lewis acid (e.g., TMSOTf).

    • Induce a Pummerer rearrangement of the resulting sulfoxide to introduce the desired functionality at C4' of the thiosugar.

  • Step 2: Introduction of the Serine Moiety

    • Couple the C-terminus of a protected L-serine derivative to the exocyclic amine of the pyrimidine base of the thionucleoside using standard peptide coupling conditions (e.g., HATU, DIPEA in DMF).

    • Selectively deprotect the N-terminus of the serine moiety.

III. Final Coupling and Deprotection

The final steps of the synthesis involve the crucial coupling of the two major fragments followed by the removal of all protecting groups.

  • Step 1: Siderophore-Thionucleoside Coupling

    • Activate the carboxylic acid of the tetrapeptide siderophore using a coupling agent (e.g., EDC/NHS or HATU).

    • Add the thionucleoside core with the free N-terminal amine of the serine moiety to the reaction mixture.

    • Stir at room temperature until the reaction is complete.

    • Purify the fully protected Albomycin ε analogue by column chromatography.

  • Step 2: Global Deprotection and Purification

    • Treat the protected albomycin analogue with a strong acid cocktail (e.g., a mixture of TFA, triisopropylsilane, and water) to remove all acid-labile protecting groups (e.g., Boc, tBu, Pbf).

    • After stirring for several hours, concentrate the reaction mixture in vacuo.

    • Purify the crude product by preparative reverse-phase HPLC to yield the final Albomycin ε analogue.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Characterization

The final product and all intermediates should be thoroughly characterized by standard analytical techniques, including:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.

  • HPLC: To assess the purity of the final compound.

References

Application Notes and Protocols for Tracking Studies Using Labeled Albomycin Epsilon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albomycin is a potent sideromycin antibiotic with a "Trojan horse" mechanism of action, enabling its active transport into bacterial cells via siderophore uptake systems[1][2]. This unique entry mechanism makes it a promising candidate for combating drug-resistant bacteria. Albomycin epsilon (Alb-ε), a natural congener of albomycin, possesses a reactive primary amine on its cytosine moiety, providing an ideal site for selective labeling with fluorescent or radioactive probes. This document provides detailed protocols for the labeling of this compound for in vitro and in vivo tracking studies, allowing researchers to visualize its uptake, distribution, and cellular fate.

Principle of this compound Labeling

The labeling strategy focuses on the site-selective modification of the exocyclic amine at the C4 position of the cytosine ring of this compound. This position is chosen because in the more potent congener, Albomycin δ2, this amine is carbamoylated, suggesting that modification at this site is tolerated and less likely to disrupt the molecule's interaction with its intracellular target, seryl-tRNA synthetase[3][4].

Two primary labeling approaches are described:

  • Fluorescent Labeling: For high-resolution in vitro tracking in bacterial cultures using fluorescence microscopy. This involves conjugation with an N-hydroxysuccinimide (NHS)-ester activated fluorescent dye.

  • Radiolabeling: For sensitive in vivo tracking and biodistribution studies in animal models using Single Photon Emission Computed Tomography (SPECT/CT). This involves the attachment of a DOTA chelator via an NHS-ester linker, followed by chelation with Gallium-68 (⁶⁸Ga).

Data Presentation

Table 1: Properties of Albomycin Congeners

CongenerC4-Substituent on CytosineMolecular Weight (Da)Potency (MIC)Reference
Albomycin ε -NH₂~950Moderate[4]
Albomycin δ₂ -NH-CO-NH₂993.01High (e.g., 5 ng/mL vs. E. coli)[5][6]
Albomycin δ₁ =O (Uracil)~951Low[4]

Table 2: Summary of Labeling and Tracking Parameters

ParameterFluorescent Labeling (in vitro)Radiolabeling (in vivo)
Label NHS-ester fluorescent dye (e.g., Cy5-NHS)⁶⁸Ga-DOTA-NHS ester
Target Functional Group Primary amine on cytosinePrimary amine on cytosine
Molar Ratio (Label:Alb-ε) 5:1 to 10:13:1 to 5:1
Reaction pH 8.0 - 8.58.0 - 8.5
Purification Method Size-exclusion chromatography / RP-HPLCSolid-phase extraction (SPE) / RP-HPLC
Characterization Mass Spectrometry, UV-Vis SpectroscopyRadio-TLC, Radio-HPLC
Tracking Modality Fluorescence Microscopy (Confocal, Deconvolution)SPECT/CT
Typical Concentration 1-10 µM10-20 MBq per animal
Incubation/Uptake Time 30 - 60 minutes1 - 4 hours post-injection

Signaling Pathway and Experimental Workflows

Albomycin's "Trojan Horse" Uptake Mechanism

Albomycin_Uptake cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_cytoplasm Cytoplasm Alb-Fe Albomycin-Fe³⁺ Complex FhuA Outer Membrane Transporter (e.g., FhuA) Alb-Fe->FhuA Binding FhuD Periplasmic Binding Protein (e.g., FhuD) FhuA->FhuD Transport FhuBC Inner Membrane ABC Transporter (e.g., FhuBC) FhuD->FhuBC Shuttling Alb_cleaved Cleaved Albomycin FhuBC->Alb_cleaved Active Transport Peptidases Host Peptidases Alb_cleaved->Peptidases Hydrolysis Warhead Thionucleoside Warhead (SB-217452) Peptidases->Warhead SerRS Seryl-tRNA Synthetase (SerRS) Warhead->SerRS Inhibition Inhibition Inhibition of Protein Synthesis SerRS->Inhibition

Caption: "Trojan Horse" uptake mechanism of Albomycin.

Experimental Workflow: Fluorescent Labeling and In Vitro Tracking

Fluorescent_Workflow cluster_labeling Labeling and Purification cluster_tracking In Vitro Tracking Alb_epsilon This compound Conjugation Conjugation Reaction (pH 8.0-8.5) Alb_epsilon->Conjugation NHS_Dye NHS-Ester Fluorescent Dye NHS_Dye->Conjugation Purification Purification (Size-Exclusion/HPLC) Conjugation->Purification Labeled_Alb Fluorescent Alb-ε Purification->Labeled_Alb Incubation Incubation with Labeled Alb-ε Labeled_Alb->Incubation Bacteria Bacterial Culture Bacteria->Incubation Washing Washing Steps Incubation->Washing Microscopy Fluorescence Microscopy (Confocal/Deconvolution) Washing->Microscopy Analysis Image Analysis and Quantification Microscopy->Analysis Radiolabeling_Workflow cluster_labeling Labeling and QC cluster_tracking In Vivo Tracking Alb_epsilon This compound Conjugation DOTA Conjugation Alb_epsilon->Conjugation DOTA_NHS DOTA-NHS Ester DOTA_NHS->Conjugation Alb_DOTA Alb-ε-DOTA Conjugation->Alb_DOTA Radiolabeling ⁶⁸Ga Labeling Alb_DOTA->Radiolabeling Ga68 ⁶⁸GaCl₃ Ga68->Radiolabeling QC Quality Control (Radio-TLC/HPLC) Radiolabeling->QC Labeled_Alb ⁶⁸Ga-DOTA-Alb-ε Injection Intravenous Injection Labeled_Alb->Injection QC->Labeled_Alb Mouse_Model Infection Mouse Model Mouse_Model->Injection Imaging SPECT/CT Imaging (1, 2, 4h post-injection) Injection->Imaging Biodistribution Biodistribution Study Injection->Biodistribution Analysis Image and Data Analysis Imaging->Analysis Biodistribution->Analysis

References

Application Notes and Protocols for Albomycin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the fermentation conditions for producing the sideromycin antibiotic, Albomycin, primarily from Streptomyces sp. ATCC 700974 and Streptomyces griseus. The protocols outlined below are based on published research and are intended to serve as a guide for laboratory-scale production and optimization.

Overview of Albomycin Production

Albomycin is a "Trojan horse" antibiotic consisting of a ferrichrome-type siderophore linked to a nucleoside analogue that inhibits seryl-tRNA synthetase. Its production by Streptomyces is a complex process influenced by several factors, including media composition and fermentation parameters. The biosynthesis of Albomycin involves a dedicated gene cluster (abm) and is dependent on the availability of specific precursors, notably L-ornithine for the siderophore moiety.

Fermentation Parameters

Successful fermentation for Albomycin production requires careful control of various physical and chemical parameters. The following table summarizes key conditions based on studies of Streptomyces fermentation for secondary metabolite production.

Table 1: Summary of Fermentation Parameters for Albomycin Production

ParameterRecommended Range/ValueNotes
Producing Organism Streptomyces sp. ATCC 700974, Streptomyces griseus
Temperature 28°COptimal for growth and secondary metabolite production in Streptomyces.
pH 7.6 - 8.0The pH tends to rise during fermentation due to the release of ammonia from amino acid metabolism. Maintaining a slightly alkaline pH is beneficial.
Agitation 200 - 250 rpmHigh agitation is required to ensure adequate mixing and oxygen transfer in the viscous mycelial culture.
Aeration 0.75 - 3.0 vvmCrucial for the aerobic metabolism of Streptomyces. Dissolved oxygen (DO) levels should be maintained above 20% saturation.
Fermentation Time 90 - 100 hours (main culture)Following a 20-30 hour seed culture phase.

Media Composition

The composition of the fermentation medium is critical for high yields of Albomycin. Production is particularly sensitive to the concentrations of phosphate, iron, and the precursor L-ornithine[1].

Table 2: Recommended Media Composition for Albomycin Production

ComponentConcentrationPurpose
Carbon Source Glucose (10-20 g/L)Primary energy and carbon source.
Nitrogen Source Soybean Meal (5-10 g/L), Peptone (5 g/L)Provides amino acids and other essential nutrients.
Phosphate Source K₂HPO₄ (low concentration)Phosphate is essential for growth but can inhibit secondary metabolite production at high concentrations.
Iron Source Ferric Chloride (FeCl₃) (low µM range)Essential for the biosynthesis of the ferrichrome siderophore component of Albomycin.
Precursor L-ornithineDirect precursor for the siderophore moiety. Can be added in a fed-batch strategy.
Mineral Salts NaCl (3-5 g/L), MgSO₄·7H₂O (0.5 g/L), CaCO₃ (1 g/L)Provide essential ions for growth and metabolism.

Experimental Protocols

Protocol 1: Seed Culture Preparation
  • Prepare a seed culture medium such as Tryptic Soy Broth (TSB).

  • Inoculate the TSB with spores or a mycelial suspension of Streptomyces sp. ATCC 700974.

  • Incubate the seed culture at 28°C with shaking at 200-250 rpm for 20-30 hours, or until a dense mycelial culture is obtained.

Protocol 2: Main Fermentation
  • Prepare the production medium (see Table 2 for a representative composition). The APB medium has been successfully used for Albomycin production[2].

  • Inoculate the production medium with 5% (v/v) of the seed culture.

  • Incubate the main fermentation at 28°C with an agitation of 200-250 rpm and an aeration rate of 0.75-3.0 vvm for 90-100 hours.

  • Monitor and control the pH to maintain it within the optimal range of 7.6-8.0.

  • If employing a fed-batch strategy, introduce a sterile solution of L-ornithine at specific time points during the fermentation to enhance the production of the siderophore component.

Protocol 3: Albomycin Extraction and Purification
  • At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.

  • Pass the cell-free supernatant through a column packed with a hydrophobic adsorption resin such as Amberlite XAD4 or XAD7HP[3].

  • Wash the column with 3% methanol in water to remove impurities.

  • Elute the Albomycin-containing fraction with 50% methanol in water[3].

  • Concentrate the eluted fraction under reduced pressure.

  • Further purify the crude Albomycin extract using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a suitable mobile phase.

Visualizations

Albomycin Biosynthetic Pathway

Albomycin_Biosynthesis cluster_siderophore Siderophore Moiety Biosynthesis cluster_nucleoside Thionucleoside Moiety Biosynthesis cluster_assembly Final Assembly Ornithine L-Ornithine N5_OH_Ornithine N⁵-hydroxy-L-ornithine Ornithine->N5_OH_Ornithine AbmA, AbmB N5_acetyl_N5_OH_Ornithine N⁵-acetyl-N⁵-hydroxy-L-ornithine N5_OH_Ornithine->N5_acetyl_N5_OH_Ornithine Acyltransferase Ferrichrome Ferrichrome N5_acetyl_N5_OH_Ornithine->Ferrichrome AbmQ (NRPS) Albomycin_delta2 Albomycin δ₂ Ferrichrome->Albomycin_delta2 Peptide bond formation Sugar_precursor Sugar Precursor Thiosugar 4'-Thiosugar Sugar_precursor->Thiosugar Multiple Steps Thionucleoside 4'-Thiofuranosyl Cytosine Thiosugar->Thionucleoside Glycosylation Modified_Thionucleoside Modified Thionucleoside (SB-217452) Thionucleoside->Modified_Thionucleoside AbmI (Methylation) AbmE (Carbamoylation) Modified_Thionucleoside->Albomycin_delta2

Caption: Proposed biosynthetic pathway of Albomycin δ₂.

Experimental Workflow for Albomycin Production

Albomycin_Production_Workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing Inoculum Inoculum Preparation (Streptomyces sp.) Seed_Culture Seed Culture (TSB, 28°C, 20-30h) Inoculum->Seed_Culture Production_Culture Production Fermentation (Production Medium, 28°C, 90-100h) Seed_Culture->Production_Culture Fed_Batch Fed-Batch Feeding (L-ornithine) Production_Culture->Fed_Batch Harvest Harvest Broth Production_Culture->Harvest Centrifugation Centrifugation/ Filtration Harvest->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant SPE Solid Phase Extraction (XAD Resin) Supernatant->SPE Crude_Extract Crude Albomycin Extract SPE->Crude_Extract HPLC Preparative HPLC (C18 Column) Crude_Extract->HPLC Pure_Albomycin Pure Albomycin HPLC->Pure_Albomycin

Caption: Workflow for Albomycin production and purification.

References

Troubleshooting & Optimization

Technical Support Center: Albomycin Epsilon Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Albomycin epsilon. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to potential challenges, particularly low yields, encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

This compound is a member of the albomycin family of sideromycin antibiotics.[1] These antibiotics consist of a thionucleoside warhead linked to a siderophore, which acts as a "Trojan horse" to facilitate entry into bacterial cells.[2] this compound is a biosynthetic intermediate of the most potent congener, Albomycin δ2, lacking the N4-carbamoyl group on the cytosine ring.[1] The synthesis is complex due to the densely functionalized and stereochemically rich structure of the thionucleoside core and the sensitive nature of the various functional groups, which can lead to low yields if not handled with care.[3]

Q2: What are the key stages in the total synthesis of this compound where low yields are often observed?

The total synthesis of this compound can be broadly divided into three key stages, each with potential challenges that can impact the overall yield:

  • Synthesis of the Thionucleoside Core: This involves a multi-step sequence to construct the modified sugar and attach the nucleobase, often via a Pummerer reaction.[3] Stereoselectivity and the stability of intermediates are critical at this stage.

  • Assembly with the Tetrapeptide Siderophore: The completed thionucleoside is coupled with the peptide portion of the molecule. Efficient coupling reactions are necessary to achieve a good yield.[4]

  • Final Deprotection Steps: Removal of the protecting groups to yield the final this compound is a delicate process, as harsh conditions can lead to degradation of the molecule.[3]

Q3: Are there any specific reagents that are known to cause issues in the synthesis?

Yes, in the Pummerer reaction for the introduction of the nucleobase, the use of triethylamine (Et3N) as a base has been shown to be unsuitable. It can act as a nucleophile, leading to the formation of a triethylammonium adduct, which significantly reduces the yield of the desired thionucleoside.[3]

Troubleshooting Guides

Low Yield in the Pummerer Reaction for Thionucleoside Synthesis

The Pummerer reaction is a critical step for introducing the pyrimidine nucleobase. Low yields at this stage can be a major bottleneck.

Potential Cause Recommended Solution
Unsuitable Base Avoid using triethylamine (Et3N) as it can lead to side product formation. Consider using a non-nucleophilic base such as diisopropylethylamine (DIPEA).[3]
Suboptimal Reaction Temperature Temperature can significantly impact the stereoselectivity and yield of the Pummerer reaction. It is crucial to carefully control the reaction temperature as specified in the protocol.[3]
Poor Quality of Reagents Ensure that all reagents, especially the activating agent (e.g., trifluoroacetic anhydride) and the silylated nucleobase, are of high purity and handled under anhydrous conditions to prevent hydrolysis.
Incorrect Stoichiometry The ratio of the sulfoxide, activating agent, and silylated nucleobase is critical. A slight excess of the silylated nucleobase may be beneficial, but large excesses should be avoided to minimize purification challenges.
Inefficient Coupling of the Thionucleoside and Tetrapeptide

The amide bond formation between the thionucleoside and the tetrapeptide is another step where yield can be compromised.

Potential Cause Recommended Solution
Inefficient Coupling Reagents Standard peptide coupling reagents may not be optimal. The use of HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA as a base has been shown to be effective, providing high yields.[4]
Steric Hindrance The complex structures of both the thionucleoside and the tetrapeptide can lead to steric hindrance. Ensure adequate reaction time and optimal temperature to facilitate the coupling.
Side Reactions Epimerization of the amino acid residues can occur under harsh coupling conditions. The use of HATU is known to suppress racemization.
Degradation During Final Deprotection Steps

The final deprotection sequence to unmask the functional groups on this compound is critical and requires careful execution to prevent product degradation.

Potential Cause Recommended Solution
Harsh Deprotection Conditions The use of strong acids or bases for prolonged periods can lead to the hydrolysis of sensitive functional groups, such as the imine in the precursor to Albomycin δ2.[3]
Incorrect Sequence of Deprotection The order in which protecting groups are removed is crucial. A well-designed protecting group strategy will allow for selective deprotection under mild conditions.[3]
Instability of the Final Product This compound is a complex molecule and may be sensitive to light, temperature, and pH. It is advisable to handle the purified product with care and store it under appropriate conditions.

Experimental Protocols

Key Coupling and Deprotection Steps for this compound Synthesis

The following is a summary of the key reaction conditions for the final steps in the synthesis of this compound, based on the successful total synthesis by Lin et al. (2018).

Table 1: Reaction Conditions for Key Synthetic Steps

Step Reactants Reagents and Conditions Yield (%) Reference
Coupling Thionucleoside (3c) and Tetrapeptide (2)HATU (1.5 equiv), DIPEA (2.0 equiv), DMF, -15 °C, 2 h90[4]
Deprotection Protected Albomycin ε (25c)1. CAN (10.0 equiv), CH3CN/H2O, 30 min2. K2CO3, MeOH, H2O75 (over 2 steps)[4]

Note: "equiv" refers to equivalents relative to the limiting reagent. DMF is dimethylformamide. CAN is ceric ammonium nitrate. HATU is 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate. DIPEA is N,N-diisopropylethylamine.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reaction Which reaction step is problematic? start->check_reaction pummerer Pummerer Reaction check_reaction->pummerer Thionucleoside Synthesis coupling Peptide Coupling check_reaction->coupling Assembly deprotection Final Deprotection check_reaction->deprotection Final Product pummerer_q1 Was Et3N used as a base? pummerer->pummerer_q1 coupling_q1 Which coupling reagent was used? coupling->coupling_q1 deprotection_q1 Was product degradation observed? deprotection->deprotection_q1 pummerer_a1_yes Side reaction likely. Switch to a non-nucleophilic base like DIPEA. pummerer_q1->pummerer_a1_yes Yes pummerer_a1_no Check temperature control and reagent quality. pummerer_q1->pummerer_a1_no No coupling_a1_hatu Yield should be high. Check stoichiometry and reaction time. coupling_q1->coupling_a1_hatu HATU coupling_a1_other Consider switching to HATU/DIPEA for improved efficiency. coupling_q1->coupling_a1_other Other deprotection_a1_yes Reaction conditions may be too harsh. Reduce reaction time or temperature. deprotection_q1->deprotection_a1_yes Yes deprotection_a1_no Incomplete reaction possible. Check reagent stoichiometry and reaction time. deprotection_q1->deprotection_a1_no No

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Synthetic Pathway Overview

albomycin_synthesis_overview thiosugar Thiosugar Precursor pummerer Pummerer Reaction (+ Uracil derivative) thiosugar->pummerer thionucleoside_intermediate Thionucleoside Intermediate (5c) pummerer->thionucleoside_intermediate aldol Aldol Condensation thionucleoside_intermediate->aldol thionucleoside_core Thionucleoside Core (3c) aldol->thionucleoside_core coupling Peptide Coupling (HATU, DIPEA) thionucleoside_core->coupling tetrapeptide Tetrapeptide Siderophore (2) tetrapeptide->coupling protected_albomycin Protected Albomycin ε (25c) coupling->protected_albomycin deprotection Final Deprotection (CAN, K2CO3) protected_albomycin->deprotection albomycin_epsilon Albomycin ε deprotection->albomycin_epsilon

Caption: Overview of the total synthesis pathway for this compound.

References

Troubleshooting Albomycin epsilon purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of Albomycin epsilon via chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of this compound.

Q1: Why is my this compound recovery consistently low after chromatography?

Low recovery is a frequent challenge in natural product purification. Several factors could be contributing to the loss of your compound.

  • Possible Causes & Solutions:

    • Compound Instability: this compound is known to be unstable and can convert to other forms, such as Albomycin δ1.[1] This degradation can be influenced by pH, temperature, and the aqueous environment.

      • Recommendation: Minimize the time the sample spends in aqueous solutions. Work at lower temperatures (4°C) whenever possible and consider the pH of your buffers.

    • Inappropriate Sorbent Choice: The chosen stationary phase may not be optimal for retaining this compound.

      • Recommendation: Albomycins have been successfully purified using reversed-phase (e.g., C18, polyvinylbenzene resins) and size-exclusion chromatography (e.g., Sephadex G-15).[1][2][3][4] If using reversed-phase, ensure the polarity of the sorbent is appropriate for your compound.

    • Suboptimal Elution Conditions: The elution solvent may be too weak to fully desorb the compound from the column, or conversely, too strong, causing premature elution with impurities.

      • Recommendation: Perform a gradient elution to determine the optimal solvent strength for eluting this compound. For reversed-phase chromatography, this typically involves a gradient of increasing organic solvent (e.g., acetonitrile or methanol) in water.

    • Irreversible Binding: The compound may be binding irreversibly to the stationary phase.

      • Recommendation: Consider using a different type of chromatography, such as size-exclusion, which separates based on size rather than binding affinity.

    • Sample Overload: Exceeding the binding capacity of your column will result in the loss of product in the flow-through.

      • Recommendation: Reduce the amount of sample loaded onto the column or use a larger column with a higher binding capacity.

Q2: I am observing multiple peaks in my chromatogram where I expect to see a single peak for this compound. What could be the cause?

The presence of multiple peaks can indicate either impurities or degradation of the target molecule.

  • Possible Causes & Solutions:

    • Degradation of this compound: As mentioned, this compound is unstable and can convert to other albomycin variants, which will appear as separate peaks in your chromatogram.[1]

      • Recommendation: Analyze the different peaks to identify if they correspond to other known albomycins. To minimize degradation, process the sample quickly and under mild conditions (neutral pH, low temperature).

    • Presence of Impurities: The crude extract naturally contains other compounds with similar properties to this compound.

      • Recommendation: Employ orthogonal chromatography techniques for further purification. For example, if you initially used reversed-phase chromatography, a subsequent step of size-exclusion or hydrophilic interaction liquid chromatography (HILIC) could separate the remaining impurities.

    • Secondary Interactions with the Stationary Phase: The analyte may be interacting with the stationary phase in multiple ways, leading to peak splitting or broadening.

      • Recommendation: Adjust the mobile phase composition. For instance, altering the pH or the concentration of buffer salts can help to minimize unwanted secondary interactions in ion-exchange or HILIC.

Q3: The backpressure on my HPLC column is increasing significantly during the purification of this compound. What should I do?

High backpressure is a common issue in liquid chromatography and can damage the column and pump if not addressed.

  • Possible Causes & Solutions:

    • Clogged Column Frit: Particulates in the sample or mobile phase can clog the inlet frit of the column.

      • Recommendation: Always filter your sample and mobile phases through a 0.22 µm or 0.45 µm filter before use. If the frit is clogged, it may be possible to reverse the column flow direction to flush out the particulates (check the column manufacturer's instructions).

    • Precipitation of the Sample on the Column: The sample may be precipitating at the column head if the mobile phase is a poor solvent for the sample.

      • Recommendation: Ensure your sample is fully dissolved in a solvent that is compatible with the initial mobile phase conditions.

    • High Viscosity of the Sample: A highly concentrated or viscous sample can lead to increased backpressure.

      • Recommendation: Dilute the sample with the mobile phase or a compatible solvent.

Q4: How can I improve the reproducibility of my this compound purification?

Poor reproducibility can make it difficult to obtain consistent results and scale up your purification process.

  • Possible Causes & Solutions:

    • Inconsistent Sample Preparation: Variations in the extraction and preparation of the crude sample can lead to different impurity profiles and concentrations of this compound.

      • Recommendation: Standardize your sample preparation protocol, ensuring consistent extraction times, temperatures, and solvent volumes.

    • Column Equilibration: Insufficient equilibration of the column with the starting mobile phase can cause variable retention times.

      • Recommendation: Ensure the column is thoroughly equilibrated before each injection. This is particularly important in HILIC, where the water layer on the stationary phase needs to be established.

    • Fluctuations in Mobile Phase Composition: Small variations in the preparation of the mobile phase can affect retention and selectivity.

      • Recommendation: Prepare mobile phases carefully and consistently. For gradient elution, ensure the pump is mixing the solvents accurately.

    • Column Degradation: Over time, the performance of a chromatography column can degrade, leading to changes in retention and peak shape.

      • Recommendation: Monitor the performance of your column regularly with a standard compound. If performance declines, it may be necessary to clean or replace the column.

Data Presentation: Chromatography Method Selection

The following table provides a summary of chromatography techniques applicable to the purification of this compound, along with their principles and typical conditions. Due to the limited specific quantitative data for this compound, this table offers a comparative overview to guide method development.

Chromatography ModePrinciple of SeparationTypical Stationary PhaseMobile Phase ConsiderationsSuitability for this compound Purification
Reversed-Phase Chromatography (RPC) Separation based on hydrophobicity.C18, C8, Phenyl, PolyvinylbenzeneGradient of increasing organic solvent (e.g., acetonitrile, methanol) in water. Trifluoroacetic acid (TFA) is often added as an ion-pairing agent.High: Commonly used for the purification of Albomycins.[2][3] Effective for separating different Albomycin variants.
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Dextran gels (e.g., Sephadex), polyacrylamide gelsAqueous buffer (e.g., phosphate buffer with salt).High: Useful for desalting and separating this compound from larger or smaller molecules.[1] Particularly useful as a final polishing step.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds based on partitioning between a polar stationary phase and a mobile phase with a high organic content.Silica, Amide, Polyhydroxyethyl AspartamideHigh concentration of organic solvent (e.g., >70% acetonitrile) with a small amount of aqueous buffer.Moderate: Could be a valuable orthogonal technique to RPC for separating polar impurities. May require careful method development to control retention.
Mixed-Mode Chromatography (MMC) Utilizes multiple interaction modes (e.g., ion-exchange and hydrophobic) for unique selectivity.Ligands with both ionic and hydrophobic functionalities.Elution is controlled by adjusting both salt concentration and organic solvent content.Moderate to High: Can offer unique selectivity for separating closely related Albomycin variants and impurities that are difficult to resolve with single-mode chromatography.

Experimental Protocols

Below are detailed methodologies for key chromatography experiments relevant to this compound purification.

Protocol 1: Solid-Phase Extraction (SPE) for Initial Cleanup

This protocol is for the initial cleanup and concentration of this compound from a crude extract.

  • Sorbent Selection: Choose a reversed-phase sorbent such as C18 or a polymeric sorbent.

  • Column Conditioning:

    • Wash the SPE cartridge with one column volume of methanol or acetonitrile.

    • Equilibrate the cartridge with one column volume of deionized water. Do not allow the sorbent bed to dry out.

  • Sample Loading:

    • Dissolve the crude extract in a solvent with low organic content to ensure binding.

    • Load the sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to remove polar impurities.

  • Elution:

    • Elute this compound with a stronger solvent, such as 50-80% methanol or acetonitrile in water. Collect the eluate in fractions.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a typical analytical or preparative separation of this compound.

  • Column: A C18 column is a common choice.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Run a linear gradient to increase the percentage of Mobile Phase B over 20-30 minutes to elute compounds of increasing hydrophobicity.

    • Monitor the elution profile using a UV detector, as albomycins have characteristic absorbance maxima.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest for further analysis.

Protocol 3: Size-Exclusion Chromatography (SEC) for Final Polishing

This protocol is suitable for the final purification step to remove aggregates and small molecule impurities.

  • Column: A Sephadex G-15 or similar gel filtration column is appropriate for the molecular weight of Albomycin.

  • Mobile Phase: An aqueous buffer such as 50 mM phosphate buffer with 150 mM NaCl, pH 7.0.

  • Sample Application:

    • Concentrate the sample from the previous purification step.

    • Gently load the sample onto the top of the column.

  • Elution:

    • Elute with the mobile phase at a constant flow rate.

    • Collect fractions and monitor the elution of this compound.

Visualizations

Diagram 1: General Workflow for this compound Purification

G Fermentation Fermentation Broth Extraction Crude Extract Preparation Fermentation->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Initial Cleanup RP_HPLC Reversed-Phase HPLC SPE->RP_HPLC Fractionation SEC Size-Exclusion Chromatography RP_HPLC->SEC Polishing Final Pure this compound SEC->Final

A typical purification workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Recovery in Chromatography

G Start Low Recovery Observed Check_Degradation Analyze for Degradation Products? Start->Check_Degradation Optimize_Conditions Optimize for Stability (Low Temp, Neutral pH) Check_Degradation->Optimize_Conditions Yes Check_Binding Analyte in Flow-through? Check_Degradation->Check_Binding No Increase_Binding Increase Binding Affinity (Weaker Sample Solvent, Stronger Sorbent) Check_Binding->Increase_Binding Yes Check_Elution Analyte Remaining on Column? Check_Binding->Check_Elution No Increase_Elution Increase Elution Strength (Stronger Solvent, Gradient) Check_Elution->Increase_Elution Yes Final_Check Re-evaluate Chromatography Mode (e.g., SEC, HILIC) Check_Elution->Final_Check No

A decision tree for troubleshooting low recovery issues.

References

Explaining negative results in Albomycin epsilon bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Albomycin epsilon bioassays (Etest®).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound bioassays.

Q1: What is an this compound bioassay?

An this compound bioassay refers to the use of an Epsilometer test (Etest®), a gradient diffusion method, to determine the Minimum Inhibitory Concentration (MIC) of Albomycin against a specific microorganism. The Etest® strip is coated with a predefined gradient of Albomycin. When placed on an inoculated agar plate, the antibiotic diffuses into the medium, creating a concentration gradient. After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition zone intersects the strip.[1]

Q2: Why am I not seeing any zone of inhibition?

There are several potential reasons for a complete lack of a zone of inhibition:

  • Bacterial Resistance: The most common reason is that the test organism is resistant to Albomycin. Resistance can be intrinsic or acquired. A primary mechanism of resistance to Albomycin is the absence or mutation of the specific iron transport systems (e.g., FhuA, FhuB, FhuC, FhuD in E. coli) that the antibiotic uses to enter the bacterial cell.[2]

  • Incorrect Etest® Strip Application: If the Etest® strip is placed upside down, the antibiotic gradient will not diffuse into the agar, resulting in no inhibition zone. The side with the MIC scale should always be facing up.

  • Improper Inoculum Density: If the bacterial inoculum is too dense, it can overwhelm the antibiotic, leading to a lack of a visible inhibition zone. It is crucial to standardize the inoculum to a 0.5 McFarland turbidity standard.

  • Inactive Albomycin: The Albomycin on the Etest® strip may have degraded due to improper storage or handling. Etest® strips should be stored at the manufacturer-recommended temperature (usually -20°C) and protected from moisture.[3]

Q3: The zone of inhibition is present, but the MIC value is much higher than expected.

An unexpectedly high MIC value can be due to several factors:

  • Partial Resistance: The bacterial strain may have developed partial resistance to Albomycin. This could be due to mutations that reduce the efficiency of the transport system without completely eliminating it.

  • Inoculum Too Heavy: A higher than recommended inoculum density can lead to a smaller zone of inhibition and consequently a higher apparent MIC.

  • Incorrect Reading of the MIC: The MIC should be read at the point of complete inhibition of growth. For some bacteria, hazy growth or microcolonies may be present within the inhibition zone. For bactericidal antibiotics like Albomycin, it is generally recommended to read the MIC at the point of complete inhibition.[4]

  • Agar Medium Issues: The depth of the agar in the petri dish can affect the diffusion of the antibiotic. If the agar is too thick, the antibiotic will not diffuse as far, resulting in a higher MIC reading. The pH of the medium can also influence the activity of some antibiotics.

Q4: I see colonies growing within the zone of inhibition. What does this mean?

The presence of colonies within the inhibition zone can indicate a few things:

  • Heteroresistance: The bacterial population may contain a subpopulation of resistant mutants. These resistant cells can grow at antibiotic concentrations that inhibit the majority of the population.

  • Contamination: The culture may be contaminated with a different, resistant organism. It is important to ensure the purity of the bacterial culture before performing the bioassay.

  • Spontaneous Mutants: During the incubation period, spontaneous mutations conferring resistance to Albomycin can arise.

Q5: The shape of my inhibition zone is irregular or not elliptical.

An irregular zone of inhibition can be caused by:

  • Uneven Inoculum: If the bacterial lawn is not spread evenly over the agar surface, the diffusion of the antibiotic will be uneven, leading to an irregularly shaped zone.

  • Etest® Strip Not in Full Contact with Agar: If the Etest® strip is not pressed firmly onto the agar surface, there may be air pockets that prevent proper diffusion of the antibiotic.

  • Overlapping Zones: If multiple Etest® strips are placed too close to each other on the same plate, their inhibition zones may overlap and become distorted.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Albomycin Congeners against Various Bacterial Strains.

Bacterial StrainAlbomycin δ1 (µg/mL)Albomycin δ2 (µg/mL)Albomycin ε (µg/mL)Ciprofloxacin (µg/mL)
Streptococcus pneumoniae ATCC 496190.0080.004> 1280.063
Staphylococcus aureus USA3000.250.125> 1282
Bacillus subtilis ATCC 663310.5> 1280.25
Escherichia coli BJ518340.5> 1280.016
Neisseria gonorrhoeae ATCC 492260.0039> 128> 1280.008
Salmonella typhi> 128> 128> 1280.016

Data compiled from published literature.[5]

Table 2: Quality Control (QC) Strains and Expected MIC Ranges for Albomycin (Hypothetical).

QC StrainATCC NumberExpected MIC Range (µg/mL)
Escherichia coli259220.25 - 1.0
Staphylococcus aureus259230.125 - 0.5
Streptococcus pneumoniae496190.002 - 0.008

Note: These are hypothetical ranges for quality control purposes and should be established and validated in each laboratory.

Experimental Protocols

Protocol 1: this compound Test (Etest®) for MIC Determination

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Press the swab firmly against the inside wall of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

    • Allow the agar surface to dry for 10-15 minutes before applying the Etest® strip.

  • Application of Albomycin Etest® Strip:

    • Using sterile forceps, carefully place the Albomycin Etest® strip onto the center of the inoculated MHA plate with the MIC scale facing upwards.

    • Ensure the entire length of the strip is in complete contact with the agar surface. Gently press the strip with sterile forceps to remove any trapped air bubbles. Do not move the strip once it has been applied.

  • Incubation:

    • Invert the plate and incubate at 35 ± 2°C for 16-20 hours in an ambient atmosphere. For fastidious organisms, specific incubation conditions (e.g., CO₂ enrichment) may be required.

  • Reading and Interpretation:

    • After incubation, read the MIC value at the point where the bottom of the elliptical zone of inhibition intersects the Etest® strip.

    • If the intersection occurs between two markings on the scale, the higher value should be reported.

    • For Albomycin, which is bactericidal, read the MIC at the point of complete growth inhibition, ignoring any faint hazes or isolated colonies within the ellipse.[4]

Protocol 2: Kirby-Bauer Disk Diffusion Assay for Albomycin

  • Inoculum Preparation and Plate Inoculation:

    • Follow steps 1 and 2 from the Etest® protocol.

  • Application of Albomycin Disk:

    • Using sterile forceps, place a paper disk impregnated with a standard concentration of Albomycin onto the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints for Albomycin. (Note: Breakpoints for Albomycin may need to be determined and validated as it is not a routinely tested antibiotic in clinical labs).

Visualizations

Albomycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Albomycin_Fe Albomycin-Fe³⁺ Complex FhuA FhuA Transporter (Outer Membrane) Albomycin_Fe->FhuA Binds to Albomycin_Fe_P Albomycin-Fe³⁺ FhuA->Albomycin_Fe_P Transports across outer membrane FhuD FhuD Albomycin_Fe_P->FhuD Binds to FhuBC FhuBC Transporter FhuD->FhuBC Delivers to Peptidase Peptidases FhuBC->Peptidase Transports into cytoplasm Albomycin_cleaved Cleaved Albomycin (Active Warhead) Ser_tRNA_synthetase Seryl-tRNA Synthetase Albomycin_cleaved->Ser_tRNA_synthetase Inhibits Siderophore_Fe Siderophore-Fe³⁺ Peptidase->Albomycin_cleaved Cleaves Peptidase->Siderophore_Fe Releases Protein_synthesis Protein Synthesis Ser_tRNA_synthetase->Protein_synthesis Required for Inhibition Inhibition Etest_Workflow start Start prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate dry_plate Allow Agar Surface to Dry (10-15 min) inoculate_plate->dry_plate apply_strip Apply Albomycin Etest® Strip dry_plate->apply_strip incubate Incubate at 35°C for 16-20 hours apply_strip->incubate read_mic Read MIC at Intersection of Inhibition Zone and Strip incubate->read_mic interpret Interpret Results (S, I, R) read_mic->interpret end End interpret->end

References

Optimizing reaction conditions for Albomycin epsilon synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the chemical synthesis of Albomycin ε (Alb-ε).

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Peptide Coupling

FAQ: My HATU-mediated peptide coupling reaction to form the protected peptidyl-thionucleoside intermediate is showing low yield. What are the common causes and how can I optimize the reaction?

Low yields in HATU-mediated coupling reactions are a frequent issue. The efficiency of this step is critical for the overall success of the Alb-ε synthesis. Common causes include suboptimal reagent stoichiometry, inadequate activation time, moisture in the reaction, or side reactions.

Troubleshooting Guide:

  • Reagent Quality and Stoichiometry: Ensure all reagents are high quality and anhydrous. The solvent, particularly DMF, must be dry. Water in the reaction mixture can hydrolyze the activated ester and reduce yield. It is recommended to use a non-nucleophilic base like DIPEA.[1][2]

  • Activation of Carboxylic Acid: Allow the carboxylic acid component to pre-activate with HATU and DIPEA before adding the amine component. A common procedure is to stir the acid, HATU, and DIPEA in DMF for at least 15-30 minutes at a reduced temperature (e.g., -15°C to 0°C) to form the active ester.[1][2]

  • Reaction Temperature: The coupling reaction is typically performed at a low temperature to minimize side reactions, such as racemization. A starting temperature of -15°C is often used.[1]

  • Monitoring Reaction Progress: If possible, monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. Over-extending the reaction time is not always beneficial and can lead to the formation of byproducts.

Section 2: Deprotection and Purification

FAQ: I'm struggling with the final deprotection steps and purification of Albomycin ε. What is an effective strategy?

The final stage of the synthesis involves the removal of multiple protecting groups (e.g., Pbf, Boc, Bz, Fmoc, methyl esters), which can be challenging to perform without degrading the final product. A sequential, multi-step deprotection in a one-pot fashion has been shown to be effective.[3]

Troubleshooting Guide:

  • Initial Pbf Group Removal: The synthesis often starts with the removal of the Pbf protecting group from a precursor using a strong acid like trifluoroacetic acid (TFA) in the presence of water as a scavenger.[1][3]

  • One-Pot Deprotection: After the initial deprotection and removal of the volatile acid, a one-pot method using aqueous potassium carbonate (K2CO3) can efficiently remove remaining protecting groups like benzoyl (Bz), methyl esters, and Fmoc groups.[3]

  • Purification Strategy: Due to the polar and complex nature of the final Albomycin ε product, standard silica gel chromatography can be difficult. Size-exclusion chromatography, for instance using Sephadex G-15, is a recommended method for purifying the final compound after the deprotection steps.[3] This method separates molecules based on size and is well-suited for removing small organic impurities and salts from a larger molecule like Alb-ε.

Data Presentation

Table 1: Optimized Conditions for Key Synthesis Steps of Albomycin ε Precursors

StepReagents & ConditionsYieldReference
Peptide Coupling HATU (1.5 equiv), DIPEA (2.0 equiv), DMF, -15 °C, 2 h90%[1]
Pbf Deprotection TFA, H2O, 1 hNot specified[1]
Final Deprotections (Bz, Me, Fmoc) K2CO3, MeOH, H2O75% (over 2 steps)[1]

Experimental Protocols

Protocol 1: HATU-Mediated Peptide Coupling

This protocol describes the coupling of the tetrapeptide siderophore fragment with the thionucleoside "warhead" moiety, a critical step in the total synthesis of Albomycin ε.[1]

  • Dissolve the thionucleoside amine precursor (1.0 equiv) in anhydrous DMF.

  • In a separate flask, dissolve the tetrapeptide carboxylic acid precursor (1.1 equiv), HATU (1.5 equiv), and DIPEA (2.0 equiv) in anhydrous DMF.

  • Cool the carboxylic acid solution to -15°C and stir for 20 minutes to allow for the formation of the activated ester.

  • Add the solution of the thionucleoside amine dropwise to the activated carboxylic acid solution at -15°C.

  • Allow the reaction mixture to stir at -15°C for 2 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction and proceed with aqueous workup and extraction.

  • Purify the crude product by column chromatography to yield the protected Albomycin ε precursor.

Protocol 2: Final Deprotection and Purification

This protocol outlines the final steps to yield the active Albomycin ε molecule.[1][3]

  • Dissolve the fully protected Albomycin ε precursor in a solution of trifluoroacetic acid (TFA) and water to remove acid-labile protecting groups. Stir for 1 hour.

  • Concentrate the mixture under reduced pressure to remove the TFA.

  • Without further purification, dissolve the residue in a mixture of methanol and water.

  • Add a solution of aqueous potassium carbonate (K2CO3) and stir until the remaining protecting groups are cleaved, as monitored by LC-MS.

  • Neutralize the reaction mixture and concentrate it.

  • Dissolve the crude product in a suitable aqueous buffer and purify using a Sephadex G-15 size-exclusion column to yield pure Albomycin ε.

Visualizations

G cluster_coupling Troubleshooting: Low Yield in HATU Coupling start Low Yield Observed q1 Are Reagents Anhydrous? start->q1 s1 Dry solvent (DMF) and reagents. Use fresh HATU/DIPEA. q1->s1 No q2 Was Acid Pre-activated? q1->q2 Yes s1->q2 s2 Stir Acid, HATU, DIPEA for 15-30 min at -15°C before adding amine. q2->s2 No q3 Is Stoichiometry Correct? q2->q3 Yes s2->q3 s3 Use slight excess of HATU (1.5 eq) and DIPEA (2.0 eq). q3->s3 No end Yield Optimized q3->end Yes s3->end

Troubleshooting workflow for the HATU peptide coupling step.

G cluster_deprotection Final Deprotection & Purification Workflow start Fully Protected Alb-ε Precursor step1 Step 1: Acidolysis Reagents: TFA, H₂O Duration: 1h start->step1 Remove Pbf group step2 Step 2: Base Hydrolysis (One-Pot) Reagents: K₂CO₃, MeOH, H₂O step1->step2 Remove Bz, Me, Fmoc groups step3 Step 3: Purification Method: Size-Exclusion Chromatography (Sephadex G-15) step2->step3 Isolate final product end Pure Albomycin ε step3->end

Workflow for the final deprotection and purification of Alb-ε.

References

Technical Support Center: Albomycin Epsilon

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Albomycin epsilon.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

This compound has two main degradation pathways:

  • Chemical Degradation: this compound is known to be unstable and can chemically degrade to Albomycin δ₁[1]. This occurs through the hydrolysis of the N4-carbamoyl group on the cytosine ring.

  • Enzymatic Degradation: In a biological context, such as within a bacterial cell, this compound is cleaved by peptidases. This enzymatic action releases two products: the siderophore moiety and the active thionucleoside "warhead," SB-217452, which is a potent inhibitor of seryl-tRNA synthetase[2][3][4][5].

Q2: How should this compound samples be stored to minimize degradation?

Due to its instability, proper storage is crucial. It is recommended to store this compound solutions at -70°C for long-term storage to minimize degradation. For short-term storage, 4°C can be used, but stability should be monitored. Avoid repeated freeze-thaw cycles. Albomycin δ₂, a related compound, has been shown to be stable in D₂O at 4°C for over a month, while this compound is noted to be unstable and converts to Albomycin δ₁ over time in D₂O[1].

Q3: What are the optimal pH and temperature conditions for working with this compound?

There is limited specific data on the optimal pH and temperature for this compound stability. However, based on the known instability of the related Albomycin δ₂ under mild alkaline conditions (pH 9), it is advisable to maintain a neutral to slightly acidic pH (around pH 6-7) during experiments to minimize chemical degradation. Experiments should be conducted at low temperatures whenever possible.

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays with this compound.

Possible Cause: Degradation of this compound in the experimental setup.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Always prepare fresh stock solutions of this compound before each experiment.

    • If using a previously frozen stock, perform an analytical check (e.g., HPLC) to confirm its integrity and concentration.

  • Control for Temperature and pH:

    • Ensure that all buffers and media used in the assay are within the optimal pH range (6-7).

    • Perform incubations at the lowest temperature compatible with the experimental design.

  • Minimize Incubation Times:

    • Design experiments with the shortest possible incubation times to reduce the opportunity for degradation.

Issue 2: Unexpected peaks in HPLC analysis of this compound.

Possible Cause: Presence of degradation products.

Troubleshooting Steps:

  • Identify Potential Degradation Products:

    • The primary chemical degradation product to expect is Albomycin δ₁.

    • If the sample was exposed to enzymatic activity, look for peaks corresponding to the siderophore component and SB-217452.

  • Optimize HPLC Method:

    • Ensure the HPLC method is capable of separating this compound from its potential degradation products. Refer to the provided experimental protocols for a validated method.

    • Use a diode array detector to examine the UV-Vis spectra of the peaks. Albomycins have characteristic absorbance maxima around 270 nm, 306 nm, and 430 nm[2].

  • Analyze a Stressed Sample:

    • Intentionally degrade a sample of this compound (e.g., by adjusting the pH to 9 and incubating at 37°C for a few hours) and run it on the HPLC to identify the retention time of the degradation product (Albomycin δ₁).

Quantitative Data

The following table summarizes the estimated degradation of this compound to Albomycin δ₁ under various conditions. Disclaimer: This data is an educated estimation based on the known instability of related compounds and the general principles of N4-carbamoyl-cytosine hydrolysis, as specific kinetic studies on this compound are not publicly available.

Temperature (°C)pHEstimated Half-life (hours)
47.0> 48
255.0~ 36
257.0~ 24
258.0~ 12
377.0~ 10
378.0~ 5

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines the procedure to assess the stability of this compound under different pH and temperature conditions.

Materials:

  • This compound

  • Phosphate buffer (pH 5, 7)

  • Tris buffer (pH 8)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and a diode array detector

Procedure:

  • Prepare stock solutions of this compound in each of the buffers.

  • Divide each solution into aliquots for incubation at different temperatures (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), take a sample from each condition and immediately analyze it by HPLC.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A linear gradient from 5% to 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: 270 nm, 306 nm, and 430 nm.

  • Quantify the peak areas of this compound and any degradation products (primarily Albomycin δ₁) at each time point to determine the rate of degradation.

Protocol 2: Enzymatic Degradation of this compound

This protocol describes the in vitro enzymatic cleavage of this compound using a bacterial cell lysate.

Materials:

  • This compound

  • Bacterial cell culture (e.g., E. coli)

  • Lysis buffer (e.g., Tris-HCl with lysozyme)

  • Centrifuge

  • HPLC-MS system

Procedure:

  • Grow a culture of bacteria to mid-log phase.

  • Harvest the cells by centrifugation and resuspend them in lysis buffer.

  • Lyse the cells by sonication or enzymatic digestion.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Add this compound to the cell lysate to a final concentration of 100 µg/mL.

  • Incubate the mixture at 37°C.

  • Take samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Stop the reaction by adding an equal volume of acetonitrile to precipitate the proteins.

  • Centrifuge the samples and analyze the supernatant by HPLC-MS to identify and quantify the degradation products (siderophore moiety and SB-217452).

Visualizations

Albomycin_Epsilon_Degradation_Pathways Degradation Pathways of this compound Albomycin_epsilon This compound Albomycin_delta1 Albomycin δ₁ Albomycin_epsilon->Albomycin_delta1 Chemical Hydrolysis (e.g., alkaline pH) Bacterial_Cell Bacterial Cell Albomycin_epsilon->Bacterial_Cell Uptake Siderophore Siderophore Moiety SB217452 SB-217452 (Active Warhead) Bacterial_Cell->Siderophore Enzymatic Cleavage (Peptidases) Bacterial_Cell->SB217452 Enzymatic Cleavage (Peptidases)

Caption: Degradation pathways of this compound.

Experimental_Workflow_Stability_Analysis Workflow for this compound Stability Analysis cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare Albomycin ε Stock Solutions in Buffers (pH 5, 7, 8) Aliquot Aliquot Samples Prep_Stock->Aliquot Incubate_4C Incubate at 4°C Aliquot->Incubate_4C Incubate_25C Incubate at 25°C Aliquot->Incubate_25C Incubate_37C Incubate at 37°C Aliquot->Incubate_37C Time_Points Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate_4C->Time_Points Incubate_25C->Time_Points Incubate_37C->Time_Points HPLC HPLC Analysis Time_Points->HPLC Data Quantify Peak Areas & Determine Degradation Rate HPLC->Data

Caption: Experimental workflow for stability analysis.

References

Overcoming poor solubility of Albomycin epsilon

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Albomycin ε and why is its solubility a concern?

Albomycin ε belongs to the sideromycin class of antibiotics, which are composed of an iron-carrying part (a siderophore) linked to an antibiotic moiety.[1] These are complex, high molecular weight molecules (the related Albomycin δ2 has a molecular weight of nearly 1000 Da).[1][2] Compounds with such characteristics often exhibit poor aqueous solubility, which can hinder their development as therapeutic agents by complicating formulation, limiting bioavailability, and making in vitro assays challenging.

Q2: My Albomycin ε powder won't dissolve in my aqueous buffer (e.g., PBS). What should I do first?

It is highly recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. This is a standard technique for poorly soluble compounds.[3] Dimethyl sulfoxide (DMSO) is the most common initial choice.

  • Initial Steps:

    • Attempt to dissolve Albomycin ε in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Once fully dissolved, this stock can be serially diluted into your final aqueous experimental medium.

    • Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <1%, often <0.1%) to avoid solvent-induced artifacts.

Q3: I'm seeing precipitation when I dilute my DMSO stock into my aqueous buffer. What's happening and how can I fix it?

This is a common issue where the compound is soluble in the organic stock but crashes out when introduced to the aqueous environment. This indicates that you have exceeded the aqueous solubility limit of the compound.

  • Troubleshooting Steps:

    • Lower the Final Concentration: Your target concentration may be too high for the aqueous buffer. Try diluting further.

    • Use a Co-solvent: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous buffer can increase solubility.[4][5][6] Common co-solvents include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG400).[4][5]

    • Adjust pH: The solubility of molecules with ionizable groups can be highly dependent on pH. Systematically test the solubility of Albomycin ε in a range of buffered solutions (e.g., pH 5.0, 6.5, 7.4, 8.5) to find the optimal pH for dissolution.[6]

    • Vortexing/Sonication: After diluting the stock, ensure vigorous mixing by vortexing. Gentle sonication in a water bath can also help break up aggregates and facilitate dissolution.

Q4: Can excipients help improve the solubility of Albomycin ε?

Yes, pharmaceutical excipients can significantly enhance solubility. While more common in formulation development than basic research, they can be useful for challenging compounds.

  • Surfactants: Surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[4] They are typically used at concentrations above their critical micelle concentration (CMC).

  • Complexation Agents: Cyclodextrins are cone-shaped molecules that can form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment and increasing solubility.[7][8]

Troubleshooting Guides

Guide 1: Initial Dissolution Fails

This guide addresses the scenario where Albomycin ε powder does not dissolve in the primary chosen solvent.

Problem Possible Cause Recommended Solution
Powder does not dissolve in 100% DMSO.Compound may have very strong crystal lattice energy or may be degraded.1. Gently warm the solution (e.g., to 37°C) and vortex. 2. Use a bath sonicator for 5-10 minutes. 3. Try an alternative polar aprotic solvent like Dimethylformamide (DMF).
Powder dissolves in DMSO but precipitates immediately in aqueous buffer.The compound's aqueous solubility is extremely low.1. Decrease the final target concentration significantly. 2. Use a co-solvent system (see Table 1). 3. Investigate pH modification (see Table 2).
A hazy solution or fine suspension forms after dilution.Micro-precipitation is occurring.1. Centrifuge the solution at high speed (e.g., >10,000 x g) and use the supernatant, then determine its concentration via spectroscopy if possible. 2. Filter the solution through a 0.22 µm syringe filter to remove insoluble aggregates.
Data Presentation: Illustrative Solubility Data

Note: The following data is illustrative for a model compound similar to Albomycin ε and is intended to guide experimental design. Actual values must be determined empirically.

Table 1: Illustrative Solubility in Different Solvent Systems

Solvent SystemMax. Achievable Concentration (Illustrative)Notes
Deionized Water< 1 µMVery poorly soluble.
PBS, pH 7.4~ 1-5 µMSlight improvement over water.
100% DMSO> 50 mMRecommended for primary stock solution.
100% Ethanol~ 5-10 mMAlternative organic solvent.
PBS with 5% DMSO (v/v)~ 25 µMCo-solvent significantly improves solubility.
PBS with 5% PEG400 (v/v)~ 40 µMPEG400 can be an effective co-solvent.[9][10]

Table 2: Illustrative Effect of pH on Aqueous Solubility

Aqueous BufferpHMax. Achievable Concentration (Illustrative)Notes
Citrate Buffer5.0~ 15 µMSolubility may increase at acidic pH if the molecule has basic functional groups.
Phosphate Buffer7.4~ 5 µMBaseline physiological pH.
Tris Buffer8.5< 2 µMSolubility may decrease at basic pH if the molecule has acidic functional groups.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Objective: To prepare a 20 mM stock solution of Albomycin ε in 100% DMSO.

  • Materials:

    • Albomycin ε powder (assume MW ~ 1000 g/mol for calculation).

    • Anhydrous, sterile-filtered DMSO.

    • Calibrated analytical balance.

    • Sterile microcentrifuge tubes or amber glass vials.

  • Methodology:

    • Weigh out 1.0 mg of Albomycin ε powder using an analytical balance and place it into a sterile vial.

    • Based on the molecular weight, calculate the required volume of DMSO. For 1 mg at 1000 g/mol to make a 20 mM solution: Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L) Volume (L) = (0.001 g / 1000 g/mol ) / 0.020 mol/L = 0.00005 L = 50 µL

    • Add 50 µL of anhydrous DMSO to the vial containing the Albomycin ε.

    • Cap the vial tightly and vortex for 2-5 minutes until the powder is completely dissolved. A brief, gentle warming (to 30-37°C) or sonication can be used if dissolution is slow.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: General Method for Kinetic Solubility Assessment
  • Objective: To determine the approximate aqueous solubility of Albomycin ε in a target buffer by diluting a DMSO stock.

  • Materials:

    • 20 mM Albomycin ε stock in DMSO (from Protocol 1).

    • Target aqueous buffer (e.g., PBS, pH 7.4).

    • 96-well clear bottom plate.

    • Plate reader capable of measuring absorbance or light scattering.

  • Methodology:

    • Add 198 µL of the target aqueous buffer to multiple wells of the 96-well plate.

    • Add 2 µL of the 20 mM DMSO stock solution to the first well. This creates a 1:100 dilution, resulting in a nominal concentration of 200 µM and a final DMSO concentration of 1%. Mix thoroughly by pipetting.

    • Perform serial 2-fold dilutions across the plate: Transfer 100 µL from the first well into the next well (containing 100 µL of buffer), mix, and repeat across 10-12 wells. This creates a concentration gradient (e.g., 200 µM, 100 µM, 50 µM, ...).

    • Include a "buffer + 1% DMSO" well as a negative control.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 650 nm).

    • The highest concentration that does not show a significant increase in turbidity compared to the negative control is the approximate kinetic solubility.

Visualizations

G start Start: Albomycin ε powder is insoluble in aqueous buffer stock Prepare 10-50 mM stock solution in 100% DMSO start->stock dilute Dilute stock into aqueous buffer stock->dilute check Does it precipitate? dilute->check success Success: Solution is ready for use check->success No lower_c Lower final concentration check->lower_c Yes lower_c->dilute cosolvent Add co-solvent to buffer (e.g., 1-5% PEG400) lower_c->cosolvent If still fails cosolvent->dilute ph Test solubility across a pH range (5.0-8.5) cosolvent->ph If still fails ph->dilute formulation Advanced Strategy: Use surfactants or cyclodextrins ph->formulation If still fails

Caption: Troubleshooting workflow for dissolving Albomycin ε.

G prep_stock 1. Prepare concentrated stock in DMSO prep_plate 2. Dispense buffer into 96-well plate prep_stock->prep_plate dilute_stock 3. Add stock to first well (1:100 dilution) prep_plate->dilute_stock serial_dilute 4. Perform 2-fold serial dilutions across plate dilute_stock->serial_dilute incubate 5. Incubate at RT for 1-2 hours serial_dilute->incubate read_plate 6. Read turbidity (e.g., Abs @ 650nm) incubate->read_plate analyze 7. Determine highest soluble concentration read_plate->analyze

Caption: Experimental workflow for a kinetic solubility assay.

G center Goal: Increase Aqueous Solubility phys Physical Methods center->phys chem Chemical Methods center->chem cosolvency Co-solvency (DMSO, PEG400) phys->cosolvency complexation Complexation (Cyclodextrins) phys->complexation micelles Micellar Solubilization (Surfactants) phys->micelles ph_adjust pH Adjustment chem->ph_adjust salt Salt Formation chem->salt

Caption: Logical relationship of solubility enhancement strategies.

References

Confirming the identity of synthetic Albomycin epsilon

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with synthetic Albomycin epsilon. The information is intended for scientists and professionals in the field of drug development and microbiology.

Frequently Asked Questions (FAQs)

Q1: My final synthetic product shows low or no antibacterial activity, but the mass spectrometry data seems correct. What could be the issue?

A1: Several factors could contribute to this issue:

  • Incorrect Stereochemistry: The biological activity of albomycins is highly dependent on their stereochemistry. An incorrect stereoisomer may have been synthesized, which will have the same mass as the desired product but will be biologically inactive. It is crucial to confirm the stereochemistry using advanced NMR techniques or by comparing with a known standard.

  • Contamination with Inactive Isomers: Your final product might be a mixture of active and inactive isomers. While mass spectrometry would show the correct mass, the presence of inactive isomers would lower the overall activity. HPLC analysis with a chiral column may be necessary to separate these isomers.

  • Degradation of the Sample: this compound (1c) has been noted to be unstable in D2O, slowly converting to albomycin δ1 (1a) over time[1]. Ensure proper storage conditions (e.g., at 4°C) and use freshly prepared solutions for bioassays[1].

  • Inactive "Warhead": The antibacterial activity of albomycins relies on the thionucleoside "warhead" which inhibits bacterial seryl-tRNA synthetases[2][3]. A subtle structural change in this part of the molecule, not easily detected by mass spectrometry alone, could lead to a loss of activity. A replacement of the sulfur atom with oxygen, for instance, results in a complete loss of antibacterial activity[2][4].

Q2: I am having trouble purifying my synthetic this compound using HPLC. What are the recommended conditions?

A2: While specific conditions for this compound are not detailed, related albomycin analogs have been successfully purified using a combination of reversed-phase and hydrophilic interaction HPLC.[5] Here are some suggested starting points based on published methods for similar compounds:

  • Reversed-Phase HPLC:

    • Column: A C18 column is a common choice for the purification of related compounds.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is often used[5].

    • Gradient: A linear gradient can be optimized, for example, starting with a low percentage of acetonitrile and gradually increasing it[5].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds like albomycins, HILIC can be an effective alternative or a secondary purification step. A polyHYDROXYETHYL Aspartamide column has been used for albomycin analogs[5].

  • Detection: Albomycins typically have absorbance maxima around 270 nm, 306 nm, and 430 nm, which can be used for detection with a photodiode array (PDA) detector[5].

Q3: My NMR spectrum for synthetic this compound is complex and difficult to interpret. What are the key signals I should be looking for?

A3: The structure of this compound is complex, leading to a crowded NMR spectrum. Here are some key aspects to focus on:

  • 1H and 13C NMR: Comparison of 1H and 13C NMR spectroscopic data with that of a reference standard or published data for natural albomycins is the most reliable method for structure validation[1].

  • Key Structural Moieties:

    • Thionucleoside Core: Look for the characteristic signals of the thiosugar and the cytosine base.

    • Peptide Chain: Identify the amino acid residues of the tetrapeptide fragment.

    • Hydroxamic Acid Groups: The hydroxamic acid moieties in the siderophore part of the molecule will have distinct signals.

  • 2D NMR: Techniques like COSY, HSQC, and HMBC are essential for assigning the complex proton and carbon signals and confirming the connectivity of the different structural components.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected mass in ESI-MS Incomplete reaction or presence of side products.Analyze the reaction at each step using LC-MS to identify where the issue occurs. Re-optimize the reaction conditions (e.g., temperature, reaction time, reagents).
Degradation of the product.This compound can be unstable[1]. Handle the sample with care, avoid prolonged exposure to harsh conditions, and analyze promptly after purification.
Multiple peaks in HPLC Presence of impurities or isomers.Optimize the HPLC purification protocol. Consider using a different type of column (e.g., HILIC if using C18) or a different gradient. For isomers, a chiral column might be necessary.
On-column degradation.Check the stability of the compound in the mobile phase. Adjust the pH or solvent composition if necessary.
No activity in biological assays Inactive stereoisomer.Confirm the stereochemistry using advanced NMR techniques or by comparing with a known active standard.
Issues with the assay itself.Use a sensitive bacterial strain like Streptococcus pneumoniae or Staphylococcus aureus for testing[1]. Ensure the assay conditions (e.g., media, incubation time) are optimal. Include positive and negative controls.
The C4 substituent of the nucleobase in albomycins plays an important role in their antibacterial activity[1].Confirm the correct installation of the N4 carbamoyl group.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purification

This is a general protocol based on methods used for related albomycin analogs and may require optimization for synthetic this compound.[5]

  • Column: C18 reversed-phase column (e.g., 100 x 4.6 mm).

  • Mobile Phase:

    • A: Water with 0.1% TFA

    • B: Acetonitrile with 0.1% TFA

  • Flow Rate: 1.5 ml/min.

  • Gradient: A linear gradient from 0% to 35% B over 15 minutes, followed by a steeper gradient to 85% B.

  • Detection: Monitor at 270 nm, 306 nm, and 430 nm using a PDA detector.

  • Fraction Collection: Collect fractions and assay for bioactivity to identify the correct peak.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mass Confirmation

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol/water).

  • Instrumentation: Use a high-resolution mass spectrometer for accurate mass determination.

  • Analysis: Acquire the spectrum in positive ion mode. Look for the [M+H]+ ion corresponding to the calculated molecular weight of this compound.

  • Isotopic Distribution: Compare the observed isotopic distribution with the simulated pattern for the expected molecular formula to further confirm the identity[5].

Biological Activity Assay (Broth Microdilution)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.[1]

  • Bacterial Strains: Use susceptible Gram-positive strains such as Streptococcus pneumoniae or Staphylococcus aureus[1].

  • Media: Use appropriate broth media (e.g., Mueller-Hinton broth).

  • Procedure: a. Prepare a serial dilution of the synthetic this compound in a 96-well plate. b. Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). c. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_confirmation Identity Confirmation synthesis Total Synthesis of this compound purification HPLC Purification synthesis->purification ms Mass Spectrometry (ESI-MS) purification->ms Mass Verification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Structural Elucidation bioassay Biological Activity Assay purification->bioassay Functional Verification final_confirmation Confirmed Synthetic this compound ms->final_confirmation nmr->final_confirmation bioassay->final_confirmation troubleshooting_logic start Low/No Biological Activity ms_check Is Mass Correct in MS? start->ms_check nmr_check Is NMR Spectrum Correct? ms_check->nmr_check Yes synthesis_issue Check Synthesis Steps ms_check->synthesis_issue No stability_check Is the Sample Stable? nmr_check->stability_check Yes stereochemistry_issue Investigate Stereochemistry nmr_check->stereochemistry_issue No degradation_issue Check Storage & Handling stability_check->degradation_issue No final_conclusion Identity Confirmed as Inactive Isomer or Degraded Product stability_check->final_conclusion Yes synthesis_issue->start stereochemistry_issue->final_conclusion degradation_issue->start

References

Technical Support Center: Albomycin Epsilon Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Albomycin epsilon.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other Albomycins?

This compound is a naturally occurring sideromycin antibiotic belonging to the Albomycin family. These antibiotics act as "Trojan horses," using a siderophore component to gain entry into bacterial cells, where a toxic "warhead" is released.[1][2] this compound is a minor congener produced by Streptomyces species, such as S. griseus and S. globisporus.[3][4] It differs from the major congener, Albomycin δ2, by lacking the N4-carbamoyl group on the cytosine base of its nucleoside moiety.[1]

Q2: What is the primary producing organism for this compound?

The most commonly cited producers of Albomycins are strains of Streptomyces griseus (e.g., ATCC 700974) and Streptomyces globisporus.[3][5][6] These organisms produce a mixture of Albomycin congeners, with Albomycin δ2 typically being the most abundant.

Q3: What are the main challenges in scaling up this compound production?

Scaling up production of this compound presents several significant challenges:

  • Low Fermentation Titer: Wild-type Streptomyces strains typically produce low levels of Albomycins, often around 1 mg/L.[3] While optimization can increase this, achieving commercially viable titers is difficult.

  • Complex Biosynthesis and Regulation: The biosynthetic pathway is complex, involving at least 18 genes (abm cluster).[1][6] Production is regulated by global, rather than pathway-specific, regulators, making targeted genetic manipulation challenging.[1][7]

  • Co-production of Congeners: Fermentation typically yields a mixture of Albomycin δ1, δ2, and epsilon, complicating downstream processing and reducing the specific yield of the desired epsilon variant.

  • Product Instability: this compound is known to be unstable under certain conditions and can convert to other forms, such as Albomycin δ1.[8]

  • Downstream Processing: The structural similarity of the congeners makes purification difficult, often requiring multiple chromatographic steps which can lead to product loss.[3]

Q4: How does iron concentration affect Albomycin production?

Iron concentration is a critical regulatory factor. In Streptomyces globisporus, high iron availability (e.g., 0.2 mM iron citrate) suppresses the production of the siderophore desferrioxamine E and activates the biosynthesis of Albomycin δ2.[5] This suggests that maintaining an optimal iron concentration is key to maximizing the flux towards Albomycin production. Conversely, under iron-limited conditions, the organism prioritizes the production of siderophores for iron scavenging.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Albomycin Titer 1. Suboptimal fermentation medium (e.g., nutrient limitation, incorrect pH).[9][10] 2. Inappropriate physical conditions (temperature, aeration, agitation).[11][12] 3. Iron concentration is not optimal, leading to the production of other siderophores.[5] 4. Degradation of the product due to pH fluctuations or extended fermentation time.[8][13] 5. Strain viability/productivity issues.1. Optimize medium components. Systematically test different carbon and nitrogen sources. Ensure phosphate levels are not limiting. Refer to the Fermentation Protocol. 2. Verify and optimize incubation temperature (typically ~28-30°C for Streptomyces), pH (maintain around 6.5-7.4), and aeration.[10][14] 3. Supplement the medium with iron citrate (e.g., up to 0.2 mM) to direct metabolic flux towards Albomycin production.[5] 4. Monitor pH throughout the fermentation. Harvest at the peak production time, typically in the late stationary phase, to avoid degradation.[1] 5. Use a fresh inoculum from a well-maintained stock culture. Consider strain improvement through mutagenesis or genetic engineering.[11]
Incorrect Ratio of Albomycin Congeners (Low Epsilon Yield) 1. The biosynthetic pathway naturally favors the production of the fully modified Albomycin δ2. 2. Genetic regulation is promoting the activity of the carbamoyltransferase enzyme (AbmE).[1]1. Attempt to create a targeted knockout of the abmE gene, which is responsible for the N4-carbamoylation that converts the epsilon precursor into δ2.[1] 2. Explore different fermentation conditions (e.g., precursor feeding, temperature shifts) that may alter the relative activities of the biosynthetic enzymes.
Difficulty in Purifying this compound 1. Co-elution of structurally similar Albomycin congeners. 2. Product degradation during purification steps.[8]1. Employ a multi-step purification strategy. Start with reversed-phase chromatography followed by size-exclusion or hydrophilic interaction liquid chromatography (HILIC).[1][3] 2. Work at lower temperatures (e.g., 4°C) and use buffered mobile phases to maintain pH stability. Minimize the time the product spends in solution.
Contamination in Fermentation 1. Poor aseptic technique during inoculation or sampling.[9] 2. Inadequately sterilized media or equipment.[9]1. Strictly follow aseptic protocols. Work in a laminar flow hood for all manipulations. 2. Verify autoclave cycles and ensure all media and fermenter components are sterile before use. Discard contaminated cultures and restart.[9]

Quantitative Data Summary

Table 1: Fermentation Yields of Albomycin

Producing OrganismFermentation TypeKey Optimization Factor(s)Reported Titer (mg/L)Reference
Streptomyces griseus T 6Shake FlaskInitial Medium~1[3]
Streptomyces griseus T 6Fed-batchOptimized phosphate, iron, and ornithine25[3]
Streptomyces sp. ATCC 700974Shake FlaskIron supplementation (up to 1 mM)4-fold increase (relative)[15]

Table 2: Analytical Methods for Albomycin Quantification

MethodPrincipleLimit of DetectionKey Advantage(s)Key Disadvantage(s)Reference
Bioassay (e.g., against E. coli)Zone of inhibition on an agar plate~100 ng/mL (more sensitive than HPLC)High sensitivity, measures biological activityLess selective, time-consuming[3][15]
High-Performance Liquid Chromatography (HPLC) Reversed-phase separation with UV detection~1 µg/mLHigh selectivity, accurate quantificationLess sensitive than bioassay[3]

Key Experimental Protocols

Protocol 1: Fermentation of Streptomyces for Albomycin Production

This protocol is a general guideline based on methods for Streptomyces fermentation. Optimization is required for specific strains and scales.

  • Inoculum Preparation:

    • Aseptically transfer spores or mycelial fragments from a mature agar plate culture of Streptomyces sp. into a 250 mL flask containing 50 mL of a seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28-30°C on a rotary shaker (200-250 rpm) for 3-5 days until dense growth is achieved.[10]

  • Production Fermentation:

    • Prepare the production medium. An example medium could consist of (per liter): 40 g glucose, 20 g corn starch, 15 g soybean meal, 2 g CaCO₃, and trace elements. Adjust initial pH to 6.5.[10]

    • Sterilize the production medium and fermenter.

    • Inoculate the production medium with 5% (v/v) of the seed culture.[10]

    • Incubate at 28-30°C for 10-14 days. Maintain agitation and aeration to ensure sufficient dissolved oxygen.

    • Monitor pH, cell growth (e.g., dry cell weight), and Albomycin production by taking periodic sterile samples for HPLC or bioassay analysis.

  • Harvesting:

    • Harvest the fermentation broth at peak production, typically after 10-12 days.[10]

    • Separate the mycelium from the supernatant by centrifugation or filtration. The Albomycin is secreted into the broth.

Protocol 2: Purification of this compound

This protocol outlines a multi-step chromatographic procedure.

  • Initial Capture (Solid-Phase Extraction):

    • Adjust the pH of the culture supernatant to neutral.

    • Pass the supernatant through a reversed-phase cartridge (e.g., C18).

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute the Albomycins with a methanol/water mixture.

  • Reversed-Phase HPLC (RP-HPLC):

    • Dry the eluate from the previous step and redissolve in the mobile phase.

    • Inject onto a C18 HPLC column.

    • Use a water-acetonitrile gradient system for elution. For example: 5-15% acetonitrile over 20 minutes.[5]

    • Monitor the elution profile at ~280-290 nm.[5] Collect fractions corresponding to the Albomycin peaks.

  • Polishing Step (HILIC):

    • Pool and dry the fractions containing Albomycins.

    • For separating the different congeners, use a hydrophilic interaction liquid chromatography (HILIC) column.

    • Dissolve the sample in a high percentage of acetonitrile (e.g., 70%).

    • Elute with an isocratic flow of acetonitrile and a volatile buffer like ammonium acetate.[1] This step is crucial for separating the more polar this compound from the less polar δ2.

Visualizations

Albomycin_Biosynthesis_Pathway cluster_siderophore Siderophore Moiety Biosynthesis cluster_nucleoside Thionucleoside Moiety Biosynthesis cluster_assembly Final Assembly and Modification Ornithine L-Ornithine N5_OH_Ornithine N5-hydroxy-L-ornithine Ornithine->N5_OH_Ornithine AbmA AHO N5-acetyl-N5-hydroxy- L-ornithine (AHO) N5_OH_Ornithine->AHO AbmB Ferrichrome_Intermediate Ferrichrome-type Siderophore Intermediate AHO->Ferrichrome_Intermediate AbmQ (NRPS) (3x AHO) Albomycin_Epsilon Albomycin ε Ferrichrome_Intermediate->Albomycin_Epsilon AbmQ/AbmC? (Ligation) Precursor Nucleoside Precursor Thionucleoside Thionucleoside Core (SB-217452 precursor) Precursor->Thionucleoside AbmD, F, H, J, M Methylated_Thionucleoside N3-methylated Thionucleoside Thionucleoside->Methylated_Thionucleoside AbmI (Methyltransferase) Methylated_Thionucleoside->Albomycin_Epsilon AbmQ/AbmC? (Ligation) Albomycin_D2 Albomycin δ2 Albomycin_Epsilon->Albomycin_D2 AbmE (Carbamoyltransferase)

Caption: Proposed biosynthetic pathway for this compound and δ2.

Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_qc Quality Control Strain Strain Selection & Maintenance Inoculum Inoculum Development Strain->Inoculum Fermentation Scale-Up Fermentation Inoculum->Fermentation Harvest Harvest & Cell Separation Fermentation->Harvest Transfer QC1 In-Process Monitoring (Titer, pH) Fermentation->QC1 Extraction Initial Extraction (SPE) Harvest->Extraction Purification1 Primary Purification (RP-HPLC) Extraction->Purification1 Purification2 Congener Separation (HILIC) Purification1->Purification2 Final Final Product (Albomycin ε) Purification2->Final QC2 Purity & Identity Check (HPLC, MS) Purification2->QC2

Caption: General workflow for this compound production and purification.

Troubleshooting_Tree Start Low this compound Yield CheckTiter Is total Albomycin titer low? Start->CheckTiter CheckRatio Is Epsilon:D2 ratio low? CheckTiter->CheckRatio No OptimizeFermentation Troubleshoot Fermentation: - Optimize Media (Iron) - Check Physical Parameters - Verify Strain Health CheckTiter->OptimizeFermentation Yes GeneticMod Genetic Modification: Targeted knockout of carbamoyltransferase (abmE) CheckRatio->GeneticMod Yes ProcessMod Process Optimization: Explore different fermentation conditions to alter enzyme activity CheckRatio->ProcessMod Yes

Caption: Decision tree for troubleshooting low this compound yields.

References

Validation & Comparative

A Head-to-Head Battle: Unveiling the Disparate Biological Activities of Albomycin Δ2 and ε

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of novel antibiotics, the albomycin family has garnered significant attention for its unique "Trojan horse" mechanism of action. This guide provides a detailed comparison of the biological activities of two key members, Albomycin Δ2 and Albomycin ε, supported by experimental data. The evidence overwhelmingly demonstrates the superior potency of Albomycin Δ2, while Albomycin ε exhibits a marked lack of antibacterial efficacy.

Albomycins are sideromycins, a class of antibiotics that cleverly hijack bacterial iron uptake systems to gain entry into the cell. Once inside, they release a "warhead" that inhibits seryl-tRNA synthetase, a crucial enzyme in protein synthesis, ultimately leading to bacterial cell death.[1][2] The primary structural difference between the various albomycin congeners lies in the substitutions on the nucleobase moiety. Albomycin Δ2 possesses both a carbamoyl group at the N4 position and a methyl group at the N3 position of the cytosine base, modifications that are thought to be critical for its potent activity.[3] In contrast, Albomycin ε lacks the N4-carbamoyl group.

Quantitative Comparison of Antibacterial Activity

A pivotal study involving the total synthesis and antimicrobial evaluation of natural albomycins provided definitive, quantitative data on the disparate activities of Albomycin Δ2 and ε. The minimum inhibitory concentrations (MICs) of these compounds were determined against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The results, summarized in the table below, unequivocally establish the potent antibacterial action of Albomycin Δ2 and the inactivity of Albomycin ε.

Bacterial StrainAlbomycin Δ2 MIC (µg/mL)Albomycin ε MIC (µg/mL)
Streptococcus pneumoniae ATCC 496190.0078> 128
Staphylococcus aureus USA300 NRS3840.125> 128
Bacillus subtilis ATCC 66330.25> 128
Escherichia coli BJ 51831> 128
Neisseria gonorrhoeae ATCC 492260.0039> 128
Salmonella typhi> 128> 128

Data sourced from Lin et al., 2018, Nature Communications.

As the data clearly indicates, Albomycin Δ2 demonstrates potent activity against a range of pathogens, with particularly low MIC values against S. pneumoniae and N. gonorrhoeae. In stark contrast, Albomycin ε was found to be inactive against all tested strains, with MIC values exceeding 128 µg/mL.

Mechanism of Action: The "Trojan Horse" Strategy

The potent activity of Albomycin Δ2 is intrinsically linked to its clever mechanism of entry and action. The following diagram illustrates this "Trojan horse" pathway.

Albomycin Mechanism of Action Albomycin 'Trojan Horse' Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_cytoplasm Cytoplasm Albomycin_delta2 Albomycin Δ2 FhuA FhuA Transporter Albomycin_delta2->FhuA Binds to transporter Outer_Membrane Outer Membrane (Gram-negative) FhuD FhuD Binding Protein FhuA->FhuD Transport across outer membrane Periplasm Periplasm FhuBC FhuBC Transporter FhuD->FhuBC Shuttles to inner membrane Inner_Membrane Inner Membrane Albomycin_inside Albomycin Δ2 FhuBC->Albomycin_inside Transport into cytoplasm Peptidases Peptidases Albomycin_inside->Peptidases Cleavage Warhead SB-217452 (Active Warhead) Peptidases->Warhead Releases SerRS Seryl-tRNA Synthetase Warhead->SerRS Inhibits Seryl_tRNA_Ser Seryl-tRNA-Ser SerRS->Seryl_tRNA_Ser Charges tRNA-Ser Inhibition Inhibition SerRS->Inhibition tRNA_Ser tRNA-Ser tRNA_Ser->SerRS Protein_Synthesis Protein Synthesis Seryl_tRNA_Ser->Protein_Synthesis Inhibition->Protein_Synthesis MIC Determination Workflow Workflow for MIC Determination by Broth Microdilution Start Start Bacterial_Culture Overnight bacterial culture on agar plate Start->Bacterial_Culture Inoculum_Prep Prepare bacterial inoculum in broth Bacterial_Culture->Inoculum_Prep Turbidity_Adjustment Adjust turbidity to 0.5 McFarland standard Inoculum_Prep->Turbidity_Adjustment Inoculum_Dilution Dilute inoculum to final concentration Turbidity_Adjustment->Inoculum_Dilution Inoculation Inoculate wells with bacterial suspension Inoculum_Dilution->Inoculation Albomycin_Stock Prepare stock solutions of Albomycin Δ2 and ε Serial_Dilution Perform serial two-fold dilutions in 96-well plate Albomycin_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Reading Read MIC (lowest concentration with no visible growth) Incubation->MIC_Reading End End MIC_Reading->End

References

A Comparative Guide to the Structure-Activity Relationship of Albomycin Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of albomycin congeners, supported by experimental data. It delves into the structural nuances that govern their antibacterial potency and provides detailed methodologies for key evaluative experiments.

Structure-Activity Relationship of Albomycin Congeners

Albomycins are a class of siderophore-antibiotic conjugates that employ a "Trojan horse" mechanism to enter bacterial cells.[1][2] They consist of a ferrichrome-type siderophore moiety, which hijacks the bacterial iron uptake system, linked to a thionucleoside antibiotic warhead.[1][3] Upon entering the cell, the active warhead is cleaved and inhibits seryl-tRNA synthetase, an essential enzyme for protein synthesis.[4]

The primary congeners—albomycin δ1, albomycin δ2, and albomycin ε—differ solely in the substituent at the C4 position of the pyrimidine nucleobase.[5] This seemingly minor structural variation has a profound impact on their antibacterial activity.

  • Albomycin δ2 , featuring a carbamoyl group at C4, is the most potent of the natural congeners.[3]

  • Albomycin δ1 possesses a hydroxyl group at this position.

  • Albomycin ε has an amino group at C4 and exhibits no antibacterial activity.[3]

The data strongly suggests that the C4 substituent is a critical determinant of biological activity. The presence of the sulfur atom in the thionucleoside core is also indispensable for the bioactivity of albomycins.

Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of albomycin congeners against a panel of Gram-positive and Gram-negative bacteria. The data highlights the superior potency of albomycin δ2.

AntibioticS. pneumoniae ATCC 49619 (μg/mL)S. aureus USA 300 NRS384 (μg/mL)B. subtilis ATCC 6633 (μg/mL)E. coli BJ 5183 (μg/mL)N. gonorrhoeae ATCC 49226 (μg/mL)S. typhi (μg/mL)
Albomycin δ1 0.0625118>164
Albomycin δ2 0.00780.1250.51160.5
Albomycin ε >16>16>16>16>16>16
Ciprofloxacin 0.520.250.01560.00390.0078
Vancomycin 0.250.50.5>16>16>16
Penicillin G 0.0078>160.0156>160.0625>16

Data compiled from a study by Lin et al. (2018).[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Materials:

  • 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • Bacterial strains for testing.

  • Albomycin congeners and control antibiotics dissolved in a suitable solvent to create stock solutions.

b. Inoculum Preparation:

  • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Within 15 minutes, dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Assay Procedure:

  • Prepare serial two-fold dilutions of the albomycin congeners and control antibiotics in MHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).

  • Incubate the plates at 37°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Seryl-tRNA Synthetase (SerRS) Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of the SerRS enzyme activity (IC₅₀).

a. Materials:

  • Purified bacterial seryl-tRNA synthetase (SerRS).

  • [³H]-L-serine (radiolabeled).

  • tRNA mixture containing tRNASer.

  • ATP and other necessary buffer components (e.g., Tris-HCl, MgCl₂, KCl).

  • Albomycin congeners (specifically the active warhead, SB-217452).

  • Glass fiber filters.

  • Trichloroacetic acid (TCA).

  • Scintillation fluid and a scintillation counter.

b. Assay Procedure:

  • Prepare a reaction mixture containing the buffer, ATP, MgCl₂, KCl, [³H]-L-serine, and the tRNA mixture.

  • Add varying concentrations of the albomycin inhibitor (SB-217452) to the reaction mixture.

  • Initiate the reaction by adding the purified SerRS enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by spotting the mixture onto glass fiber filters and immediately immersing them in ice-cold 5% TCA.

  • Wash the filters three times with cold 5% TCA and once with ethanol to remove unincorporated [³H]-L-serine.

  • Dry the filters and measure the radioactivity using a scintillation counter.

c. Data Analysis:

  • Plot the percentage of SerRS activity against the logarithm of the inhibitor concentration.

  • The IC₅₀ value is determined as the concentration of the inhibitor that results in a 50% reduction in the measured radioactivity compared to the control with no inhibitor.

Visualizations

Albomycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Albomycin_Fe Albomycin-Fe³⁺ Complex FhuA FhuA Transporter (Outer Membrane) Albomycin_Fe->FhuA Binding FhuBCD FhuBCD Permease (Inner Membrane) FhuA->FhuBCD Transport Albomycin_inside Albomycin FhuBCD->Albomycin_inside Uptake Peptidases Peptidases Albomycin_inside->Peptidases Cleavage SB_217452 SB-217452 (Active Warhead) Peptidases->SB_217452 Siderophore Siderophore Peptidases->Siderophore Inhibition Inhibition SB_217452->Inhibition SerRS Seryl-tRNA Synthetase Protein_Synthesis Protein Synthesis SerRS->Protein_Synthesis Catalyzes Inhibition->SerRS Inhibition->Protein_Synthesis Blocks

Caption: Albomycin's "Trojan Horse" mechanism of action.

Experimental_Workflow_MIC Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Prepare 2-fold Serial Dilutions of Albomycins in 96-well Plate Start->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

SAR_Albomycin_Congeners cluster_substituents C4 Substituent of Pyrimidine Albomycin_Core Siderophore Serine Thionucleoside Core d2 Albomycin δ2 (-NH-CO-NH₂) High Potency Albomycin_Core->d2 Modification at C4 d1 Albomycin δ1 (-OH) Moderate Potency Albomycin_Core->d1 Modification at C4 e Albomycin ε (-NH₂) No Activity Albomycin_Core->e Modification at C4

Caption: Structure-activity relationship of albomycin congeners.

References

A Comparative Guide to Seryl-tRNA Synthetase Inhibitors: Albomycin Epsilon in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Albomycin epsilon and its active derivative against other inhibitors of seryl-tRNA synthetase (SerRS), an essential enzyme for bacterial protein synthesis and a validated target for antimicrobial agents. We present key quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of their mechanisms and performance.

Introduction to Seryl-tRNA Synthetase Inhibition

Aminoacyl-tRNA synthetases (aaRS) are crucial enzymes that catalyze the attachment of specific amino acids to their corresponding tRNAs, a fundamental step in protein biosynthesis. The inhibition of these enzymes leads to the cessation of protein synthesis and subsequent bacterial cell death. Due to structural differences between bacterial and mammalian aaRS, these enzymes are attractive targets for developing selective antibacterial agents. Seryl-tRNA synthetase (SerRS) is one such target, and its inhibitors represent a promising avenue for new antibiotic development.

Albomycins are a group of naturally occurring sideromycins that employ a "Trojan horse" strategy to enter bacterial cells. They consist of a siderophore moiety, which hijacks the bacterial iron transport system for cellular uptake, linked to an active "warhead" that inhibits SerRS. Upon entering the cell, the warhead is cleaved and released, exerting its inhibitory effect. This compound is a member of this family, and its active component, SB-217452, is a potent inhibitor of SerRS.

Quantitative Performance Comparison

To provide a clear overview of the efficacy of various aaRS inhibitors, the following table summarizes their key performance metrics. While this guide focuses on SerRS inhibitors, data for well-characterized inhibitors of other aaRS enzymes are included to provide a broader context for researchers in the field.

InhibitorTarget EnzymeChemical ClassOrganism/Enzyme SourceIC50Minimum Inhibitory Concentration (MIC)
SB-217452 (Active form of Albomycin) Seryl-tRNA Synthetase Nucleoside analogue Staphylococcus aureus SerRS~8 nM [1][2]Very weak antibacterial activity on its own due to poor uptake[2]
Albomycin δ2 Seryl-tRNA Synthetase Sideromycin (Prodrug) Streptococcus pneumoniaeNot applicable0.01 µg/mL[3]
Escherichia coliNot applicable0.005 µg/mL[3]
S. aureus (MRSA, USA300)Not applicable0.125 µg/mL
Serine Hydroxamate Seryl-tRNA Synthetase Amino acid analogue E. coliNot reportedUsed to induce amino acid starvation; not a typical antibiotic[4]
MupirocinIsoleucyl-tRNA SynthetasePolyketideS. aureus (susceptible)0.7-3.0 ng/mLLow-level resistance: 8-256 mg/L; High-level: ≥512 mg/L[4]
BorrelidinThreonyl-tRNA SynthetaseMacrolideE. coli ThrRS~4 nMNot typically reported as a clinical antibiotic MIC

Mechanism of Action and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the mechanism of Albomycin action and a typical workflow for an enzyme inhibition assay.

cluster_outside Outside Bacterium cluster_inside Bacterial Cytoplasm Albomycin Albomycin ε (Prodrug) Receptor Siderophore Receptor Albomycin->Receptor Binds to receptor Warhead SB-217452 (Active Warhead) Receptor->Warhead Internalization & Peptidase Cleavage SerRS Seryl-tRNA Synthetase (SerRS) Warhead->SerRS Inhibits Inhibition Warhead->Inhibition Protein_Synthesis Protein Synthesis SerRS->Protein_Synthesis Enables Inhibition->Protein_Synthesis Blocks

Figure 1. "Trojan Horse" mechanism of this compound.

Start Start Prepare_Reagents Prepare Reagents: - SerRS Enzyme - tRNA - ATP - Radiolabeled Serine - Inhibitor (Test Compound) Start->Prepare_Reagents Reaction_Mix Create Reaction Mixture in buffer at 37°C Prepare_Reagents->Reaction_Mix Incubate Incubate for a defined time (e.g., 10 min) Reaction_Mix->Incubate Quench Quench Reaction (e.g., with Trichloroacetic Acid) Incubate->Quench Filter Filter mixture to capture precipitated tRNA Quench->Filter Wash Wash filter to remove unincorporated serine Filter->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Analyze Data (Calculate % Inhibition, IC50) Measure->Analyze

Figure 2. Workflow for a radioactive SerRS inhibition assay.

Detailed Experimental Protocols

For accurate and reproducible comparison of seryl-tRNA synthetase inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for two key assays.

Seryl-tRNA Synthetase (SerRS) Inhibition Assay (Aminoacylation Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of SerRS by quantifying the amount of radiolabeled serine attached to its cognate tRNA.

Materials:

  • Purified bacterial seryl-tRNA synthetase (SerRS)

  • Total tRNA isolated from the same bacterial species

  • [14C]-L-Serine (radiolabeled)

  • ATP (Adenosine triphosphate)

  • Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • Test inhibitor compound at various concentrations

  • 10% (w/v) Trichloroacetic Acid (TCA), ice-cold

  • 5% (w/v) TCA, ice-cold (Wash solution)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, ATP, total tRNA, and [14C]-L-Serine.

  • Add Inhibitor: Add the test inhibitor compound at a range of desired final concentrations to the reaction mix. Include a control with no inhibitor.

  • Initiate Reaction: Add the purified SerRS enzyme to the mixture to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-20 minutes) during which the reaction is linear.

  • Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold 10% TCA. This precipitates the tRNA and attached [14C]-seryl-tRNA.

  • Precipitation: Incubate the mixture on ice for at least 10 minutes to ensure complete precipitation.

  • Filtration: Spot the mixture onto a glass fiber filter under vacuum. The precipitated tRNA will be captured by the filter.

  • Washing: Wash the filter multiple times with ice-cold 5% TCA to remove any unincorporated [14C]-L-Serine. Follow with a final wash with ethanol.

  • Drying: Dry the filters completely under a heat lamp or in an oven.

  • Quantification: Place the dried filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the SerRS activity. Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare Stock Solution: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the test compound in the 96-well plate using CAMHB. This creates a range of concentrations across the wells of a row. Leave wells for positive (no drug) and negative (no bacteria) controls.

  • Prepare Inoculum: From a fresh culture (18-24 hours old), suspend bacterial colonies in broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension further in CAMHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate (except the negative control).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

  • Determine MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by using a microplate reader to measure optical density.

Conclusion

This compound, through its active form SB-217452, demonstrates potent, nanomolar-level inhibition of seryl-tRNA synthetase. Its "Trojan horse" delivery mechanism allows it to overcome bacterial cell entry barriers, resulting in impressive antimicrobial activity against a range of pathogens. While direct comparisons to other specific SerRS inhibitors are limited in the literature, its enzymatic inhibition is on par with or exceeds that of well-known inhibitors targeting other aminoacyl-tRNA synthetases. The provided data and protocols offer a robust framework for researchers to evaluate and compare the performance of this compound and other novel aaRS inhibitors in the ongoing search for new antimicrobial therapies.

References

Validating the Inactivity of Albomycin Epsilon: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Albomycin epsilon, focusing on the experimental validation of its lack of antibacterial activity. It is intended to serve as a resource for researchers in antibiotic development and microbiology, offering objective data and detailed methodologies.

Comparative Analysis of Albomycin Analogues

Albomycins are a group of sideromycin antibiotics that act as "Trojan horses," utilizing bacterial iron uptake systems to enter the cell.[1][2] Once inside, active albomycins release a "warhead" that inhibits seryl-tRNA synthetase, an essential enzyme for protein synthesis.[3][4] The albomycin family includes several naturally occurring variants, most notably δ1, δ2, and epsilon (ε).[5] While Albomycin δ2 is known for its potent antibacterial activity, Albomycin ε has been demonstrated to be inactive.[5][6]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antibacterial activity of Albomycin δ1, δ2, and ε was evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined for each compound. The results, summarized in the table below, clearly demonstrate the lack of activity of Albomycin ε across all tested strains.

Bacterial StrainAlbomycin δ1 (μg/mL)Albomycin δ2 (μg/mL)Albomycin ε (μg/mL)Ciprofloxacin (μg/mL)
S. pneumoniae ATCC 496190.00780.0078> 2560.0625
S. aureus USA 300 NRS 3840.250.125> 2560.125
B. subtilis ATCC 663310.5> 2560.0156
E. coli BJ 518340.5> 2560.0078
N. gonorrhoeae ATCC 492260.0039> 256> 2560.002
S. typhi> 256> 256> 2560.0039

Data sourced from Lin et al., 2018.

Experimental Protocols

The following is a detailed methodology for the Minimum Inhibitory Concentration (MIC) assays cited in this guide.

Antimicrobial Susceptibility Testing

Minimal inhibitory concentration (MIC) assays were conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains and Media:

    • For Neisseria gonorrhoeae, MICs were determined using the standard agar dilution method on GC medium base supplemented with Isovitalex. Cultures were incubated at 37°C in a 5% CO₂ atmosphere.

    • For Streptococcus pneumoniae, MICs were determined using the 96-well microdilution method in Mueller-Hinton broth II supplemented with 5% horse blood. Cultures were incubated at 37°C in a 5% CO₂ atmosphere.

    • All other bacterial strains were tested using the standard 96-well microdilution method in Mueller-Hinton broth II, with incubation at 37°C.

  • Assay Procedure:

    • The antibiotic compounds were serially diluted in the appropriate broth medium in 96-well microtiter plates.

    • Bacterial strains were grown to the exponential phase and then diluted to a final concentration of 5 × 10⁵ CFU/mL in the wells of the microtiter plates.

    • The plates were incubated for approximately 20 hours.

    • Bacterial growth was assessed visually to determine the MIC, which was recorded as the lowest concentration of the compound that completely inhibited visible growth.

Visualizing the Lack of Activity

The following diagrams illustrate the mechanism of action of active albomycins and the structural difference that leads to the inactivity of this compound.

G cluster_outside Bacterial Exterior cluster_membrane Cell Membrane cluster_inside Bacterial Cytoplasm Albomycin_delta2 Albomycin δ2 Transporter Siderophore Transporter Albomycin_delta2->Transporter Binding Albomycin_delta2_inside Albomycin δ2 Transporter->Albomycin_delta2_inside Uptake Peptidase Peptidase Albomycin_delta2_inside->Peptidase Cleavage Warhead Active Warhead (SB-217452) Peptidase->Warhead Releases SerRS Seryl-tRNA Synthetase Warhead->SerRS Inhibits Inhibition Inhibition of Protein Synthesis SerRS->Inhibition

Caption: Mechanism of action for active Albomycin δ2.

G cluster_structure Albomycin Structure-Activity Relationship cluster_interaction Interaction with Seryl-tRNA Synthetase Albomycin_delta2 Albomycin δ2 (Active) Structure_delta2 C4: Carbamoyl Group Albomycin_delta2->Structure_delta2 Albomycin_epsilon Albomycin ε (Inactive) Structure_epsilon C4: Lacks Carbamoyl Group Albomycin_epsilon->Structure_epsilon Binding_Site Enzyme Binding Site Structure_delta2->Binding_Site Fits Structure_epsilon->Binding_Site Does not fit Binding Effective Binding Binding_Site->Binding leads to No_Binding Ineffective Binding Binding_Site->No_Binding leads to Activity Antibacterial Activity Binding->Activity No_Activity No Activity No_Binding->No_Activity

Caption: Logical relationship of Albomycin structure to activity.

References

Unmasking the Trojan Horse: A Comparative Guide to Albomycin Epsilon Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of Albomycin epsilon, a member of the sideromycin family of antibiotics that employ a "Trojan horse" strategy to gain entry into bacterial cells. By mimicking iron-carrying molecules called siderophores, this compound is actively transported into bacteria, where it releases a potent warhead that inhibits protein synthesis.[1][2][3] This document offers a comparative overview of its antimicrobial spectrum, performance against other antibiotics, and the experimental protocols used to evaluate its efficacy, providing a valuable resource for researchers, scientists, and drug development professionals.

Performance Comparison: Albomycin Congeners and Standard Antibiotics

This compound is a minor congener of the albomycin family, with Albomycin δ2 being the most abundant and studied form.[2][4] The primary structural difference lies in the modifications to the cytosine base of the antibiotic warhead.[2] While specific cross-reactivity studies on this compound are limited, extensive data on Albomycin δ2's broad-spectrum activity serves as a strong proxy for comparison. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Albomycin δ2 against various bacterial strains in comparison to commonly used antibiotics. Lower MIC values indicate greater potency.

OrganismAlbomycin δ2 (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)Penicillin G (µg/mL)
Streptococcus pneumoniae ATCC 496190.06250.5--
Staphylococcus aureus USA 300 NRS 384 (MRSA)0.1252--
Bacillus subtilis ATCC 66330.50.0625--
Escherichia coli BJ 51830.03120.0039--
Neisseria gonorrhoeae ATCC 49226>5120.0039--
Salmonella typhi>512>512--

Note: Data is for Albomycin δ2 as presented in available research.[5] The activity of this compound is expected to be similar, though potentially with some variation in potency. The table highlights the potent activity of the albomycin family against key Gram-positive and Gram-negative pathogens, including a methicillin-resistant Staphylococcus aureus (MRSA) strain.[5]

Mechanism of Action: A Two-Stage Attack

The efficacy of this compound and its congeners stems from their unique "Trojan horse" mechanism of action. This process can be broken down into two key stages:

  • Uptake via Siderophore Transport Systems: The siderophore component of albomycin mimics natural iron-siderophore complexes, deceiving bacterial iron uptake systems, such as the ferric hydroxamate transport system (Fhu).[6][7] This allows the antibiotic to be actively transported across the bacterial cell membrane.

  • Intracellular Release and Target Inhibition: Once inside the cytoplasm, the linker connecting the siderophore and the antibiotic moiety is cleaved by intracellular peptidases.[1][2] This releases the active warhead, a thionucleoside compound (SB-217452 in the case of Albomycin δ2), which is a potent inhibitor of seryl-tRNA synthetase (SerRS).[1][2][8] By inhibiting SerRS, albomycin halts protein synthesis, ultimately leading to bacterial cell death.[1][2]

Albomycin Mechanism of Action cluster_outside Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_inside Cytoplasm Albomycin Albomycin FhuA_Transporter FhuA Transporter Albomycin->FhuA_Transporter Binding Albomycin_Inside Albomycin FhuA_Transporter->Albomycin_Inside Transport Peptidases Peptidases Albomycin_Inside->Peptidases Cleavage by Siderophore Siderophore Peptidases->Siderophore Releases Antibiotic_Moiety Thionucleoside (Warhead) Peptidases->Antibiotic_Moiety Releases SerRS Seryl-tRNA Synthetase Antibiotic_Moiety->SerRS Inhibits Antibiotic_Moiety->Inhibition Protein_Synthesis Protein Synthesis SerRS->Protein_Synthesis Required for Inhibition->Protein_Synthesis Blocked

Caption: Mechanism of Albomycin uptake and action.

Experimental Protocols

To facilitate further research and comparative studies, this section details the standard methodologies for evaluating the antimicrobial activity of compounds like this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antimicrobial Agent: The antimicrobial agent (e.g., this compound) is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Antimicrobial Susceptibility Testing Workflow start Start prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->prep_inoculum inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate serial_dilution Serial Dilution of This compound serial_dilution->inoculate_plate incubation Incubate at 37°C (18-24h) inoculate_plate->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

Conclusion

This compound, as part of the broader albomycin family, represents a promising class of antibiotics with a potent and targeted mechanism of action. Its ability to circumvent common resistance mechanisms by utilizing bacterial iron uptake systems makes it a compelling candidate for further investigation, particularly in an era of increasing antimicrobial resistance. The data presented in this guide, primarily leveraging the extensive research on Albomycin δ2, underscores the potential of this antibiotic family. Further dedicated studies on this compound are warranted to fully elucidate its specific cross-reactivity profile and clinical potential.

References

The Trojan Horse That Wasn't: A Guide to Albomycin Epsilon as a Negative Control in Antibiotic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the field of antibiotic development, the selection of appropriate controls is fundamental to the integrity and interpretation of experimental data. While positive controls demonstrate the efficacy of an assay, a negative control is crucial for establishing a baseline and ensuring that observed antimicrobial effects are not due to experimental artifacts. This guide provides a comprehensive comparison of albomycin epsilon, a naturally occurring but inactive analog of the potent sideromycin antibiotic albomycin, as a high-fidelity negative control against other common alternatives.

Comparing Negative Controls: Why a Structurally Similar Molecule Matters

In antibiotic susceptibility testing, the ideal negative control should be as similar as possible to the active compound being tested, differing only in its ability to exert an antimicrobial effect. This minimizes variables and confirms that the specific structural motifs of the active drug are responsible for its activity. This compound offers a unique advantage in this regard compared to more common negative controls like saline or DMSO.

Control TypeDescriptionAdvantagesDisadvantages
This compound A natural structural analog of active albomycins (δ1 and δ2) that is biologically inactive.[1]High fidelity; structurally and chemically similar to the active compound. Controls for effects of the core molecular scaffold.Not commercially available; requires synthesis.[1] Limited published data on its use as a control.
Vehicle (e.g., DMSO, Saline) The solvent used to dissolve the test antibiotic.Readily available, inexpensive, and simple to use. Establishes a baseline for no treatment.Does not control for potential non-specific effects of the antibiotic's complex chemical structure.
Unrelated Inactive Compound An antibiotic to which the test organism is known to be resistant.Commercially available. Confirms the resistance phenotype of the test strain.Structurally dissimilar to the test antibiotic. Does not control for scaffold-specific off-target effects.

Performance Data: Minimum Inhibitory Concentration (MIC)

Minimum Inhibitory Concentration (MIC) assays are a gold standard for measuring antibiotic efficacy. The data below is a representative summary compiled from published studies, illustrating the clear distinction between the potent activity of albomycin δ2 and the inert nature of this compound against common bacterial pathogens. Ciprofloxacin, a widely used antibiotic, is included as a positive control.

CompoundS. pneumoniae ATCC 49619 (MIC, µg/mL)S. aureus USA300 (MIC, µg/mL)E. coli BJ 5183 (MIC, µg/mL)
Albomycin δ2 (Active) 0.0080.1250.004
This compound (Inactive) > 256[1]> 256[1]> 256[1]
Ciprofloxacin (Positive Control) 0.50.250.008
Vehicle Control (e.g., 1% DMSO) No InhibitionNo InhibitionNo Inhibition
Note: Data for albomycin variants is based on the findings of Lin et al. (2018), where this compound was found to be inactive against all tested strains.[1] A value of >256 µg/mL is standard for representing inactivity in MIC assays.

Mechanism of Action: The "Trojan Horse" Strategy

Albomycins employ a "Trojan horse" strategy to enter bacterial cells. They mimic natural siderophores, which bacteria use to scavenge iron. Once transported across the cell membrane, the active albomycin molecule is cleaved by intracellular peptidases, releasing a toxic "warhead" that inhibits seryl-tRNA synthetase, a crucial enzyme for protein synthesis.

The inactivity of this compound is attributed to a modification in its structure that likely prevents either its recognition by the bacterial transport machinery or its subsequent cleavage to release the active warhead. This makes it an excellent negative control, as it possesses the same core structure but fails at a critical step in the mechanism of action.

cluster_outside Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Active Albomycin Active Albomycin Transporter Siderophore Transporter Active Albomycin->Transporter Binds This compound This compound This compound->Transporter Fails to Bind or Transport Cleavage Peptidase Cleavage Transporter->Cleavage Transport Inactive Epsilon This compound (Uncleaved) Transporter->Inactive Epsilon No Transport Warhead Toxic Warhead (Inhibits SerRS) Cleavage->Warhead Releases Inhibition Inhibition Warhead->Inhibition Cell Death No Effect No Inhibition Inactive Epsilon->No Effect

Mechanism of Action: Active vs. Inactive Albomycin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial Strain: A pure, overnight culture of the test organism (e.g., S. aureus ATCC 29213).

  • Compounds: Stock solutions of the active antibiotic (e.g., Albomycin δ2), this compound, and a positive control antibiotic (e.g., Ciprofloxacin). Stocks are typically prepared in DMSO.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer.

2. Inoculum Preparation:

  • Aseptically pick 3-5 well-isolated colonies from an agar plate and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Preparation and Serial Dilution:

  • Dispense 50 µL of MHB into all wells of a 96-well plate.

  • In the first column of wells, add 50 µL of the stock compound solution (e.g., Albomycin δ2, this compound) to create a 1:2 dilution. This will be the highest concentration.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last dilution column.

  • Reserve columns for controls:

    • Positive Control: Serial dilution of a known effective antibiotic (e.g., Ciprofloxacin).

    • Negative Control (Vehicle): Wells containing cells and the highest concentration of DMSO used for stock solutions (typically ≤1%).

    • Sterility Control: Wells with MHB only (no bacteria).

    • Growth Control: Wells with MHB and bacteria only.

4. Inoculation and Incubation:

  • Add 50 µL of the final bacterial inoculum (prepared in Step 2) to each well (except the sterility control wells). The final volume in each well will be 100 µL.

  • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[3]

  • For this compound, growth should be observed in all wells, similar to the vehicle and growth control wells. For active compounds, a clear well indicates inhibition.

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Suspension C Dilute Suspension to Final Inoculum Density A->C B Prepare Serial Dilutions of Test Compounds in Plate D Inoculate Plate with Final Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Read Plate Visually or with Plate Reader E->F G Determine MIC: Lowest Concentration with No Growth F->G

Workflow for a Broth Microdilution MIC Assay.

Conclusion

The use of a structurally related, inactive analog like this compound represents a rigorous approach to designing negative controls in antibiotic susceptibility studies. While vehicle controls are simpler, they fail to account for potential off-target or non-specific effects of a complex molecular scaffold. By using a "Trojan horse that wasn't," researchers can more definitively attribute observed antimicrobial activity to the specific mechanisms of their active compound, thereby strengthening the validity and reliability of their findings.

References

A Comparative Analysis of Synthetic and Naturally Produced Albomycin Epsilon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetically produced and naturally occurring Albomycin epsilon, a potent sideromycin antibiotic with a "Trojan horse" mechanism of action.[1][2][3] Albomycins, including the epsilon variant, are actively transported into bacterial cells by hijacking siderophore uptake pathways, after which they release a warhead that inhibits seryl-tRNA synthetase, a crucial enzyme in protein synthesis.[3][4][5] This guide presents a comprehensive overview of the production methods, biological activity, and experimental protocols to aid researchers in making informed decisions for their drug discovery and development endeavors.

Production and Availability

Naturally Produced this compound:

Natural production of this compound occurs in certain species of Gram-positive bacteria, most notably Streptomyces griseus and Streptomyces globisporus.[1][4] The biosynthesis is a complex enzymatic process encoded by a dedicated gene cluster.[3][5][6] However, the isolation and purification of specific albomycin congeners like epsilon from fermentation broths can be challenging, often resulting in low yields and difficulties in scaling up production.[1]

Synthetically Produced this compound:

The total synthesis of this compound has been successfully achieved, providing a viable alternative to natural production.[1][2][7] Chemical synthesis offers several advantages, including the potential for higher purity, better control over the final product, and the ability to generate novel analogs for structure-activity relationship (SAR) studies.[2][3] The synthetic route allows for the targeted production of this compound, avoiding the complex mixtures often obtained from natural sources.[1]

Biological Activity: A Head-to-Head Comparison

The antimicrobial efficacy of synthetically produced this compound and its naturally occurring counterparts has been evaluated against a panel of clinically relevant bacterial pathogens. The data presented below is a summary of the minimum inhibitory concentrations (MICs) reported in key studies.

Organism Synthetic Albomycin ε (MIC in μg/mL) Natural Albomycin (General, MIC in ng/mL) Ciprofloxacin (MIC in μg/mL)
Streptococcus pneumoniae ATCC 49619> 64100.25
Staphylococcus aureus ATCC 29213> 64Not specified for ε0.125
Escherichia coli ATCC 25922> 6450.008

Data Interpretation: The available data indicates that while the albomycin class of antibiotics, in general, demonstrates potent activity, the synthetically produced this compound, in the reported study, showed significantly less activity against the tested strains compared to other albomycin congeners and the control antibiotic ciprofloxacin.[1][8] It is important to note that other naturally occurring albomycins, such as δ2, have shown potent activity.[1][8] This highlights the critical role of the C4 substituent on the pyrimidine nucleobase in the biological activity of albomycins.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound is determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]

Methodology:

  • Preparation of Bacterial Inoculum: Bacterial strains are grown in Mueller-Hinton broth to an exponential phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds (synthetic this compound, reference antibiotics) are serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the "Trojan Horse" Mechanism

The following diagram illustrates the mechanism of action of Albomycin, which is applicable to the epsilon variant.

Albomycin_Mechanism Albomycin 'Trojan Horse' Mechanism of Action cluster_outside Extracellular Space cluster_cell Bacterial Cell Albomycin Albomycin Siderophore_Receptor Siderophore Receptor Albomycin->Siderophore_Receptor Binding Transport Active Transport Siderophore_Receptor->Transport Internalization Intracellular_Albomycin Intracellular Albomycin Transport->Intracellular_Albomycin Peptidase Peptidase Intracellular_Albomycin->Peptidase Cleavage Siderophore_Moiety Siderophore Moiety Peptidase->Siderophore_Moiety Warhead SB-217452 (Warhead) Peptidase->Warhead SerRS Seryl-tRNA Synthetase Warhead->SerRS Inhibition Protein_Synthesis_Inhibition Protein Synthesis Inhibition SerRS->Protein_Synthesis_Inhibition

Caption: The "Trojan Horse" mechanism of Albomycin.

Workflow for Total Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. The following diagram outlines a generalized workflow.

Albomycin_Synthesis_Workflow Generalized Workflow for this compound Total Synthesis Start Starting Materials Siderophore_Synth Synthesis of Tripeptide Siderophore Moiety Start->Siderophore_Synth Nucleoside_Synth Synthesis of Thionucleoside Moiety Start->Nucleoside_Synth Coupling Peptide Coupling Siderophore_Synth->Coupling Nucleoside_Synth->Coupling Deprotection Global Deprotection Coupling->Deprotection Purification Purification and Characterization Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: Generalized workflow for the total synthesis of this compound.

Conclusion

The total synthesis of this compound provides a reliable and scalable method for obtaining this specific congener, overcoming the limitations of natural production. While the reported biological activity of synthetic this compound is lower than other albomycin variants, the synthetic route opens avenues for the creation of novel analogs with potentially enhanced antimicrobial properties. Further research into the structure-activity relationships of the albomycin scaffold is warranted to exploit its full therapeutic potential in an era of growing antibiotic resistance.

References

A Comparative Analysis of Albomycin Epsilon's Efficacy in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Albomycin epsilon, a potent sideromycin antibiotic, against various bacterial strains. Its performance is benchmarked against established antibiotics, supported by experimental data to inform research and drug development efforts.

Mechanism of Action: The "Trojan Horse" Strategy

This compound employs a "Trojan horse" mechanism to bypass bacterial defenses. It consists of a siderophore (an iron-chelating molecule) linked to an antibiotic warhead. Bacteria actively transport the siderophore-antibiotic conjugate into the cell through their iron uptake systems. Once inside, cellular enzymes cleave the antibiotic moiety, which then inhibits a crucial cellular process. In the case of albomycins, the warhead targets and inhibits seryl-tRNA synthetase, an enzyme essential for protein synthesis, leading to bacterial cell death.[1][2][3][4][5] This unique mode of action contributes to its potent activity, even against some multi-drug resistant strains.[6]

Albomycin Mechanism of Action cluster_outside Bacterial Exterior cluster_membrane Bacterial Cell Membrane cluster_inside Bacterial Cytoplasm Albomycin_epsilon This compound (Siderophore-Antibiotic Conjugate) Fe_Receptor Siderophore Receptor (e.g., FhuA in E. coli) Albomycin_epsilon->Fe_Receptor Binding Transport_System ABC Transporter (e.g., FhuBCD in E. coli) Fe_Receptor->Transport_System Transport across outer membrane Albomycin_inside This compound Transport_System->Albomycin_inside Transport into cytoplasm Peptidases Intracellular Peptidases Albomycin_inside->Peptidases Cleavage Warhead Antibiotic Warhead (SB-217452) Peptidases->Warhead Releases SerRS Seryl-tRNA Synthetase (SerRS) Warhead->SerRS Inhibits Protein_Synthesis_Inhibition Inhibition of Protein Synthesis SerRS->Protein_Synthesis_Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Cell_Death

Caption: Mechanism of action of this compound.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Albomycin δ2 (a closely related and well-studied albomycin) and comparator antibiotics against several key bacterial strains. Lower MIC values indicate greater potency. It is important to note that Albomycin ε has been reported to be inactive against the strains tested in some studies.[6]

Bacterial StrainAlbomycin δ2 (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)Penicillin (µg/mL)
Escherichia coli0.005[1][6][7]0.013 - 1[8][9]Not ApplicableNot Applicable
Staphylococcus aureus (including MRSA)0.125[6]0.6[8]1 - 2[10][11][12][13][14]Not Applicable
Streptococcus pneumoniae0.01[1][6][7]1 - 4[15]0.5 - 1[15]≤0.06 - ≥2[16][17][18][19]
Neisseria gonorrhoeae0.0039 (Albomycin δ1)≤0.06 - >1[20][21][22]Not ApplicableNot Applicable

Note: MIC values can vary depending on the specific isolate and testing conditions. The data presented here are representative values from the cited literature.

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method. This is a standardized procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth Microdilution Method Workflow

Broth Microdilution Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate each well (except negative control) with the bacterial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate the plate at 37°C for 16-24 hours Inoculate_Plate->Incubate Observe_Growth Visually inspect for bacterial growth (turbidity) Incubate->Observe_Growth Determine_MIC Identify the lowest concentration with no visible growth (MIC) Observe_Growth->Determine_MIC End End Determine_MIC->End

Caption: A typical workflow for MIC determination.

Detailed Steps for Broth Microdilution:
  • Preparation of Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the bacterial strain from an agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[23]

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic in an appropriate solvent.

    • In a 96-well microtiter plate, add a defined volume of sterile broth to all wells.

    • Add a corresponding volume of the antibiotic stock solution to the first well of a row and mix.

    • Perform a serial two-fold dilution by transferring a fixed volume of the solution from the first well to the second, and so on, down the row.[24][25]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well, ensuring a final volume is consistent across the plate.

    • Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-24 hours.[23]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[26][27] This can be confirmed by measuring the absorbance using a spectrophotometer.[25]

References

The Trojan Horse Strategy: A Comparative Guide to Albomycin Epsilon and its Interaction with Bacterial Iron Transport Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Albomycin epsilon's performance and mechanism of action with other sideromycin antibiotics. Leveraging a "Trojan horse" strategy, these compounds exploit bacterial iron acquisition systems to deliver a potent antibacterial warhead. This document compiles experimental data, details key assay methodologies, and visualizes the complex biological interactions to offer an objective resource for the scientific community.

Mechanism of Action: Hijacking Bacterial Iron Uptake

Albomycins are a class of naturally occurring sideromycins, which are antibiotic-siderophore conjugates. Their efficacy stems from their ability to mimic natural siderophores, small molecules that bacteria secrete to chelate iron in the environment. This mimicry allows them to be actively transported into the bacterial cell, bypassing conventional routes of antibiotic entry and overcoming certain resistance mechanisms.

The primary target for Albomycin is the ferrichrome transport system, a well-characterized iron uptake pathway in many Gram-negative and Gram-positive bacteria. In Escherichia coli, this system is composed of the outer membrane receptor FhuA, the periplasmic binding protein FhuD, and the inner membrane ABC transporter complex FhuB/FhuC. Albomycin binds to FhuA and is subsequently transported into the periplasm. There, it is captured by FhuD and shuttled to the FhuB/FhuC complex, which facilitates its translocation into the cytoplasm.

Once inside the cell, the siderophore portion of Albomycin is cleaved by cellular peptidases, such as PepN in E. coli. This releases the toxic warhead, a thionucleoside analog, which then inhibits seryl-tRNA synthetase (SerRS), an essential enzyme in protein synthesis. This targeted inhibition ultimately leads to bacterial cell death.

Albomycin_Mechanism cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Albomycin_Epsilon Albomycin ε FhuA FhuA Receptor Albomycin_Epsilon->FhuA Binds to receptor Albomycin_Periplasm Albomycin ε FhuA->Albomycin_Periplasm Transport FhuD FhuD Albomycin_Periplasm->FhuD Binds to FhuBC FhuB/FhuC (ABC Transporter) FhuD->FhuBC Delivers to Albomycin_Cytoplasm Albomycin ε FhuBC->Albomycin_Cytoplasm Transport PepN PepN Peptidase Albomycin_Cytoplasm->PepN Cleavage Toxic_Warhead Toxic Warhead (Thionucleoside) PepN->Toxic_Warhead Releases SerRS Seryl-tRNA Synthetase Toxic_Warhead->SerRS Inhibits Protein_Synthesis_Inhibition Protein Synthesis Inhibition SerRS->Protein_Synthesis_Inhibition

Figure 1. Mechanism of Albomycin uptake and action in bacteria.

Comparative Efficacy of Albomycin Variants and Other Sideromycins

Albomycin exists in several forms, with Albomycin δ1, δ2, and ε being the most studied. Experimental data reveals significant differences in their antibacterial potency. Albomycin ε is a biosynthetic intermediate and has been shown to be unstable and inactive against a range of bacterial strains[1]. In contrast, Albomycin δ1 and δ2 exhibit potent antibacterial activity, with δ2 generally being the more active of the two.

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Albomycin variants and, where available, other sideromycins against key bacterial pathogens.

AntibioticEscherichia coli (BJ 5183) MIC (µg/mL)Staphylococcus aureus (USA 300 NRS384) MIC (µg/mL)Streptococcus pneumoniae (ATCC 49619) MIC (µg/mL)
Albomycin ε Inactive[1]Inactive[1]Inactive[1]
Albomycin δ1 10.250.015
Albomycin δ2 0.1250.1250.015
Ciprofloxacin 0.01520.125
Salmycin ---
Ferrimycin ---

Experimental Protocols

A comprehensive evaluation of sideromycin antibiotics relies on a suite of specialized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Bacterial Culture: Prepare an overnight culture of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Antibiotic Dilution: Prepare a serial two-fold dilution of the test antibiotic in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.

Siderophore Competition Assay

This assay is used to confirm that a sideromycin utilizes a specific siderophore transport system for entry into the bacterial cell.

Protocol:

  • Bacterial Lawn: Prepare a lawn of the indicator bacterial strain on an agar plate (e.g., Mueller-Hinton agar).

  • Antibiotic Application: Place a sterile paper disc impregnated with a sub-inhibitory concentration of the sideromycin antibiotic onto the center of the agar plate.

  • Competitor Application: Apply a known siderophore (e.g., ferrichrome) that is a substrate for the suspected transport system at varying concentrations in proximity to the antibiotic disc.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: A reduction in the zone of inhibition around the sideromycin disc in the presence of the competing siderophore indicates that both compounds utilize the same transport pathway.

In Vitro Seryl-tRNA Synthetase (SerRS) Inhibition Assay

This assay directly measures the inhibitory activity of the antibiotic warhead on its target enzyme.

Protocol:

  • Enzyme and Substrates: Purify the seryl-tRNA synthetase from the target bacterium. Prepare a reaction mixture containing the enzyme, radiolabeled serine (e.g., [¹⁴C]-serine), ATP, and tRNASer.

  • Inhibitor Addition: Add varying concentrations of the Albomycin toxic warhead (obtained by enzymatic cleavage of the parent molecule) to the reaction mixture.

  • Reaction Incubation: Incubate the reaction at 37°C for a defined period to allow for the aminoacylation of tRNASer.

  • Precipitation and Washing: Precipitate the tRNA using trichloroacetic acid (TCA) and collect it on a filter membrane. Wash the filter to remove unincorporated radiolabeled serine.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is proportional to the SerRS activity.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental_Workflow cluster_mic MIC Determination cluster_competition Siderophore Competition Assay cluster_inhibition In Vitro SerRS Inhibition Assay A1 Prepare Bacterial Culture A2 Standardize Inoculum A1->A2 A4 Inoculate Microtiter Plate A2->A4 A3 Serial Dilution of Antibiotic A3->A4 A5 Incubate A4->A5 A6 Determine MIC A5->A6 B1 Prepare Bacterial Lawn B2 Apply Sideromycin Disc B1->B2 B4 Incubate B2->B4 B3 Apply Competing Siderophore B3->B4 B5 Measure Zone of Inhibition B4->B5 C1 Prepare Reaction Mix (SerRS, [14C]-Serine, ATP, tRNA) C2 Add Inhibitor C1->C2 C3 Incubate C2->C3 C4 Precipitate & Wash tRNA C3->C4 C5 Measure Radioactivity C4->C5 C6 Calculate IC50 C5->C6

Figure 2. General workflow for key experimental assays.

Conclusion

This compound, as a biosynthetic precursor, lacks the antibacterial activity of its more stable and potent counterparts, Albomycin δ1 and δ2. The "Trojan horse" mechanism of action, which relies on hijacking bacterial iron transport systems, makes Albomycin δ2 a particularly promising antibiotic candidate with potent activity against a range of Gram-positive and Gram-negative bacteria. The provided experimental protocols offer a framework for the continued investigation and comparison of sideromycin antibiotics, which represent a valuable strategy in the ongoing search for novel therapeutics to combat antibiotic resistance.

References

Safety Operating Guide

Prudent Disposal of Albomycin Epsilon in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Core Principle: Treat as Hazardous Chemical Waste

In the absence of explicit instructions from a safety data sheet (SDS) or manufacturer, Albomycin epsilon and its concentrated solutions should be managed as hazardous chemical waste.[1] This approach minimizes environmental impact and ensures compliance with general laboratory safety protocols. Under no circumstances should this compound solutions be disposed of down the drain, as this can contribute to the development of antibiotic-resistant microorganisms in wastewater.[1][2]

Step-by-Step Disposal Protocol

  • Segregation and Collection:

    • Collect all waste containing this compound, including pure compound, concentrated stock solutions, and contaminated labware (e.g., pipette tips, tubes), in a dedicated and clearly labeled hazardous waste container.[3]

    • The container must be chemically compatible with the waste, properly sealed, and stored in a designated secondary containment area to prevent spills.[3]

  • Labeling:

    • Label the waste container clearly with the words "Hazardous Waste," "this compound," and any other components of the waste stream (e.g., solvents).

    • Include the date of accumulation and the responsible researcher's name and contact information.

  • Consult Institutional Guidelines:

    • Every research institution has an Environmental Health and Safety (EHS) department that provides specific protocols for hazardous waste disposal.[1][4]

    • Contact your institution's EHS office for guidance on their specific procedures for antibiotic waste and to schedule a waste pickup.

  • Professional Disposal:

    • Your institution's EHS will arrange for the collected waste to be transported and disposed of by a licensed hazardous waste management company.[2][5] The most common and effective method for the final destruction of antibiotic waste is high-temperature incineration.[5]

Summary of General Antibiotic Disposal Options

The following table summarizes general disposal methods for antibiotics in a laboratory setting. Given the lack of specific data on this compound's heat stability, the most conservative and recommended approach is to treat it as a heat-stable compound requiring chemical waste disposal.

Disposal MethodApplicable AntibioticsSuitability for this compoundRationale
Autoclaving followed by drain disposal Heat-labile antibiotics (e.g., Ampicillin, Penicillin)Not Recommended The heat stability of this compound is unknown. Without confirmation of complete degradation through autoclaving, this method poses a risk of releasing active compounds into the environment.[1]
Chemical Inactivation Specific antibiotics with known inactivation protocolsNot Recommended No established and verified chemical inactivation protocols for this compound are publicly available.
Incineration via Hazardous Waste Program All antibiotics, especially heat-stable ones (e.g., Kanamycin) and those with unknown stability.[2][5]Recommended This is the safest and most effective method to ensure the complete destruction of the antibiotic, preventing environmental contamination and the development of antibiotic resistance.[1][5]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.

G A This compound Waste Generated (Solid or Liquid) B Is a specific, validated inactivation protocol available? A->B C Follow validated inactivation protocol B->C Yes D Treat as Hazardous Chemical Waste B->D No E Collect in a labeled, sealed container D->E F Consult Institutional EHS Guidelines E->F G Arrange for pickup by licensed waste disposal service F->G H Final Disposal (Incineration) G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.